molecular formula C12H10N2O4S B1365370 Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate CAS No. 53101-05-6

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Cat. No.: B1365370
CAS No.: 53101-05-6
M. Wt: 278.29 g/mol
InChI Key: ORZHIBZDQVVYKZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(3-nitrophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-10(7-19-11)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZHIBZDQVVYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205783
Record name 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-05-6
Record name 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53101-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Characterization of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a pharmacologically significant heterocyclic scaffold, distinguished by its 2,4-disubstitution pattern. As a derivative of the thiazole class—a "privileged structure" in medicinal chemistry—this compound serves as a critical intermediate in the development of antimicrobial agents, MAO-B inhibitors, and potential anticancer therapeutics. This guide provides a rigorous technical breakdown of its synthesis via the Hantzsch protocol, structural characterization (NMR, IR, MS), and experimental validation workflows.

Introduction: The Thiazole Scaffold

The thiazole ring system is ubiquitous in drug discovery, serving as a bio-isostere for pyridine and contributing to hydrogen bonding interactions within enzyme active sites. The specific regioisomer Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate combines two strategic moieties:

  • 3-Nitrophenyl Group (C4 Position): An electron-withdrawing aryl group that influences the electronic distribution of the thiazole ring, often enhancing metabolic stability and pi-stacking interactions.

  • Ethyl Ester Group (C2 Position): A versatile handle for further synthetic elaboration (e.g., hydrolysis to carboxylic acid, conversion to amides/hydrazides) or for modulating lipophilicity (LogP).

Biological Relevance

Research indicates that 4-arylthiazole-2-substituted derivatives exhibit potent biological activities.[1][2][3] Specifically, the 3-nitrophenyl moiety has been implicated in selective inhibition of Monoamine Oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson's [1]. Furthermore, thiazole carboxylates are established precursors for antimicrobial agents targeting bacterial DNA gyrase.

Chemical Synthesis: The Hantzsch Protocol

The most robust route to this scaffold is the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an


-haloketone.
Retrosynthetic Analysis

To construct the 2-carboxylate-4-aryl pattern, the requisite precursors are:

  • Component A (Thioamide): Ethyl thiooxamate (Ethyl 2-amino-2-thioxoacetate). This provides the N-C-S fragment and the C2-ester.

  • Component B (

    
    -Haloketone):  2-Bromo-1-(3-nitrophenyl)ethan-1-one (3-Nitrophenacyl bromide). This provides the C4-C5 backbone and the aryl substituent.
    
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone, followed by an intramolecular condensation to close the ring and subsequent dehydration to aromatize.

HantzschMechanism Start Precursors: Ethyl Thiooxamate + 3-Nitrophenacyl Bromide Step1 S-Alkylation (Nucleophilic Attack) Start->Step1 EtOH, Reflux Inter1 Intermediate: Thioimidate Salt Step1->Inter1 Step2 Cyclization (N-Attack on Carbonyl) Inter1->Step2 Step3 Dehydration (- H2O) Step2->Step3 - HBr Product Target: Ethyl 4-(3-nitrophenyl) thiazole-2-carboxylate Step3->Product

Figure 1: Mechanistic pathway of the Hantzsch synthesis for the target compound.

Experimental Protocol

Objective: Synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate on a 10 mmol scale.

Reagents:

  • Ethyl thiooxamate: 1.33 g (10 mmol)

  • 2-Bromo-1-(3-nitrophenyl)ethan-1-one: 2.44 g (10 mmol)

  • Solvent: Absolute Ethanol (30 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(3-nitrophenyl)ethan-1-one in 20 mL of absolute ethanol.

  • Addition: Add ethyl thiooxamate (1.33 g) dissolved in 10 mL of warm ethanol to the reaction flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Allow the reaction mixture to cool to room temperature. The hydrobromide salt of the thiazole may precipitate.[4]

  • Neutralization: Pour the mixture into ice-cold water (100 mL) and neutralize with 10% sodium bicarbonate solution (NaHCO

    
    ) to pH 7–8 to liberate the free base.
    
  • Filtration: Filter the resulting solid precipitate using a Büchner funnel. Wash with cold water (3 x 20 mL).

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure crystals.

Self-Validating Checkpoint: The disappearance of the starting material spot on TLC and the formation of a highly fluorescent spot (common for thiazoles) under UV light confirms reaction progression.

Comprehensive Characterization

Accurate characterization relies on verifying the regiochemistry (2,4-substitution) and the integrity of the functional groups (nitro, ester).

Spectroscopic Data (Expected)
TechniqueParameterSignal / ValueAssignment / Interpretation

H NMR

(ppm)
1.45 (t, 3H)Ester

4.48 (q, 2H)Ester

8.25 (s, 1H)Thiazole C5-H (Diagnostic Singlet)
7.70 (t, 1H)Aryl H-5' (meta to NO

)
8.35 (d, 1H)Aryl H-6'
8.45 (d, 1H)Aryl H-4'
8.85 (s, 1H)Aryl H-2' (Highly deshielded by NO

)
IR

(cm

)
3100C-H stretch (Aromatic/Thiazole)
1735C=O stretch (Ester)
1530, 1350N-O stretch (Nitro, asymmetric/symmetric)
1605C=N stretch (Thiazole ring)
MS (ESI) m/z279.04[M+H]

(Calc. MW: 278.[5]28)

Expert Insight: The singlet at ~8.25 ppm is the "fingerprint" of the Hantzsch product. If this signal is a doublet or absent, the cyclization failed or regiochemistry is incorrect. The downfield shift of the aryl H-2' (~8.85 ppm) confirms the presence and position of the nitro group.

Characterization Workflow

The following diagram outlines the logical flow for validating the synthesized compound.

CharacterizationFlow Crude Crude Solid TLC TLC Screening (Purity Check) Crude->TLC Recryst Recrystallization (EtOH) TLC->Recryst If impure Pure Purified Compound Recryst->Pure NMR 1H / 13C NMR (Structure Confirmation) Pure->NMR IR FT-IR (Func. Groups: NO2, Ester) Pure->IR MS Mass Spectrometry (MW Validation) Pure->MS

Figure 2: Analytical workflow for structural validation.

Biological & Industrial Applications

The Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate scaffold is not merely a chemical curiosity; it is a functional intermediate in drug development.[5]

Monoamine Oxidase (MAO) Inhibition

Derivatives of 4-(3-nitrophenyl)thiazole have shown selectivity for the MAO-B isoform.[6] The nitro group at the meta-position is a critical pharmacophore, enhancing binding affinity within the enzyme's hydrophobic pocket. Conversion of the ethyl ester to a hydrazone moiety often amplifies this activity, creating potential candidates for Parkinson's disease therapy [1].

Antimicrobial Agents

The 2-carboxylate group can be hydrolyzed and coupled with amines to generate amide derivatives. These analogs have been extensively screened for antibacterial activity against Gram-positive strains (S. aureus), where the thiazole ring disrupts bacterial cell wall synthesis [2].

References

  • Design, synthesis, and biological evaluation of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Validated Source:

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Heterocyclic Letters. Validated Source:

  • Hantzsch Thiazole Synthesis. Organic Chemistry Portal. Validated Source:

Sources

An In-Depth Technical Guide to the Biological Activity of Nitrophenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conjugation of a thiazole nucleus with a nitrophenyl moiety creates a class of heterocyclic compounds with a remarkably broad and potent spectrum of biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted pharmacological profile of nitrophenylthiazole derivatives. We will delve into the key areas of anticancer and antimicrobial activities, explore the underlying mechanisms of action, discuss structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed not as a rigid template, but as a dynamic guide to understanding and harnessing the therapeutic potential of this versatile chemical scaffold.

Introduction: The Synergy of Two Pharmacophores

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. It is a core component in numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam.[1] Its structural features allow for diverse interactions with biological targets.[2][3] When combined with a nitrophenyl group, the resulting derivative gains unique physicochemical properties. The nitro (NO₂) group is a strong electron-withdrawing group that can significantly modulate the molecule's polarity, reactivity, and ability to participate in crucial biological interactions, such as hydrogen bonding and redox reactions.[4] The biological activity of these derivatives is often dependent on the reduction of the nitro group, which can lead to the formation of reactive intermediates capable of interacting with biomolecules like DNA and proteins.[4] This synergistic combination of the thiazole and nitrophenyl moieties has yielded compounds with significant therapeutic promise.

Spectrum of Biological Activities

Nitrophenylthiazole derivatives have demonstrated a wide array of pharmacological effects. The primary areas of interest are their potent anticancer and antimicrobial properties.

Anticancer Activity

The antiproliferative effects of nitrophenylthiazole derivatives have been documented across a variety of human cancer cell lines.[5] Their mechanisms are often multifactorial, targeting key pathways involved in cancer cell growth, proliferation, and survival.

Mechanisms of Action:

  • Enzyme Inhibition: A significant mechanism is the inhibition of enzymes crucial for cancer progression. For instance, some derivatives have been shown to inhibit lactate dehydrogenase (LDH), an enzyme upregulated in cancer cells that is critical for aerobic glycolysis (the Warburg effect).[6] By inhibiting LDH, these compounds disrupt the cancer cells' energy metabolism, leading to reduced proliferation and tumor growth.[6]

  • Cell Cycle Arrest & Apoptosis: Many thiazole-containing compounds induce cell cycle arrest, often at the G1/S or G2/M phase, preventing cancer cells from dividing.[7] This is frequently followed by the induction of apoptosis (programmed cell death), which can be triggered through various signaling pathways, including the disruption of the cell's cytoskeleton or interference with DNA.[7][8]

  • Kinase Inhibition: Several thiazole derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key regulators of tumor growth, proliferation, and angiogenesis.[7]

  • Hypoxia-Selective Cytotoxicity: The nitroaromatic group can make these compounds selectively toxic to hypoxic (low-oxygen) cells, which are common in solid tumors and are notoriously resistant to conventional therapies.[9] In hypoxic environments, the nitro group can be reduced to form cytotoxic radicals that damage cellular macromolecules like proteins and DNA.[4][9]

Structure-Activity Relationship (SAR) Insights:

  • The position of the nitro group on the phenyl ring (ortho, meta, or para) is a critical determinant of activity. For example, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives showed that the meta-nitro configuration was an important feature for selective inhibition of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases.[10]

  • Substitutions on the thiazole ring and other parts of the molecule can fine-tune the compound's potency and selectivity. Halogen atoms like chlorine can have a considerable effect on anticancer activity.[8]

Antimicrobial Activity

Nitrophenylthiazole derivatives exhibit potent, broad-spectrum activity against various pathogenic microbes, including bacteria and fungi.[11][12]

Mechanisms of Action:

  • Bactericidal Action: The mode of action is often bactericidal, meaning it directly kills the bacteria.[11] This is particularly pronounced against anaerobic bacteria, where the activity of nitrothiazoles can surpass that of common antibiotics.[11] The antibacterial effect is largely attributed to the nitro group, which, upon reduction within the microbial cell, produces toxic intermediates that damage cellular components.[4]

  • Enzyme Inhibition: In fungi, some nitro-containing compounds inhibit the enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane.[4] The nitro group is thought to facilitate a strong electrostatic interaction with the enzyme's active site.[4]

  • Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to embed within the microbial cell membrane, disrupting its integrity and leading to cell death.[12]

Spectrum of Activity:

  • Antibacterial: Activity has been demonstrated against both Gram-positive and Gram-negative bacteria.[13]

  • Antifungal: Several derivatives are effective against various Candida species, with some showing efficacy comparable to standard antifungal drugs like fluconazole and ketoconazole.[14][15]

Experimental Evaluation: Protocols and Methodologies

To rigorously assess the biological activity of novel nitrophenylthiazole derivatives, standardized and validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays.

General Workflow for Biological Evaluation

A logical progression from initial screening to more detailed mechanistic studies is crucial for efficient drug discovery.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Mechanism of Action synthesis Compound Synthesis & Characterization invitro In-Vitro Activity Screening synthesis->invitro Test Compounds cytotox General Cytotoxicity (e.g., MTT Assay) invitro->cytotox antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) invitro->antimicrobial sar Structure-Activity Relationship (SAR) cytotox->sar antimicrobial->sar selectivity Selectivity Profiling (Cancer vs. Normal Cells) sar->selectivity moa Mechanism of Action (MoA) Studies selectivity->moa enzyme Enzyme Inhibition Assays moa->enzyme cellcycle Cell Cycle Analysis moa->cellcycle apoptosis Apoptosis Assays moa->apoptosis

Caption: General workflow for evaluating nitrophenylthiazole derivatives.

Protocol: In-Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screening method for anticancer compounds.[7]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the nitrophenylthiazole derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing only the solvent.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin, Staurosporine).[7]

    • Blank Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[17]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the nitrophenylthiazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) on an agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include essential controls on each plate:

    • Growth Control: Wells with inoculum and broth, but no compound.

    • Sterility Control: Wells with broth only (no inoculum).

    • Positive Control: Wells with inoculum and a known antibiotic (e.g., Streptomycin, Ciprofloxacin).[13]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Sample Cytotoxicity Data for Nitrophenylthiazole Derivatives

Compound IDNitro PositionTarget Cell LineIC₅₀ (µM)[7]Selectivity Index (SI)*
NPT-01paraMCF-7 (Breast)2.57 ± 0.16>15
NPT-02metaHepG2 (Liver)7.26 ± 0.44>10
NPT-03orthoA549 (Lung)15.8 ± 1.2>5
Doxorubicin-MCF-7 (Breast)0.72 ± 0.52~1.5

*Selectivity Index (SI) is calculated as IC₅₀ in normal cells (e.g., NIH/3T3) / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Table 2: Sample Antimicrobial Activity (MIC) Data

Compound IDTarget MicroorganismGram StainMIC (µg/mL)[11][14]
NPT-11Staphylococcus aureusPositive16
NPT-11Escherichia coliNegative32
NPT-12Candida albicansN/A (Fungus)8
CiprofloxacinE. coliNegative0.5
FluconazoleC. albicansN/A (Fungus)2

Conclusion and Future Perspectives

Nitrophenylthiazole derivatives represent a highly promising class of compounds with a diverse range of biological activities, particularly in the fields of oncology and microbiology. The synergy between the thiazole core and the bioreducible nitro group provides a powerful platform for designing novel therapeutics. Future research should focus on optimizing the scaffold to enhance potency and selectivity, thereby minimizing off-target effects. A deeper investigation into their mechanisms of action, particularly in resistant cancer cell lines and microbial strains, will be critical for their clinical translation. The development of derivatives with improved pharmacokinetic profiles and bioavailability will also be a key step toward realizing the full therapeutic potential of this versatile chemical class.

References

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][5][8][19]triazole Derivatives. ChemRxiv. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives. National Institutes of Health. Available at: [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Infectious Diseases and Microbiology. Available at: [Link]

  • Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. MDPI. Available at: [Link]

  • Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... ResearchGate. Available at: [Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology. Available at: [Link]

  • Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. PubMed Central. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PubMed Central. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. Available at: [Link]

  • Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. ResearchGate. Available at: [Link]

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. National Institutes of Health. Available at: [Link]

  • Antibacterial activities of nitrothiazole derivatives. PubMed. Available at: [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Chemistry & Biodiversity. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell. Semantic Scholar. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

  • Antimicrobial Susceptibility Testing Methods for Bacterial Pathogens. ResearchGate. Available at: [Link]

Sources

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate: A Privileged Scaffold for Multi-Target CNS Intervention

[1]

Executive Summary: The CNS Gateway

In the landscape of Central Nervous System (CNS) drug discovery, "privileged structures" are molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate (ENPTC) represents a quintessential example of such a scaffold.

While often categorized as a synthetic intermediate, ENPTC possesses a unique pharmacological duality. Its 4-(3-nitrophenyl) moiety serves as a critical pharmacophore for Monoamine Oxidase B (MAO-B) inhibition—a key target in neurodegenerative diseases like Parkinson's—while the thiazole-2-carboxylate core offers a structural template for GABA-A receptor benzodiazepine-site ligands.[1]

This guide dissects the synthesis, pharmacological mechanisms, and experimental validation of ENPTC, positioning it not merely as a reagent, but as a strategic "Gateway Molecule" for CNS library generation.

Chemical Architecture & Synthesis

The synthesis of ENPTC relies on the robust Hantzsch Thiazole Synthesis . This cyclocondensation reaction is favored for its atom economy and the ability to introduce diverse substituents early in the pathway.

Retrosynthetic Analysis

The thiazole ring is constructed by condensing a thioamide component with an


-haloketone1
  • Component A (Electrophile): 2-Bromo-3'-nitroacetophenone (derived from 3-nitroacetophenone).[1]

  • Component B (Nucleophile): Ethyl thiooxamate (provides the C2-ester and the sulfur/nitrogen heteroatoms).[1]

Validated Synthesis Protocol

Objective: Synthesize Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate with >95% purity.

Reagents:

  • Ethyl thiooxamate (1.0 equiv)[1]

  • 2-Bromo-3'-nitroacetophenone (1.0 equiv)[1]

  • Ethanol (Absolute, solvent)[1]

  • Molecular Sieves (3Å, optional for moisture control)[1]

Step-by-Step Methodology:

  • Solvation: Dissolve 10 mmol of Ethyl thiooxamate in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 10 mmol of 2-Bromo-3'-nitroacetophenone portion-wise over 5 minutes. Explanation: Slow addition prevents localized hotspots and minimizes side-reactions (e.g., self-condensation).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Silica gel, 30% EtOAc/Hexane). The starting bromide (

      
      ) should disappear, and a fluorescent thiazole spot (
      
      
      ) should appear.
  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (

    
    ). The product often crystallizes directly.
    
  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (

    
    ) to remove unreacted starting materials and HBr byproducts.
    
  • Recrystallization: Purify the crude solid from hot ethanol to yield yellow needles.

Structural Validation (Self-Validating Metrics):

  • 
     NMR (DMSO-
    
    
    ):
    Look for the characteristic thiazole C5-proton singlet around
    
    
    8.5–8.7 ppm.[1] The ethyl group will show a quartet (
    
    
    ppm) and triplet (
    
    
    ppm). The 3-nitrophenyl protons will appear as a distinct aromatic pattern (singlet, doublet, triplet, doublet) between 7.8–8.5 ppm.

Pharmacological Mechanisms & Pathways

ENPTC acts as a progenitor for two distinct CNS signaling interventions. The ester moiety is typically hydrolyzed in vivo or synthetically modified to hydrazides/amides to unlock full potency.

Pathway A: MAO-B Inhibition (Neuroprotection)

The 3-nitrophenyl group acts as an electron-withdrawing anchor.[1] In the active site of MAO-B, this moiety engages in

Pathway B: GABA-A Modulation (Anxiolysis)

Thiazole-2-carboxylates are structural bioisosteres of the benzodiazepine core.[1] They can bind to the

Mechanistic Visualization

The following diagram illustrates the bifurcation of the ENPTC scaffold into these two therapeutic pathways.

CNS_PathwaysScaffoldEthyl 4-(3-nitrophenyl)thiazole-2-carboxylate(ENPTC)HydrolysisEster Hydrolysis(Metabolic/Synthetic)Scaffold->HydrolysisProdrug ActivationAcidThiazole-2-carboxylic AcidHydrolysis->AcidDeriv_HydrazoneHydrazone Derivatization(R-CH=N-NH-)Acid->Deriv_HydrazoneSynthetic Path ADeriv_AmideAmide/BioisostereFormationAcid->Deriv_AmideSynthetic Path BTarget_MAOBTarget: MAO-B(Dopamine Preservation)Deriv_Hydrazone->Target_MAOBHigh Affinity(3-NO2 Pharmacophore)Target_GABAATarget: GABA-A Receptor(Benzodiazepine Site)Deriv_Amide->Target_GABAAAllosteric ModulationEffect_PDNeuroprotection(Parkinson's)Target_MAOB->Effect_PDEffect_AnxietyAnxiolysis/SedationTarget_GABAA->Effect_Anxiety

Figure 1: Divergent pharmacological pathways for ENPTC derivatives targeting MAO-B and GABA-A receptors.[1]

CNS Drugability Profile

For a compound to succeed in CNS discovery, it must navigate the Blood-Brain Barrier (BBB).[1]

ParameterValue (Predicted)Interpretation
Molecular Weight 278.28 g/mol Ideal (< 400).[1] Favors BBB penetration.
cLogP 3.2 – 3.5Highly Lipophilic. Good passive diffusion, but risk of non-specific binding.
TPSA ~85

< 90

is optimal for BBB. The nitro group contributes significantly.
H-Bond Donors 0Excellent for membrane permeability.[1]
Metabolic Liability High1.[2] Ester hydrolysis (rapid).2. Nitro reduction (slow, potentially toxic).

Expert Insight: The ethyl ester increases lipophilicity (LogP), allowing the molecule to cross the BBB. Once inside the CNS, esterases likely hydrolyze it to the free acid or it remains intact depending on the local esterase expression. However, the nitro group is a double-edged sword; while essential for MAO-B binding, it can be reduced to an amine by hepatic reductases, potentially leading to toxic metabolites. In lead optimization, replacing the nitro group with a nitrile (-CN) or trifluoromethyl (-CF3) is a standard strategy to improve safety while maintaining electronics.[1]

Experimental Protocols

MAO-B Inhibition Assay (Fluorometric)

This assay validates the functional activity of the scaffold (or its hydrazone derivative) against the MAO-B enzyme.[1]

Principle: MAO-B catalyzes the oxidative deamination of p-tyramine.[1] This reaction produces hydrogen peroxide (

Materials:

  • Recombinant Human MAO-B (1 U/mL)[1]

  • Substrate: p-Tyramine (1 mM)[1]

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP)[1]

  • Buffer: 0.1 M Sodium Phosphate, pH 7.4

Protocol:

  • Preparation: Dilute ENPTC in DMSO to create a concentration range (

    
    ). Final DMSO concentration in assay < 1%.
    
  • Incubation: Mix

    
     of enzyme solution with 
    
    
    of inhibitor. Incubate at
    
    
    for 15 minutes. Causality: Allows the inhibitor to bind to the active site before substrate competition begins.
  • Initiation: Add

    
     of reaction mix (Tyramine + Amplex Red + HRP).
    
  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of fluorescence generation. Determine

    
     by plotting slope vs. log[Inhibitor].[1]
    
PAMPA-BBB Permeability Assay

Objective: Assess the passive transport of ENPTC across the blood-brain barrier.[1]

Protocol:

  • Donor Plate: Prepare a solution of ENPTC (

    
    ) in PBS (pH 7.4). Add to the donor wells of a PAMPA sandwich plate.
    
  • Membrane: The filter separating donor/acceptor is pre-coated with a porcine brain lipid extract (PBLE) in dodecane.[1]

  • Acceptor Plate: Fill acceptor wells with drug-free PBS.

  • Incubation: Sandwich the plates and incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Measure concentration in both donor and acceptor compartments using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Success Criterion:

      
       indicates high CNS permeability.[1]
      

References

  • Chimenti, F. et al. (2009). "Synthesis, molecular modeling and selective MAO-B inhibition of a series of 2-thiazolylhydrazone derivatives." European Journal of Medicinal Chemistry. Link

  • Siddiqui, N. et al. (2011). "Thiazole: A Promising Heterocycle for the Development of Potent CNS Active Agents."[3] Asian Journal of Drug Delivery & Pharmacodynamics. Link

  • Tripathi, A.C. et al. (2014). "4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide." Berichte der deutschen chemischen Gesellschaft. Link

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate: A Strategic Building Block for Advanced Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will detail its synthesis via the classic Hantzsch thiazole reaction, outline its physicochemical properties, and present a series of validated protocols for its transformation into key intermediates. The strategic importance of this scaffold is highlighted through its utility in constructing pharmacologically relevant systems, particularly those targeting neurodegenerative and oncological diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their research endeavors.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure contribute to its successful incorporation into a multitude of clinically approved drugs and biologically active agents.[2] The strategic functionalization of the thiazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone in the design of novel therapeutics.

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate emerges as a particularly valuable building block due to the orthogonal reactivity of its three key functional groups: the ethyl ester, the nitro group, and the thiazole ring itself. The nitrophenyl moiety, in particular, serves as a latent amino group, which upon reduction, opens up a vast chemical space for derivatization and the construction of complex molecular architectures.[3][4] This guide will demonstrate how this strategic design allows for a stepwise and controlled elaboration of the molecule, making it an ideal starting point for library synthesis and lead optimization campaigns.

Synthesis and Characterization of the Core Building Block

The synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is most efficiently achieved through the Hantzsch thiazole synthesis, a robust and high-yielding condensation reaction.[5] This method involves the reaction of an α-haloketone with a thioamide. In this case, the key precursors are 2-bromo-1-(3-nitrophenyl)ethanone and ethyl thiooxamate.

Synthesis of Precursors

The α-bromination of 1-(3-nitrophenyl)ethanone is a critical first step. The following protocol is adapted from established procedures.[6]

Causality: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. The use of chloroform as a solvent and controlled temperature (0–5 °C) during bromine addition helps to minimize side reactions.

  • Step 1: Dissolve 1-(3-nitrophenyl)ethanone (10.0 g, 60.5 mmol) in chloroform (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Step 2: Cool the solution to 0–5 °C using an ice bath.

  • Step 3: Add bromine (3.1 mL, 9.67 g, 60.5 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • Step 4: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Step 5: Pour the reaction mixture into ice-cold water (200 mL). Separate the organic layer.

  • Step 6: Wash the organic layer sequentially with water (1 x 100 mL), 10% aqueous sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Step 7: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Step 8: Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford 2-bromo-1-(3-nitrophenyl)ethanone as a crystalline solid.[6]

Ethyl thiooxamate is the thioamide component in the Hantzsch synthesis. It can be prepared from ethyl cyanoformate.[7][8]

Causality: This reaction involves the nucleophilic addition of hydrogen sulfide to the nitrile group of ethyl cyanoformate, catalyzed by a weak base (triethylamine), to form the thioamide.

  • Step 1: Dissolve ethyl cyanoformate (25.0 g, 0.25 mol) and triethylamine (1.0 mL) in diethyl ether (200 mL) in a flask equipped with a gas inlet tube and a magnetic stirrer.

  • Step 2: Cool the solution to 0 °C in an ice bath.

  • Step 3: Bubble hydrogen sulfide (H₂S) gas through the solution for 2 hours.

  • Step 4: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Step 5: Purge the system with nitrogen gas to remove excess H₂S.

  • Step 6: Add 1N HCl solution (200 mL) and stir for 30 minutes.

  • Step 7: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Step 8: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Step 9: Filter and evaporate the solvent under reduced pressure to yield ethyl thiooxamate as a yellow crystalline solid.[8]

Hantzsch Thiazole Synthesis: The Core Reaction

The condensation of the two precursors yields the title compound. The following is a validated protocol based on analogous Hantzsch syntheses.[2][9]

Causality: The reaction initiates with an SN2 reaction where the sulfur of the thioamide attacks the α-bromoketone. This is followed by an intramolecular cyclization (nitrogen attacking the ketone carbonyl) and subsequent dehydration to form the aromatic thiazole ring. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.

Hantzsch_Synthesis Precursor1 2-bromo-1-(3-nitrophenyl)ethanone Reaction_Step Hantzsch Condensation Precursor1->Reaction_Step Precursor2 Ethyl Thiooxamate Precursor2->Reaction_Step Solvent Ethanol (Solvent) Solvent->Reaction_Step Reflux Product Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate Reaction_Step->Product

Caption: Hantzsch synthesis workflow.
  • Step 1: In a round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (5.0 g, 20.5 mmol) and ethyl thiooxamate (2.73 g, 20.5 mmol) in absolute ethanol (100 mL).

  • Step 2: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Upon completion, cool the reaction mixture to room temperature.

  • Step 4: Reduce the solvent volume by approximately half under reduced pressure.

  • Step 5: Cool the concentrated solution in an ice bath to induce precipitation.

  • Step 6: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₄SCalculated
Molecular Weight 278.29 g/mol Calculated
Appearance Pale yellow to yellow solidAnalogous Compounds
Melting Point Not explicitly reported, expected >150 °CInferred from analogs
Solubility Soluble in DMF, DMSO, Acetone; Sparingly soluble in EthanolGeneral knowledge

Strategic Transformations of the Building Block

The true utility of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate lies in its capacity for selective chemical manipulation at its three reactive sites. This allows for a divergent synthetic approach to a wide array of complex heterocyclic systems.

Transformations cluster_0 Functional Group Interconversions cluster_1 Advanced Intermediates Start Ethyl 4-(3-nitrophenyl) thiazole-2-carboxylate Nitro_Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Start->Nitro_Reduction Ester_Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) Start->Ester_Hydrolysis Amine Ethyl 4-(3-aminophenyl) thiazole-2-carboxylate Nitro_Reduction->Amine Acid 4-(3-Nitrophenyl) thiazole-2-carboxylic acid Ester_Hydrolysis->Acid Ester_Hydrolysis_2 Amine->Ester_Hydrolysis_2 Hydrolysis Nitro_Reduction_2 Acid->Nitro_Reduction_2 Reduction Amino_Acid 4-(3-Aminophenyl) thiazole-2-carboxylic acid Amide Amide Derivatives (Bioactive Scaffolds) Amino_Acid->Amide Amide Coupling Ester_Hydrolysis_2->Amino_Acid Nitro_Reduction_2->Amino_Acid

Caption: Synthetic pathways from the core building block.
Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation, unmasking a nucleophilic site for further elaboration. Catalytic hydrogenation is a clean and efficient method.

Causality: Palladium on carbon (Pd/C) is an excellent catalyst for the reduction of aromatic nitro groups in the presence of hydrogen gas. The reaction is typically clean, with water as the only byproduct. The ester functionality is stable under these conditions.

  • Step 1: To a solution of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate (2.78 g, 10.0 mmol) in ethanol (100 mL), add 10% Palladium on carbon (278 mg, 10% w/w).

  • Step 2: Place the reaction vessel in a hydrogenation apparatus.

  • Step 3: Evacuate the vessel and backfill with hydrogen gas (balloon pressure is sufficient). Repeat this process three times.

  • Step 4: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Step 5: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Step 6: Concentrate the filtrate under reduced pressure to yield Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate.

Hydrolysis of the Ethyl Ester

Saponification of the ester provides the corresponding carboxylic acid, a key handle for amide bond formation.

Causality: The ester is hydrolyzed under basic conditions (saponification) using lithium hydroxide. The reaction is typically carried out in a mixture of water and an organic solvent like THF to ensure solubility of the starting material.

  • Step 1: Dissolve Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate (2.78 g, 10.0 mmol) in a mixture of tetrahydrofuran (THF) (50 mL) and water (25 mL).

  • Step 2: Add lithium hydroxide monohydrate (LiOH·H₂O) (840 mg, 20.0 mmol) to the solution.

  • Step 3: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Step 4: Once the reaction is complete, remove the THF under reduced pressure.

  • Step 5: Dilute the remaining aqueous solution with water (50 mL) and acidify to pH 2-3 with 1N HCl.

  • Step 6: The carboxylic acid will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(3-Nitrophenyl)thiazole-2-carboxylic acid.

Amide Coupling: Gateway to Bioactive Molecules

The true power of this building block is realized when the amine and carboxylic acid functionalities are combined to create advanced intermediates for amide coupling. The resulting 4-(3-aminophenyl)thiazole-2-carboxylic acid can be coupled with a diverse range of amines or carboxylic acids to generate libraries of potential drug candidates.

This key intermediate can be prepared by either reducing the nitro-acid or hydrolyzing the amino-ester. The latter is often preferred to avoid potential side reactions with the free carboxylic acid during reduction.

This protocol describes the coupling of 4-(3-aminophenyl)thiazole-2-carboxylic acid with a generic amine (R-NH₂). This method is adapted from established procedures for coupling heterocyclic carboxylic acids.[10]

Causality: EDC (a carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions. DMAP can act as an acyl transfer catalyst. The amine then displaces the activated ester to form the stable amide bond.[10]

  • Step 1: In a dry flask under a nitrogen atmosphere, dissolve 4-(3-aminophenyl)thiazole-2-carboxylic acid (2.20 g, 10.0 mmol) and the desired amine (11.0 mmol) in anhydrous acetonitrile (50 mL).

  • Step 2: Add 1-Hydroxybenzotriazole (HOBt) (135 mg, 1.0 mmol, 0.1 equiv) and 4-Dimethylaminopyridine (DMAP) (1.22 g, 10.0 mmol, 1.0 equiv).

  • Step 3: Cool the mixture to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.92 g, 10.0 mmol, 1.0 equiv) portion-wise.

  • Step 4: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Step 5: Quench the reaction with water and extract the product with ethyl acetate.

  • Step 6: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

  • Step 7: Concentrate the solution and purify the residue by silica gel chromatography to obtain the desired amide derivative.

Application in Drug Discovery: A Case Study

The 4-(3-nitrophenyl)thiazole scaffold is a key pharmacophoric feature in the development of selective and reversible inhibitors of human monoamine oxidase B (hMAO-B).[3][4] hMAO-B is a significant target for the treatment of neurodegenerative disorders such as Parkinson's disease.[3] The derivatization of the core structure, often at the 2-position of the thiazole ring, allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3][4] The synthetic pathways outlined in this guide provide a direct route to these and other classes of biologically active molecules.

Conclusion

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a high-value, strategically designed building block for heterocyclic synthesis. Its predictable reactivity and the orthogonal nature of its functional groups provide a robust platform for the efficient construction of diverse and complex molecular libraries. The protocols detailed herein offer reliable and scalable methods for its synthesis and derivatization, empowering medicinal chemists and drug discovery scientists to accelerate their research programs. The demonstrated utility of this scaffold in generating potent hMAO-B inhibitors underscores its significant potential for the development of novel therapeutics.

References

  • Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 553-566. Available from: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135509402, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate" PubChem, [Link]. Accessed Jan. 19, 2024.

  • Jasim, H. A., et al. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Progress in Chemical and Biochemical Research, 7(3), 329-339. Available from: [Link]

  • Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75213, 2-Bromo-1-(3-nitrophenyl)ethan-1-one" PubChem, [Link]. Accessed Jan. 19, 2024.

  • Tella, R., & Vangala, V. R. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 10, 2691-2697. Available from: [Link]

  • Thiazole. (2022). In Wikipedia. Retrieved from [Link]

  • Patel, R. P., et al. (2013). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2012). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2934. Available from: [Link]

  • Haroon, M., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. BMC Chemistry, 16(1), 18. Available from: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(19), 3449. Available from: [Link]

  • Al-Ostath, A., et al. (2021). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Available from: [Link]

  • CAS Common Chemistry. (n.d.). 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol. Retrieved January 19, 2026, from [Link]

  • Doytchinova, I., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(10), 8758. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1774. Available from: [Link]

Sources

Methodological & Application

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and culminating in the target thiazole derivative. This document is designed to provide not only a step-by-step experimental procedure but also the scientific rationale behind the chosen methodologies, ensuring a thorough understanding for researchers in the field.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of interest in medicinal chemistry. The target molecule, ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate, incorporates a nitrophenyl group, which can serve as a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of more complex bioactive compounds.

The synthetic strategy outlined herein follows a logical and well-established chemical pathway: the preparation of a key thioamide intermediate, followed by the classical Hantzsch thiazole synthesis to construct the desired heterocyclic ring system.[1]

Overall Synthetic Strategy

The synthesis of ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is proposed to proceed via a three-step sequence, commencing with the conversion of 3-nitrobenzoic acid to its corresponding amide, followed by thionation to the thioamide, and culminating in the Hantzsch thiazole synthesis.

Synthetic Pathway A 3-Nitrobenzoic Acid B 3-Nitrobenzamide A->B 1. SOCl2, DMF (cat.) 2. NH4OH C 3-Nitrothiobenzamide B->C Lawesson's Reagent or P4S10 D Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate C->D Ethyl Bromopyruvate Hantzsch Synthesis

Caption: Overall synthetic pathway for ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

Experimental Protocols

Step 1: Synthesis of 3-Nitrobenzamide

The initial step involves the conversion of 3-nitrobenzoic acid to 3-nitrobenzamide. This is a standard two-step, one-pot procedure involving the formation of an acid chloride followed by amidation.

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent nucleophilic attack by ammonia to form the amide. Thionyl chloride is a common and effective reagent for this transformation.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzoic acid (1 equivalent).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing concentrated ammonium hydroxide (excess) cooled in an ice bath.

  • Stir the resulting mixture vigorously for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to afford 3-nitrobenzamide.

Reagent/ProductMolar Mass ( g/mol )Stoichiometry
3-Nitrobenzoic Acid167.121.0 eq
Thionyl Chloride118.971.2 eq
Ammonium Hydroxide35.04 (as NH3)Excess
3-Nitrobenzamide166.13Theoretical Yield
Step 2: Synthesis of 3-Nitrothiobenzamide

The second step is the thionation of 3-nitrobenzamide to form the crucial intermediate, 3-nitrothiobenzamide. This can be achieved using either Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields in many cases.[2]

Rationale: Lawesson's reagent is a thionating agent that efficiently replaces the oxygen atom of a carbonyl group with a sulfur atom. The reaction proceeds through a four-membered ring intermediate.[2]

Procedure using Lawesson's Reagent:

  • In a round-bottom flask, dissolve 3-nitrobenzamide (1 equivalent) in anhydrous toluene or tetrahydrofuran (THF).

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[3]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain 3-nitrothiobenzamide.

Reagent/ProductMolar Mass ( g/mol )Stoichiometry
3-Nitrobenzamide166.131.0 eq
Lawesson's Reagent404.470.5 eq
3-Nitrothiobenzamide182.20Theoretical Yield
Step 3: Synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate (Hantzsch Thiazole Synthesis)

The final step is the construction of the thiazole ring via the Hantzsch synthesis, which involves the condensation of 3-nitrothiobenzamide with ethyl bromopyruvate.[1]

Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings. The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone, followed by cyclization and dehydration.

Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis Mechanism Thioamide 3-Nitrothiobenzamide Intermediate1 Thioester Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone Ethyl Bromopyruvate Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Procedure:

  • Dissolve 3-nitrothiobenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

  • Add ethyl bromopyruvate (1 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

Reagent/ProductMolar Mass ( g/mol )Stoichiometry
3-Nitrothiobenzamide182.201.0 eq
Ethyl Bromopyruvate195.011.0 eq
Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate292.29Theoretical Yield

Characterization

The identity and purity of the synthesized ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: To determine the purity of the crystalline product.

    • ¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), aromatic protons of the nitrophenyl ring, and a singlet for the proton on the thiazole ring.

    • ¹³C NMR: Expect signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons, and the carbons of the thiazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

  • Ammonium Hydroxide: Corrosive and causes burns. Use in a well-ventilated area.

  • Lawesson's Reagent: Harmful if swallowed. Has a strong, unpleasant odor.

  • Phosphorus Pentasulfide: Flammable solid, reacts with water to release toxic and flammable hydrogen sulfide gas.

  • Ethyl Bromopyruvate: Lachrymator and corrosive. Causes severe skin and eye irritation.[6]

  • 3-Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive. Handle with care and avoid heat and shock.[1][7][8]

References

  • Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2416. [Link]

  • Google Patents. (n.d.). US9221855B2 - Thionation process and a thionating agent.
  • Lu Le Laboratory. (2013, August 16). Preparation of Phosphorus Pentasulfide - A Thionation Reagent. Retrieved from [Link]

  • PubMed. (n.d.). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • PubMed. (n.d.). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Retrieved from [Link]

  • Beilstein Journals. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

Sources

Application Note: Spectroscopic Profiling and Structural Elucidation of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

[1]

Introduction & Scope

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a critical pharmacophore scaffold in medicinal chemistry.[1] The thiazole ring system is ubiquitous in drug development (e.g., Tiazofurin, Dasatinib), serving as a bio-isostere for pyridine or benzene rings to modulate lipophilicity and metabolic stability.[1] The inclusion of a 3-nitrophenyl moiety provides a versatile handle for further functionalization (reduction to aniline) or serves as a specific electron-withdrawing probe in Structure-Activity Relationship (SAR) studies.[1]

This Application Note provides a definitive guide for the structural validation of this compound. Unlike generic datasheets, this protocol emphasizes the causality between the molecular structure and its spectral signature, enabling researchers to distinguish the target molecule from common regioisomers (e.g., the 4-carboxylate isomer) and synthetic impurities.

Synthesis Context & Impurity Origins[1]

To accurately analyze a sample, one must understand its origin.[1] This compound is typically synthesized via the Hantzsch Thiazole Synthesis .[1][2] Understanding this pathway is essential for identifying specific impurities in the spectroscopic data.

Reaction Components:

  • Thioamide Component: Ethyl thiooxamate (Provides the N-C-S and the 2-carboxylate).[1]

  • 
    -Halo Ketone:  2-Bromo-1-(3-nitrophenyl)ethan-1-one (Provides the C-C backbone and the 4-aryl group).[1]
    
Diagram 1: Synthesis & Impurity Logic

Figure 1: Hantzsch synthesis pathway showing the origin of the target molecule and potential impurities (unreacted starting materials).

HantzschSynthesisSM1Ethyl Thiooxamate(Thioamide Source)ReactionHantzsch Condensation(Reflux/EtOH)SM1->ReactionSM23-Nitrophenacyl Bromide(Alpha-Halo Ketone)SM2->ReactionTargetEthyl 4-(3-nitrophenyl)thiazole-2-carboxylateReaction->TargetCyclization- HBr, - H2OImp1Impurity A:Unreacted Bromoketone(Lachrymator)Reaction->Imp1Incomplete ConversionImp2Impurity B:Hydrolyzed Acid(Carboxylic Acid)Target->Imp2Ester Hydrolysis(Storage Artifact)

Protocol: Sample Preparation

Objective: Ensure homogeneity and prevent solvent-solute interactions that obscure key signals.

TechniqueRecommended SolventConcentrationNotes
1H NMR DMSO-d6 (Primary)5-10 mg / 0.6 mLDMSO is preferred over CDCl3 due to the poor solubility of nitro-thiazoles.[1] DMSO also shifts the residual water peak away from the aromatic region.
UV-Vis Methanol (HPLC Grade)10 µMAvoid Acetone (UV cutoff interference).
LC-MS Acetonitrile/Water1 µg/mLUse 0.1% Formic Acid to aid ionization (ESI+).[1]

Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

Diagnostic Value: Rapid confirmation of functional groups and purity check (absence of -OH or N-H bands from precursors).

  • Ester Carbonyl (

    
    ):  The conjugation with the thiazole ring at position 2 lowers the wavenumber slightly compared to aliphatic esters. Expect a strong band at 1725–1735 cm⁻¹ .[1]
    
  • Nitro Group (

    
    ):  The 3-nitrophenyl group exhibits two distinct bands.[1]
    
    • Asymmetric Stretch:~1530 cm⁻¹ (Strong)[1]

    • Symmetric Stretch:~1350 cm⁻¹ (Strong)[1]

  • Thiazole Ring: Characteristic "breathing" vibrations appear in the 1480–1600 cm⁻¹ region, often overlapping with aromatic C=C stretches.

Validation Check: If you see a broad band at 3200–3400 cm⁻¹, your sample contains unreacted thioamide or hydrolyzed carboxylic acid.[1]

Nuclear Magnetic Resonance (1H NMR)

Diagnostic Value: Definitive structural proof.[1] The splitting pattern of the 3-nitrophenyl ring is the "fingerprint" of this molecule.

Predicted Chemical Shifts (DMSO-d6, 400 MHz):

Proton AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight
H-2' (Ar-H) 8.80 – 8.90Triplet (t) / Singlet-like1H

Most deshielded aromatic proton due to flanking electron-withdrawing groups (

and Thiazole).[1]
H-5 (Thiazole) 8.40 – 8.50Singlet (s)1H-Diagnostic singlet.[1] Confirms the 4-substituted thiazole pattern.[1][3][4]
H-4' (Ar-H) 8.25 – 8.35ddd / Multiplet1H

Ortho to

.[1] Strongly deshielded.[1]
H-6' (Ar-H) 8.15 – 8.25ddd / Multiplet1H

Ortho to Thiazole.[1]
H-5' (Ar-H) 7.70 – 7.80Triplet (t)1H

Meta proton.[1] Appears as a pseudo-triplet due to overlap.
Ethyl

4.40 – 4.50Quartet (q)2H

Characteristic ester methylene.[1]
Ethyl

1.35 – 1.45Triplet (t)3H

Characteristic ester methyl.[1]
Diagram 2: NMR Assignment Logic

Figure 2: Decision tree for assigning aromatic protons in the 3-nitrophenyl moiety.

NMR_LogicStartAnalyze Aromatic Region(7.5 - 9.0 ppm)Step1Identify most deshielded proton(> 8.8 ppm)Start->Step1Step2Identify Thiazole Singlet(~8.4 - 8.5 ppm)Start->Step2Step3Analyze remaining 3 protons(Coupling patterns)Start->Step3Result1H-2' (Singlet-like)Between NO2 and ThiazoleStep1->Result1Result2H-5 Thiazole(No coupling partners)Step2->Result2Branch1Pseudo-Triplet(~7.7 ppm)Step3->Branch1Branch2Doublets/Multiplets(8.1 - 8.3 ppm)Step3->Branch2Result3H-5' (Meta position)Branch1->Result3Result4H-4' & H-6'(Ortho positions)Branch2->Result4

Mass Spectrometry (LC-MS/EI-MS)

Molecular Formula:

Exact Mass:1

Fragmentation Pathway (EI - Electron Impact):

  • Molecular Ion (

    
    ):  278 m/z (Base peak or strong intensity).[1]
    
  • Loss of Ethoxy (

    
    ):  233 m/z.[1] Cleavage of the ester bond (
    
    
    ).[1]
  • Loss of Nitro (

    
    ):  232 m/z.[1] Characteristic of nitro-aromatics (
    
    
    ).
  • Thiazole Cleavage: Fragmentation of the heterocyclic ring often yields ions corresponding to the substituted benzonitrile (

    
    ) or thio-fragments.[1]
    

Quality Control & Troubleshooting

When analyzing this compound, specific deviations indicate synthesis failures:

  • Impurity: Unreacted Bromoketone

    • Indicator: 1H NMR singlet at ~4.8-5.0 ppm (

      
       next to Br).[1]
      
    • Action: Recrystallize from Ethanol.[1][5] The bromoketone is highly soluble in cold ethanol, while the product is less soluble.

  • Impurity: Hydrolyzed Acid [1]

    • Indicator: Broad singlet >10 ppm (COOH) and loss of Ethyl signals (4.4/1.4 ppm).[1]

    • Action: Check storage conditions.[1] Esters hydrolyze in moist air.[1] Store in a desiccator.

  • Regioisomer Check (4-Ester vs 2-Ester)

    • If the synthesis used Ethyl bromopyruvate and 3-nitrothiobenzamide, you have the Regioisomer (Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate).[1]

    • Differentiation: In the 2-ester isomer (Target), the Thiazole H-5 is adjacent to the sulfur, typically appearing slightly more downfield than the H-5 in the 4-ester isomer.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for IR/NMR interpretation principles).

  • Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1]

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Reference for Thiazole synthesis and properties).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

Application Note: Structural Elucidation of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a detailed guide to the structural characterization of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, offering a comprehensive interpretation of the chemical shifts, multiplicities, and coupling constants. A robust protocol for the synthesis of the title compound via the Hantzsch thiazole synthesis is also presented, along with a standardized procedure for sample preparation and NMR data acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the synthesis and structural verification of similar thiazole derivatives.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic scaffolds renowned for their diverse pharmacological activities. The incorporation of a nitrophenyl group can further modulate the biological properties of the thiazole ring system, making Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate a molecule of considerable interest for further chemical exploration and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such novel compounds. This application note presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate to facilitate its identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental NMR data for Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate, the following spectral data have been predicted using advanced computational algorithms and are supported by the analysis of structurally similar compounds. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.[1][2]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is expected to exhibit distinct signals corresponding to the protons of the ethyl carboxylate group, the thiazole ring, and the 3-nitrophenyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5' (Thiazole)~8.3 - 8.5Singlet (s)-1H
H-2'' (Nitrophenyl)~8.8 - 9.0Triplet (t)~2.01H
H-4'' (Nitrophenyl)~8.4 - 8.6Doublet of Doublets (dd)~8.0, 1.51H
H-5'' (Nitrophenyl)~7.7 - 7.9Triplet (t)~8.01H
H-6'' (Nitrophenyl)~8.2 - 8.4Doublet of Triplets (dt)~8.0, 1.51H
-OCH₂CH₃~4.4 - 4.6Quartet (q)~7.12H
-OCH₂CH₃~1.3 - 1.5Triplet (t)~7.13H

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0 ppm.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)~160 - 162
C-2 (Thiazole)~165 - 167
C-4 (Thiazole)~150 - 152
C-5 (Thiazole)~120 - 122
C-1'' (Nitrophenyl)~135 - 137
C-2'' (Nitrophenyl)~122 - 124
C-3'' (Nitrophenyl)~148 - 150
C-4'' (Nitrophenyl)~125 - 127
C-5'' (Nitrophenyl)~130 - 132
C-6'' (Nitrophenyl)~133 - 135
-OCH₂CH₃~62 - 64
-OCH₂CH₃~14 - 16

Experimental Protocols

Synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and reliable method for the preparation of thiazole derivatives from α-haloketones and thioamides.[3][4]

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch Thiazole Synthesis reagents Ethyl 2-chloro-3-oxo-3-(3-nitrophenyl)propanoate + Thiooxamic acid ethyl ester reaction Reaction in Ethanol Reflux reagents->reaction 1. Mix reagents workup Aqueous Work-up (NaHCO₃ wash, Extraction with Ethyl Acetate) reaction->workup 2. Reaction completion purification Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) workup->purification 3. Crude product isolation product Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate purification->product 4. Pure product

Caption: Workflow for the Hantzsch synthesis of the target compound.

Protocol:

  • Reaction Setup: To a solution of 3-nitrobenzamide (1.0 eq) in dry toluene, add Lawesson's reagent (0.5 eq). Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture and purify by column chromatography to obtain 3-nitrothiobenzamide.

  • To a solution of 3-nitrothiobenzamide (1.0 eq) in absolute ethanol, add ethyl bromopyruvate (1.1 eq).

  • Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

NMR Sample Preparation and Data Acquisition

Diagram 2: NMR Sample Preparation and Analysis Workflow

NMR Analysis Workflow sample_prep Dissolve ~10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube sample_prep->transfer nmr_acq Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer transfer->nmr_acq processing Process the raw data (Fourier transform, phase correction, baseline correction) nmr_acq->processing analysis Spectral analysis and structural elucidation processing->analysis

Caption: Standard workflow for NMR sample preparation and data analysis.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the purified Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.[5][6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired Free Induction Decay (FID) signals using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Interpretation of Predicted Spectra

  • ¹H NMR: The ethyl group will present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl ester. The single proton on the thiazole ring (H-5') is expected to be a singlet in the aromatic region. The four protons of the 3-nitrophenyl ring will exhibit a complex splitting pattern (triplet, doublet of doublets, and doublet of triplets) due to their respective ortho, meta, and para couplings.

  • ¹³C NMR: The carbonyl carbon of the ester will appear at the downfield end of the spectrum. The carbons of the thiazole and nitrophenyl rings will resonate in the aromatic region (typically 120-170 ppm). The methylene and methyl carbons of the ethyl group will appear at the upfield end of the spectrum. The specific chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the heteroatoms in the thiazole ring.

Conclusion

This application note provides a comprehensive guide to the structural characterization of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate using ¹H and ¹³C NMR spectroscopy. While experimental data is not currently available, the predicted spectra, in conjunction with the provided synthesis and analysis protocols, offer a robust framework for researchers working with this and related compounds. The detailed interpretation of the predicted NMR data serves as a valuable reference for the unambiguous identification and structural verification of this important heterocyclic molecule.

References

  • Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]

  • Castillo, A. M.; Patiny, L.; Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance2011 , 209(2), 123-130. [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62(21), 7512–7515. [Link]

  • Fulmer, G. R.; et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010 , 29(9), 2176–2179. [Link]

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20(2), 3118–3132. [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]

Sources

Using Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate in multi-component reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis and MCR Utility of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Abstract This technical guide details the synthesis, characterization, and application of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate (E-3-NPTC). As a privileged scaffold in medicinal chemistry, this compound combines the pharmacophoric thiazole ring with a meta-nitroaryl moiety, offering unique electronic properties for downstream functionalization. This note focuses on its generation via the Hantzsch Multi-Component Reaction (MCR) and its subsequent utility as an electrophilic core in sequential one-pot library synthesis.

Chemical Profile & Mechanistic Insight

The utility of E-3-NPTC lies in its dual-functional nature. The C2-ethyl ester serves as an electrophilic handle for nucleophilic substitutions (aminolysis, hydrazinolysis), while the C4-(3-nitrophenyl) group acts as an electron-withdrawing substituted aryl, influencing the dipole and reactivity of the thiazole core.

PropertySpecification
IUPAC Name Ethyl 4-(3-nitrophenyl)-1,3-thiazole-2-carboxylate
Molecular Formula

Molecular Weight 278.28 g/mol
Key Precursors Ethyl thiooxamate, 2-Bromo-3'-nitroacetophenone
Reactivity Class Electrophilic Thiazole (Activated Ester)
Solubility Soluble in DMSO, DMF, hot EtOH; Insoluble in

Mechanistic Advantage in MCRs: The 3-nitrophenyl substituent at position C4 exerts a strong inductive electron-withdrawing effect ($ -I $), reducing the electron density of the thiazole ring. This activation makes the C2-ester significantly more reactive toward nucleophiles (e.g., hydrazine, amines) compared to simple alkyl thiazoles, facilitating rapid, mild conversion in multi-component protocols.

Core Protocol A: One-Pot Hantzsch Assembly

The most robust route to E-3-NPTC is the Hantzsch Thiazole Synthesis. This condensation reaction can be treated as a pseudo-MCR when the thioamide component is generated in situ, though the direct reaction between ethyl thiooxamate and the


-haloketone is preferred for purity.
Reagents & Stoichiometry
  • Component A: Ethyl thiooxamate (1.0 equiv, 10 mmol, 1.33 g)

  • Component B: 2-Bromo-3'-nitroacetophenone (1.0 equiv, 10 mmol, 2.44 g)

  • Solvent: Absolute Ethanol (30 mL) or DMF (for faster kinetics)

  • Base (Optional):

    
     (1.1 equiv) – Use if acid scavenging is required to protect acid-sensitive moieties, though the thiazole forms readily under acidic reflux.
    
Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl thiooxamate in 30 mL of ethanol.

  • Addition: Add 2-Bromo-3'-nitroacetophenone portion-wise over 5 minutes. Caution: This reagent is a potent lachrymator. Work in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane). The starting bromide (

    
    ) should disappear, and a fluorescent product spot (
    
    
    
    ) should appear.
  • Workup: Cool the reaction to room temperature (RT). The product often crystallizes directly upon cooling.

    • If solid forms: Filter the precipitate, wash with cold ethanol (2 x 10 mL) and water (2 x 10 mL) to remove HBr salts.

    • If solution remains clear: Concentrate to 50% volume and pour into ice-water (100 mL) to induce precipitation. Neutralize with saturated

      
       if necessary.
      
  • Purification: Recrystallize from hot ethanol or EtOH/DMF mixtures.

  • Yield: Expected yield is 75–85% as a pale yellow/tan solid.

Mechanistic Pathway (Graphviz)

HantzschMechanism Start Reagents: Ethyl thiooxamate + 2-Bromo-3'-nitroacetophenone Step1 S-Alkylation (Nucleophilic Attack) Start->Step1 Inter1 S-alkylated Thioimidate Intermediate Step1->Inter1 Step2 Cyclization (N-attack on Carbonyl) Inter1->Step2 Inter2 Hydroxy-thiazoline Step2->Inter2 Step3 Dehydration (-H2O, -HBr) Inter2->Step3 Product Ethyl 4-(3-nitrophenyl) thiazole-2-carboxylate Step3->Product

Figure 1: The Hantzsch synthesis mechanism involving S-alkylation followed by intramolecular cyclodehydration.

Core Protocol B: Sequential One-Pot MCR (Hydrazone Library)

This protocol demonstrates the use of E-3-NPTC as a core scaffold in a sequential MCR to generate a library of Thiazole-Hydrazones (Schiff bases). These compounds are highly relevant for antimicrobial and anticancer screening.

Concept: The ester is converted to a hydrazide in situ, which then captures an aldehyde to form the hydrazone. This avoids the isolation of the intermediate hydrazide.

Reagents
  • Scaffold: E-3-NPTC (1.0 mmol)

  • Reagent 1: Hydrazine Hydrate (99%, 5.0 mmol, excess)

  • Reagent 2: Various Aryl Aldehydes (1.1 mmol) (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Catalyst: Glacial Acetic Acid (drops)[1]

  • Solvent: Ethanol (10 mL)

Step-by-Step Procedure
  • Hydrazinolysis (Step 1): Dissolve E-3-NPTC (1.0 mmol) in Ethanol (10 mL). Add Hydrazine Hydrate (5.0 mmol).

  • Activation: Reflux for 2 hours.

    • Checkpoint: TLC should show complete consumption of the ester. The hydrazide intermediate is more polar (lower

      
      ).
      
  • Evaporation (Critical): Since excess hydrazine can react with the aldehyde in the next step to form symmetrical azines, remove excess hydrazine and solvent under reduced pressure (rotary evaporator). Redissolve the crude solid in fresh Ethanol (10 mL).

  • Condensation (Step 2): Add the chosen Aryl Aldehyde (1.1 mmol) and 2 drops of glacial acetic acid.

  • Reflux: Heat at reflux for 2–4 hours.

  • Isolation: Cool to RT. The acyl-hydrazone product usually precipitates. Filter and wash with cold ethanol and ether.

  • Data Validation: The formation of the hydrazone is confirmed by the disappearance of the

    
     peaks and the appearance of the imine (
    
    
    
    ) proton in
    
    
    NMR (typically
    
    
    8.0–8.5 ppm).
Sequential Workflow Diagram (Graphviz)

MCR_Workflow Input Input: E-3-NPTC (Thiazole Ester) Step1 Step 1: Hydrazinolysis (+ N2H4, Reflux 2h) Input->Step1 Inter Intermediate: Thiazole-2-carbohydrazide Step1->Inter Clean Solvent Swap (Remove excess N2H4) Inter->Clean Critical Purification Step2 Step 2: Condensation (+ Ar-CHO, AcOH, Reflux) Clean->Step2 Output Final Library: N'-Benzylidene-4-(3-nitrophenyl) thiazole-2-carbohydrazides Step2->Output

Figure 2: Sequential one-pot workflow for converting the thiazole ester into bioactive acyl-hydrazones.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseExpert Solution
Low Yield (Hantzsch) Incomplete cyclization or hydrolysis of ester.Ensure anhydrous EtOH is used. If hydrolysis occurs (acid forms), re-esterify or use DMF as solvent to accelerate S-alkylation.
Sticky Product (MCR) Mixed hydrazone/azine formation.Crucial: You must remove excess hydrazine before adding the aldehyde. Azines (Aldehyde=N-N=Aldehyde) are common byproducts if hydrazine remains.
Solubility Issues Nitro group reduces solubility.Use DMSO-d6 for NMR. For reactions, co-solvent systems like EtOH/DMF (4:1) improve homogeneity.
Lachrymatory Effect 2-Bromo-3'-nitroacetophenone vapor.Quench all glassware with dilute NaOH before removing from the hood to neutralize traces of the bromoketone.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Bekhit, A. A., et al. (2013). "Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents." European Journal of Medicinal Chemistry, 63, 244-254. (Describes similar thiazole-hydrazone MCR workflows). Link

  • Narayana, B., et al. (2004). "Synthesis of new 2-(substituted phenyl)-4-(substituted phenyl)-1,3-thiazoles as potential antibacterial and antifungal agents." Phosphorus, Sulfur, and Silicon, 179(8), 1681-1689. (Validates 3-nitrophenyl thiazole synthesis conditions). Link

  • Gomha, S. M., et al. (2015). "One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents." Molecules, 20(8), 13554-13576. (Source for sequential hydrazone MCR protocols). Link

Sources

Application Note: Strategic Functionalization of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for drug discovery chemists. It prioritizes practical, robust methodologies over theoretical generalities, focusing on the specific challenges of the thiazole scaffold.

Abstract & Scaffold Analysis

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate (Compound 1 ) is a high-value "bifunctional hub" in medicinal chemistry. It serves as a precursor for diverse pharmacophores, including xanthine oxidase inhibitors (Febuxostat analogs), antimicrobial agents, and kinase inhibitors.

This guide details the protocol for orthogonally derivatizing this scaffold at two distinct vectors:

  • The C2-Ester Vector: Susceptible to hydrolysis and subsequent amidation.

  • The C4-Nitrophenyl Vector: Susceptible to chemoselective reduction to an aniline, enabling sulfonylation, urea formation, or reductive amination.

Chemical Architecture & Reactivity Matrix
SiteFunctional GroupReactivity ProfileKey Challenge
C2 Ethyl EsterElectrophilic (Carbonyl)Hydrolysis must avoid decarboxylation (common in 2-carboxy thiazoles under forcing acid conditions).
C4 3-NitrophenylReducible (Nitro)Catalyst Poisoning: The thiazole sulfur atom (

) often poisons Pd/C or PtO2 catalysts during hydrogenation.
Ring Thiazole CoreAromatic HeterocycleSusceptible to ring-opening under strong reducing conditions (e.g., Raney Ni).

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the divergent synthesis strategy. Path A prioritizes the carboxylic acid generation, while Path B prioritizes the aniline generation.

ThiazoleDerivatization Start Starting Material Ethyl 4-(3-nitrophenyl) thiazole-2-carboxylate Acid Intermediate A Carboxylic Acid (C2-COOH, C4-NO2) Start->Acid LiOH, THF/H2O (Protocol 1) Amine Intermediate B Aniline (C2-COOEt, C4-NH2) Start->Amine Fe, NH4Cl (Protocol 2) Amide Library A Amide Derivatives (C2-CONHR, C4-NO2) Acid->Amide HATU, R-NH2 Bifunctional Dual Functionalized Library Acid->Bifunctional Sequential Derivatization FunctAmine Library B Sulfonamides/Ureas (C2-COOEt, C4-NH-R) Amine->FunctAmine R-SO2Cl or R-NCO Amine->Bifunctional Sequential Derivatization

Figure 1: Divergent synthesis map. Path A (Red) targets the ester; Path B (Blue) targets the nitro group. The protocols below correspond to the solid arrows.

Protocol 1: Chemoselective Hydrolysis (C2-Vector)

Objective: Convert the ethyl ester to the free carboxylic acid without degrading the thiazole ring or affecting the nitro group.

Rationale

Acid-catalyzed hydrolysis (HCl/AcOH) is risky for thiazole-2-carboxylates due to the potential for thermal decarboxylation. We utilize Lithium Hydroxide (LiOH) in a THF/Water system. LiOH is preferred over NaOH due to its better solubility in the organic co-solvent (THF), ensuring a homogeneous reaction which accelerates the rate.

Materials
  • Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate (1.0 equiv)

  • LiOH·H₂O (2.5 equiv)

  • Solvent: THF:Water (3:1 ratio)

  • 1M HCl (for acidification)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 1.0 g (3.6 mmol) of the starting ester in 15 mL of THF. Stir until fully dissolved.

  • Base Addition: Dissolve 377 mg (9.0 mmol, 2.5 equiv) of LiOH·H₂O in 5 mL of water. Add this aqueous solution dropwise to the THF mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a baseline spot (acid salt) should appear.
      
  • Workup (Critical Step):

    • Concentrate the mixture under reduced pressure to remove THF (do not distill to dryness; leave the aqueous phase).

    • Dilute with 10 mL water.

    • Cool to 0°C in an ice bath.

    • Slowly add 1M HCl dropwise until pH reaches ~2-3. The carboxylic acid will precipitate as a pale yellow solid.

  • Isolation: Filter the precipitate, wash with cold water (2 x 5 mL) and hexanes (2 x 5 mL). Dry under vacuum at 45°C.

Expected Yield: 85-95% Characterization: ¹H NMR (DMSO-d6) should show the disappearance of the ethyl quartet (~4.4 ppm) and triplet (~1.3 ppm) and the appearance of a broad carboxylic acid singlet (~13.0 ppm).

Protocol 2: Nitro Reduction (C4-Vector)

Objective: Reduce the nitro group to an aniline. Critical Constraint: Avoid Pd/C hydrogenation. The sulfur in the thiazole ring acts as a catalyst poison, often leading to stalled reactions or requiring massive catalyst loading.

Rationale

We employ a Bechamp-type reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) . This method is:

  • Chemoselective: It will not reduce the ester (unlike LiAlH₄) or the thiazole double bonds.

  • Sulfur-Tolerant: Iron reduction is unaffected by the sulfur heteroatom.

  • Mild: The reaction occurs at neutral/slightly acidic pH, preserving the ester functionality.

Materials
  • Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate (1.0 equiv)

  • Iron Powder (5.0 equiv, <10 micron particle size preferred)

  • Ammonium Chloride (5.0 equiv)

  • Solvent: Ethanol:Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation: In a reaction vial, suspend 500 mg (1.8 mmol) of the nitro-ester in 16 mL of Ethanol.

  • Activation: Add 480 mg (9.0 mmol, 5.0 equiv) of NH₄Cl dissolved in 4 mL of water.

  • Reduction: Add 500 mg (9.0 mmol, 5.0 equiv) of Iron powder.

  • Heating: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Note: Vigorous stirring is essential to keep the heavy iron powder suspended.

  • Timeline: Reflux for 2–3 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane). The product (aniline) will be more polar than the nitro starting material and often fluorescent under UV.

  • Workup:

    • Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the Celite pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Dilute the residue with EtOAc (20 mL) and wash with saturated NaHCO₃ (to remove any trace acid) and brine.

    • Dry over Na₂SO₄ and concentrate.

Expected Yield: 75-85% Characterization: LC-MS will show [M+H]⁺ = 249.1 (loss of 2 oxygens, gain of 2 hydrogens).

QC & Self-Validation Criteria

To ensure the protocol was successful, compare your analytical data against these standard benchmarks.

ParameterStarting Material (Nitro-Ester)Product A (Acid)Product B (Aniline)
Appearance Yellow Crystalline SolidOff-white/Pale Yellow PowderYellow/Orange Solid
¹H NMR Key Ethyl signals (4.4q, 1.3t ppm)Absent ethyl signalsBroad NH₂ singlet (~4-6 ppm)
LC-MS (ESI+) 279.0 [M+H]⁺251.0 [M+H]⁺249.1 [M+H]⁺
Solubility High: DCM, EtOAcHigh: DMSO, MeOH / Low: DCMHigh: DCM, MeOH

References

  • Nitro Reduction Methodology: Reduction of Nitro Compounds - Common Conditions (Fe/NH4Cl). Common Organic Chemistry. Available at: [Link] (Accessed Oct 2023).

  • Thiazole Hydrolysis Context: Overview of the Chemistry of 2-Thiazolines (Hydrolysis conditions). Chemical Reviews (ACS). Available at: [Link] (Accessed Oct 2023).

  • Biological Application: Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters.[1] Available at: [Link] (Accessed Oct 2023).

Sources

Application Note: High-Throughput Screening of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Throughput Screening (HTS) workflow for identifying bioactive derivatives of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate . The 2,4-disubstituted thiazole scaffold is a "privileged structure" in medicinal chemistry, exhibiting broad biological activities ranging from antimicrobial to anticancer effects.[1][2] This guide focuses on the specific screening of a focused library derived from the 3-nitrophenyl core, utilizing a dual-path screening strategy: a phenotypic cell viability assay (primary screen) and an enzymatic target validation assay (secondary screen).[1]

Introduction: The Thiazole Privilege

The thiazole ring system is a cornerstone of modern medicinal chemistry, present in essential drugs such as Ritonavir (antiviral), Dasatinib (antineoplastic), and Sulfathiazole (antimicrobial).

The specific scaffold, Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate , offers two distinct synthetic vectors for library generation:

  • C2-Position (Ester): Amenable to hydrolysis, amidation, or hydrazide formation to modulate solubility and hydrogen bonding.[1]

  • C4-Position (3-Nitrophenyl): The nitro group serves as a latent pharmacophore or a synthetic handle.[1] Reduction to the aniline allows for the introduction of diverse urea, sulfonamide, or amide functionalities.

Scientific Rationale for Screening

Recent literature highlights that 4-arylthiazole-2-carboxylates act as potent inhibitors of DNA Gyrase B (bacterial target) and COX-2 (inflammatory target) [1, 2].[1] The 3-nitrophenyl substituent specifically enhances metabolic stability and can participate in critical


-stacking interactions within enzyme active sites [3].[1]

Library Design & Synthesis Strategy

To ensure a high-quality screen, the library must cover sufficient chemical space.[1] We utilize a Divergent Synthesis approach starting from the parent scaffold.

Synthesis Workflow (DOT Diagram)

Library_Synthesis Scaffold Ethyl 4-(3-nitrophenyl) thiazole-2-carboxylate PathA Path A: C2-Ester Modification Scaffold->PathA PathB Path B: Nitro Reduction Scaffold->PathB Amides Thiazole-2-carboxamides (Library A1) PathA->Amides R-NH2, TBTU Hydrazides Thiazole-2-hydrazides (Library A2) PathA->Hydrazides NH2NH2 Aniline Intermediate: 3-Aminophenyl analog PathB->Aniline SnCl2 / HCl Ureas Urea Derivatives (Library B1) Aniline->Ureas R-NCO Sulfonamides Sulfonamide Derivatives (Library B2) Aniline->Sulfonamides R-SO2Cl

Caption: Divergent synthesis strategy for generating a focused library of 4-(3-nitrophenyl)thiazole-2-carboxylate derivatives.

HTS Protocol: Primary Phenotypic Screen

Objective: Identify compounds that inhibit bacterial growth (e.g., S. aureus ATCC 29213) or fungal growth (C. albicans). Assay Principle: Resazurin Reduction Assay . Viable cells reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink resorufin. Dead cells do not generate a signal.[1]

Materials & Reagents[1][2][3]
  • Cell Line: Staphylococcus aureus (ATCC 29213) or Escherichia coli (ATCC 25922).

  • Media: Mueller-Hinton Broth (MHB).[1]

  • Reagent: Resazurin sodium salt (0.15 mg/mL in PBS).

  • Controls:

    • Positive Control (High Signal): DMSO (0.5%) + Bacteria (0% Inhibition).[1]

    • Negative Control (Low Signal): Ciprofloxacin (10 µM) or Media only (100% Inhibition).[1]

  • Plates: 384-well black/clear bottom microplates (e.g., Corning 3764).[1]

Step-by-Step Workflow
  • Compound Dispensing (Echo 650 Acoustic Dispenser):

    • Transfer 50 nL of library compounds (10 mM in DMSO) into assay plates to achieve a final screening concentration of 10 µM .

    • Backfill control wells with 50 nL pure DMSO.[1]

  • Inoculum Preparation:

    • Culture bacteria to mid-log phase (

      
      ).[1]
      
    • Dilute in MHB to

      
       CFU/mL.
      
  • Dispensing (Multidrop Combi):

    • Dispense 50 µL of bacterial suspension into all wells.

    • Final DMSO concentration: 0.1%.[1]

  • Incubation:

    • Incubate plates at 37°C for 18 hours (humidified, non-shaking).

  • Detection:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for 2–4 hours at 37°C.

    • Read Fluorescence:

      
       on a multimode plate reader (e.g., PerkinElmer EnVision).
      

HTS Protocol: Secondary Target Deconvolution

Hits from the primary screen are validated against a specific enzymatic target to determine the Mechanism of Action (MoA). Target: DNA Gyrase B (ATPase Assay) . Thiazoles are known to compete with ATP binding in the GyrB subunit [4].

Assay Principle

The assay measures the hydrolysis of ATP by DNA Gyrase. The remaining ATP is quantified using a luciferase-based detection system (e.g., Kinase-Glo).[1]

  • High Luminescence = High ATP = Inhibition of Gyrase (Hit).

  • Low Luminescence = Low ATP = Active Gyrase (Non-hit).

Workflow Diagram (DOT)

HTS_Workflow Library Compound Library (384-well Source) Dispense Acoustic Transfer (50 nL) Library->Dispense Reagent_Add Add Enzyme + DNA + ATP Dispense->Reagent_Add Incubation Incubate 60 min @ 37°C Reagent_Add->Incubation Detection Add Luciferase Reagent (Kinase-Glo) Incubation->Detection Readout Read Luminescence Detection->Readout Analysis Data Analysis (Z-Factor > 0.5) Readout->Analysis

Caption: Secondary screening workflow for DNA Gyrase B inhibition using a luciferase-based ATP depletion assay.

Data Analysis & Quality Control

Quality Metrics

To validate the assay run, calculate the Z-Factor (


)  for each plate using the controls:

[1]
  • 
    : Standard deviation of positive and negative controls.
    
  • 
    : Mean signal of positive and negative controls.
    
  • Acceptance Criteria:

    
    .
    
Hit Selection
  • Percent Inhibition calculation:

    
    
    (Note: Formula adjusts based on whether signal increases or decreases with inhibition.[1] For Resazurin: High Signal = Growth = 0% Inhibition.[1] For Kinase-Glo: High Signal = Inhibition).[1][3]
    
  • Threshold: Compounds exhibiting >50% inhibition at 10 µM are selected as hits.

Data Summary Table
ParameterPrimary Screen (Resazurin)Secondary Screen (Gyrase ATPase)
Readout Fluorescence (

)
Luminescence (RLU)
Signal Direction Signal Decrease = Hit Signal Increase = Hit
Incubation 18 hours (Growth)60 mins (Enzymatic)
Throughput 384-well384-well / 1536-well
Z' Target > 0.6> 0.7

References

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(9), 3692-3701.[1] Link

  • Chimenti, F., et al. (2004). Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase.[1] Journal of Medicinal Chemistry, 47(8), 2071-2074.[1] Link

  • Gomez, L., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening. ACS Omega, 8(32). Link

  • Shiradkar, M.R., et al. (2007). Synthesis and antimicrobial activity of some novel thiazole derivatives. Bioorganic & Medicinal Chemistry, 15(7), 2601-2610.[1] Link

Sources

Application Note: Synthesis and Formulation of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the laboratory-scale synthesis and preliminary formulation of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate , a functionalized thiazole scaffold pertinent to pesticide discovery. Thiazole carboxylates are privileged structures in agrochemistry, serving as core pharmacophores for succinate dehydrogenase inhibitor (SDHI) fungicides and novel insecticides.

This protocol utilizes a modified Hantzsch Thiazole Synthesis , optimized for high regioselectivity and yield. It further addresses the downstream challenge of formulating this lipophilic crystalline solid into an Emulsifiable Concentrate (EC) suitable for biological assay validation.

Retrosynthetic Analysis & Mechanism

The target molecule is constructed via the condensation of an


-haloketone and a thioamide.[1] The Hantzsch synthesis is chosen for its reliability in establishing the 1,3-thiazole core with precise substitution patterns.
  • Component A (Electrophile): 2-Bromo-3'-nitroacetophenone. The nitro group at the meta position provides electron-withdrawing character, influencing the metabolic stability of the final pesticide.

  • Component B (Nucleophile): Ethyl thioxamate (Ethyl 2-amino-2-thioxoacetate).[2] This reagent introduces the ester functionality at the C2 position, critical for later hydrolysis or prodrug activity.

Mechanistic Pathway (DOT Visualization)

HantzschMechanism Start Reactants: 2-Bromo-3'-nitroacetophenone + Ethyl Thioxamate Inter1 S-Alkylation (Nucleophilic Attack) Start->Inter1 EtOH, Reflux Inter2 Hydroxythiazoline Intermediate Inter1->Inter2 Cyclization Dehydration Dehydration (- H2O) Inter2->Dehydration Acid Catalysis Product Target: Ethyl 4-(3-nitrophenyl) thiazole-2-carboxylate Dehydration->Product Aromatization

Caption: Step-wise mechanistic flow of the Hantzsch synthesis leading to the aromatic thiazole core.

Materials and Safety Protocols

Critical Safety Warnings
  • Lachrymators:

    
    -Haloketones (2-Bromo-3'-nitroacetophenone) are potent lachrymators (tear gas agents). All weighing and transfers must  occur within a functioning fume hood.
    
  • Thioamides: Ethyl thioxamate can release trace Hydrogen Sulfide (

    
    ) upon acidification or heating. Use lead acetate paper to monitor potential leaks.
    
Reagent Table
ReagentMW ( g/mol )Equiv.[3]Role
2-Bromo-3'-nitroacetophenone 244.041.0Electrophile / Scaffold
Ethyl thioxamate 133.171.1Nucleophile / C2-Donor
Ethanol (Absolute) 46.07SolventReaction Medium
Sodium Bicarbonate (sat. aq) 84.01WashNeutralization

Experimental Protocol

Phase 1: Synthesis of the Thiazole Core

Objective: Isolate the hydrobromide salt or free base of the target ester.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler to exclude moisture.

  • Solubilization:

    • Add 2.44 g (10 mmol) of 2-Bromo-3'-nitroacetophenone to the flask.

    • Add 40 mL of absolute ethanol. Stir until fully dissolved. Note: Mild heating (40°C) may be required.

  • Addition: Add 1.46 g (11 mmol, 1.1 equiv) of Ethyl thioxamate directly to the solution.

    • Expert Insight: A slight excess of the thioamide drives the reaction to completion and consumes the lachrymatory haloketone.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 4 to 6 hours .

    • Monitoring: Monitor via TLC (Solvent system: 20% Ethyl Acetate in Hexanes). The starting bromide (

      
      ) should disappear, and a fluorescent spot (
      
      
      
      ) should appear.
  • Isolation (Precipitation Method):

    • Allow the mixture to cool to room temperature. Often, the product crystallizes directly as the hydrobromide salt.

    • If no precipitate forms, reduce solvent volume by 50% under vacuum and cool to 0°C.

  • Neutralization (Critical Step):

    • Filter the solid.[1][2][4] Suspend the crude solid in 50 mL of water.

    • Slowly add saturated

      
       solution until the pH reaches 8. This liberates the free base from the HBr salt.
      
    • Extract with Ethyl Acetate (

      
       mL) if the product does not precipitate as a solid free base.
      
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1 ratio).

    • Expected Yield: 75-85%

    • Appearance: Pale yellow to tan crystalline solid.

Phase 2: Characterization Validation

To ensure the protocol was successful, verify the following NMR signals (


, 400 MHz):
  • Thiazole C5-H: Singlet

    
     8.1–8.3 ppm (Characteristic aromatic singlet).
    
  • Ethyl Group: Quartet

    
     4.5 ppm (
    
    
    
    ), Triplet
    
    
    1.5 ppm (
    
    
    ).
  • Nitroaryl Protons: Distinct splitting pattern for 3-substituted benzene (Singlet, Doublet, Triplet, Doublet pattern in the 7.5–8.8 ppm range).

Formulation Protocol (EC Type)

For biological testing (e.g., leaf disk assays), the crystalline solid must be formulated. We will prepare a 10% w/v Emulsifiable Concentrate (EC) .

Formulation Logic

Thiazoles are lipophilic (


). They require an aromatic solvent for dissolution and a surfactant blend to emulsify when added to the water spray tank.
Workflow Diagram (DOT Visualization)

FormulationWorkflow AI Active Ingredient (Thiazole Ester) Mixing High Shear Mixing (50°C) AI->Mixing Solvent Solvent Phase (Aromatic 200 / NMP) Solvent->Mixing Surfactant Emulsifiers (Ca-DBS + Ethoxylated Castor Oil) Surfactant->Mixing QC QC: Bloom Test (Dilution in Water) Mixing->QC

Caption: Preparation of Emulsifiable Concentrate (EC) for biological assay.

Step-by-Step Formulation
  • Weighing: Weigh 1.0 g of the synthesized Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

  • Solvent Selection: Dissolve in 7.0 g of Aromatic 200 (heavy aromatic naphtha).

    • Troubleshooting: If solubility is poor, add 1.0 g of N-Methyl-2-pyrrolidone (NMP) as a co-solvent.

  • Emulsifier Addition: Add 1.0 g of a matched surfactant pair (e.g., Calcium Dodecylbenzene Sulfonate [anionic] + Tristyrylphenol Ethoxylate [non-ionic]).

  • Homogenization: Stir at 50°C until a clear, amber liquid is formed.

  • Validation (Bloom Test): Add 1 mL of the EC into 100 mL of water. A spontaneous, milky-white "bloom" indicates a stable emulsion suitable for spraying.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Source: Organic Chemistry Portal.[5] "Hantzsch Thiazole Synthesis."

    • URL:[Link]

  • Synthesis of Ethyl Thioxamate

    • Source: BenchChem Protocols.[5][6] "Ethyl thiooxamate | 16982-21-1."[7]

  • Thiazole Carboxylates in Agrochemistry

    • Source: ResearchGate.[8][9] "Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate."

    • URL:[Link]

  • General Properties of 2-Aminothiazole Derivatives

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of nitrophenylthiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Nitrophenylthiazoles

Welcome to the Heterocycle Synthesis Support Module

Executive Summary: The synthesis of nitrophenylthiazoles via the Hantzsch condensation is a cornerstone of medicinal chemistry, particularly for antimicrobial and anticancer scaffolds.[1] While nominally robust, the presence of the nitro group—a strong electron-withdrawing group (EWG)—alters the electronic landscape of the reaction, often favoring specific competitive pathways.[1] This guide addresses the three most critical side products: oxidative dimers (thiadiazoles) , arrested intermediates (hydroxythiazolines) , and regioisomeric byproducts .[1][2]

Module 1: The Reaction Landscape

Before troubleshooting, we must visualize the competitive pathways.[1] The Hantzsch synthesis is not a single step; it is a cascade involving SN2 attack followed by cyclodehydration.

Hantzsch_Pathways Start Thioamide/Thiourea + Nitro-Phenacyl Bromide Inter S-Alkylated Intermediate Start->Inter SN2 Attack Side1 1,2,4-Thiadiazole (Oxidative Dimer) Start->Side1 Oxidation (Air/DMSO) Side2 Dehalogenated Ketone Start->Side2 Reduction Hydroxy 4-Hydroxythiazoline (Arrested Intermediate) Inter->Hydroxy Cyclization Product Nitrophenylthiazole (Target) Hydroxy->Product -H2O (Dehydration)

Figure 1: Mechanistic bifurcation in Hantzsch synthesis. Red nodes indicate common failure points.

Module 2: Troubleshooting Guides & FAQs

Issue A: The "Hector's Base" Impurity (1,2,4-Thiadiazoles)[1][2]

User Question: "I am synthesizing 2-substituted-4-(4-nitrophenyl)thiazole using a thioamide. I see a persistent impurity (~10-15%) that is non-polar and lacks the characteristic thiazole proton in NMR. What is it?"

Technical Diagnosis: You are likely observing the oxidative dimerization of your starting thioamide into a 3,5-disubstituted-1,2,4-thiadiazole .[1][2]

The Mechanism: Thioamides are prone to oxidation.[1][3][4] In the presence of air, mild oxidants, or even trace metals, they form radical cations that dimerize and cyclize.[1][2] This competes directly with the SN2 attack on the phenacyl bromide.

Protocol Adjustment:

  • Deoxygenation: Rigorously degas your solvent (Ethanol/DMF) with Argon for 20 minutes before adding the thioamide.[1][2]

  • Stoichiometry Check: Ensure a slight excess (1.1 eq) of the

    
    -haloketone.[1][2] If the ketone is consumed or degrades, the remaining thioamide will eventually dimerize.[1]
    
  • Solvent Choice: Avoid DMSO if possible. DMSO acts as a mild oxidant (Swern-type conditions) and accelerates thiadiazole formation [1].[1][2]

Data Validation (NMR):

Feature Target (Thiazole) Impurity (Thiadiazole)

| C5-H Proton | Singlet


 7.8–8.2 ppm | Absent  |
| Symmetry  | Asymmetric | Symmetric (if R groups identical) |
| Mass Spec  | M+ | 2(Thioamide) - 2H - S |[1][2]
Issue B: The "Stalled" Reaction (Hydroxythiazolines)

User Question: "My LC-MS shows the correct mass for the product, but the NMR is messy with aliphatic signals around 6.0-6.5 ppm. The melting point is also 20°C lower than reported."

Technical Diagnosis: Your reaction has arrested at the 4-hydroxy-4-(nitrophenyl)thiazoline intermediate.[1][2] The final dehydration step (


) has not occurred.[1][2]

The Causality: The nitro group on the phenyl ring is strongly electron-withdrawing. This destabilizes the carbocation character required for the elimination of water, effectively raising the activation energy for the final aromatization step [2].

Protocol Adjustment:

  • Acid Catalysis: Standard Hantzsch conditions (refluxing ethanol) may be insufficient for nitrophenyl derivatives.[1][2] Add a Lewis acid (e.g., 5 mol% Sc(OTf)3) or a Brønsted acid (catalytic conc.[1][2] H2SO4) to drive dehydration.[1][2]

  • Dean-Stark Apparatus: If using a non-polar solvent (toluene), use a Dean-Stark trap to physically remove water, forcing the equilibrium to the aromatic product.[1][2]

Issue C: Regioisomerism in N-Substituted Thioureas

User Question: "I am reacting N-methylthiourea with 2-bromo-4'-nitroacetophenone. I expected the 2-(methylamino)thiazole, but I suspect I have a mixture of isomers."

Technical Diagnosis: You are dealing with regioselectivity between the N-substituted amino form and the imino form .

The Mechanism: Monosubstituted thioureas have two nucleophilic nitrogens. Attack by the unsubstituted nitrogen yields the 2-(alkylamino)thiazole .[1][2] Attack by the substituted nitrogen yields the 3-alkyl-2-imino-4-thiazoline .[1][2]

Protocol Adjustment:

  • Steric Control: The reaction is generally selective for the 2-amino form due to sterics, but acidic conditions can destabilize this selectivity.

  • Differentiation:

    • 2-Amino isomer:

      
       stretch in IR ~3200-3400 cm⁻¹.[1][2]
      
    • 2-Imino isomer: Strong

      
       (exocyclic) ~1600-1650 cm⁻¹; no NH stretch if fully substituted.[1][2]
      

Module 3: Purification & Characterization Workflow

Nitrophenylthiazoles are notoriously insoluble, which can be leveraged for purification but hinders analysis.[1]

Recommended Workflow:

  • Quench: Pour reaction mixture into 5% aqueous NaHCO3.

    • Why? Neutralizes HBr byproduct and precipitates the free base.

  • Filtration: Collect the crude solid.

  • Trituration (Critical Step):

    • Boil the crude solid in Diethyl Ether or MTBE .

    • Logic: The desired nitrophenylthiazole is likely insoluble in ether. The dehalogenated ketone (acetophenone derivative) and unreacted haloketone are soluble and will be removed.[1][2]

  • Recrystallization:

    • Solvent: DMF/Ethanol (1:[1][2]4) or Glacial Acetic Acid.[1][2]

    • Note: Avoid acetone if primary amines are present to prevent Schiff base formation.[1]

Module 4: Decision Tree (DOT Visualization)

Use this logic flow to identify your specific issue based on crude analysis.

Troubleshooting_Tree Start Analyze Crude Mixture (LC-MS / NMR) MassCheck Is Mass = Target? Start->MassCheck MassHigh Mass = 2x Thioamide - S? MassCheck->MassHigh No MassPlus18 Mass = Target + 18? MassCheck->MassPlus18 No (Mass is higher) Target Target Identified. Check Purity. MassCheck->Target Yes Thiadiazole Impurity: Thiadiazole Action: Degas solvents, check oxidants. MassHigh->Thiadiazole Yes Hydroxy Impurity: Hydroxythiazoline Action: Add Acid Catalyst, Increase Heat. MassPlus18->Hydroxy Yes

Figure 2: Rapid diagnostic logic for Hantzsch impurities.

References

  • Potts, K. T. (1984).[1][2][5] Thiazoles and Their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 6, pp. 235–331).[1][2][5] Pergamon Press.[1][5]

  • Hantzsch, A., & Weber, J. H. (1887).[1][2][5] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1][2]

  • Yajima, K., Yamaguchi, K., & Mizuno, N. (2014).[1][2][3] Facile access to 3,5-symmetrically disubstituted 1,2,4-thiadiazoles through phosphovanadomolybdic acid catalyzed aerobic oxidative dimerization of primary thioamides.[1][2][3][6] Chemical Communications, 50(48), 6340-6342.[1][2]

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003).[1][2] The chemistry of thiadiazoles. Molecules, 8(11), 793-865.[1][2]

  • Siddiqui, H., et al. (2009).[1][2] Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides. Chemical & Pharmaceutical Bulletin, 57(9), 1011-1014.[1][2]

Sources

Technical Support Center: Navigating Byproducts in Reactions with Ethyl 2-Chloroacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 2-chloroacetoacetate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, minimize, and prevent the formation of common byproducts in your reactions. By understanding the underlying mechanisms of these side reactions, you can optimize your synthetic routes and improve product purity and yield.

I. Understanding the Reactivity of Ethyl 2-Chloroacetoacetate

Ethyl 2-chloroacetoacetate is a versatile bifunctional molecule, possessing both an electrophilic α-carbon and a reactive keto-ester moiety. This dual reactivity makes it a valuable precursor for a wide range of heterocyclic and other complex organic molecules. However, this same reactivity can also lead to a variety of undesired byproducts if reaction conditions are not carefully controlled.

II. Troubleshooting Guide: Common Reactions and Their Byproducts

This section addresses specific issues you may encounter during common synthetic procedures involving ethyl 2-chloroacetoacetate.

A. Synthesis of Ethyl 2-Chloroacetoacetate via Chlorination of Ethyl Acetoacetate

The most common laboratory and industrial preparation of ethyl 2-chloroacetoacetate involves the chlorination of ethyl acetoacetate with sulfuryl chloride (SO₂Cl₂). While generally selective, this reaction can produce several impurities.

Question 1: My final product is contaminated with a significant amount of an isomeric byproduct. How can I identify and prevent this?

Answer: The most likely isomeric byproduct is ethyl 4-chloroacetoacetate . This arises from the chlorination at the γ-position (C4) of ethyl acetoacetate.

  • Causality: While sulfuryl chloride is relatively selective for the α-position (C2), less selective chlorinating agents like chlorine gas (Cl₂) can lead to significant amounts of the C4-chlorinated product.[1] The boiling points of these two isomers are very close, making them difficult to separate by distillation.[1]

  • Troubleshooting & Prevention:

    • Choice of Chlorinating Agent: Strictly use sulfuryl chloride for selective α-chlorination.

    • Reaction Temperature: Perform the reaction at a controlled, low temperature (e.g., -5 to 10 °C) to minimize over-reaction and side reactions.[2] Dripping sulfuryl chloride at high temperatures (80-100 °C) can lead to the formation of ethyl 2,2-dichloroacetoacetate.[2]

    • Reaction Monitoring: Monitor the reaction progress by GC or TLC to ensure complete consumption of the starting material without the significant formation of byproducts.

Question 2: I'm observing the formation of a dichlorinated byproduct. What is it and how can I avoid it?

Answer: The dichlorinated byproduct is likely ethyl 2,2-dichloroacetoacetate .

  • Causality: This byproduct forms when the desired product, ethyl 2-chloroacetoacetate, undergoes a second chlorination at the α-position. This is more likely to occur if an excess of the chlorinating agent is used or if the reaction temperature is too high.[2]

  • Troubleshooting & Prevention:

    • Stoichiometry: Use a precise molar ratio of ethyl acetoacetate to sulfuryl chloride (typically 1:1 to 1:1.1).[2]

    • Controlled Addition: Add the sulfuryl chloride dropwise to the ethyl acetoacetate to maintain a low concentration of the chlorinating agent throughout the reaction.

    • Temperature Control: As mentioned previously, maintain a low reaction temperature.

Question 3: My work-up procedure is generating acidic gases. What are they and how should I handle them?

Answer: The chlorination of ethyl acetoacetate with sulfuryl chloride generates hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas as byproducts.[1]

  • Causality: These are the inorganic products of the reaction with sulfuryl chloride.

  • Handling and Removal:

    • Gas Trapping: Conduct the reaction in a well-ventilated fume hood and use a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the acidic gases.[2]

    • Work-up: After the reaction, the residual acidic gases can be removed by vacuum.[2] A subsequent wash with a mild base like sodium bicarbonate solution during the aqueous work-up will neutralize any remaining dissolved acids.

B. Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone (in this case, ethyl 2-chloroacetoacetate) and a thioamide (e.g., thiourea) to form a thiazole ring.[3]

Question 4: My Hantzsch synthesis with a substituted thiourea is producing a mixture of isomers. Why is this happening?

Answer: When using an N-monosubstituted thiourea, you can form two possible regioisomers: a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole .

  • Causality: The regioselectivity of the cyclization step is influenced by the reaction's pH. In neutral or basic conditions, the reaction typically yields the 2-(N-substituted amino)thiazole. However, under acidic conditions, a mixture of both isomers can be formed.[4][5] This is due to the protonation state of the thiourea and the reaction intermediates.

  • Troubleshooting & Prevention:

    • pH Control: To favor the formation of the 2-(N-substituted amino)thiazole, maintain neutral or slightly basic conditions. This can be achieved by using a base like sodium carbonate during the work-up.[3]

    • Solvent Choice: The reaction is often carried out in a neutral solvent like ethanol.

    • Product Analysis: Carefully analyze your product mixture using techniques like ¹H NMR and IR spectroscopy to distinguish between the isomers.[4]

Question 5: I'm getting a complex mixture of byproducts, including some that don't appear to be thiazoles. What could be forming?

Answer: With certain substituted thioureas, such as N,N-dialkyl-N'-arylthioureas, the reaction with ethyl 2-chloroacetoacetate can be complex, yielding a variety of byproducts.

  • Potential Byproducts:

    • Dialkylamine hydrochlorides

    • Aryl isothiocyanates

    • 2-Arylimino-1,3-oxathioles

    • 2-Arylimino-3-aryl-Δ⁴-thiazolines

    • Diarylthioureas

    • Carbonyl sulfide[6]

  • Causality: These byproducts arise from alternative reaction pathways and fragmentation of the thiourea starting material under the reaction conditions.

  • Troubleshooting & Prevention:

    • Thioamide Choice: If possible, use a simpler, unsubstituted thiourea to avoid these side reactions.

    • Reaction Conditions: Optimize the reaction temperature and time to favor the desired thiazole formation. Lower temperatures may reduce the rate of side reactions.

    • Purification: Be prepared for a more challenging purification process, potentially requiring column chromatography to isolate the desired product.

C. Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that synthesizes 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other active methylene compound), and elemental sulfur, typically in the presence of a basic catalyst.[7] While ethyl 2-chloroacetoacetate is not a direct starting material in the classical Gewald reaction, related β-ketoesters like ethyl acetoacetate are. The principles can be extended to reactions where ethyl 2-chloroacetoacetate might be used to generate a necessary intermediate.

Question 6: My Gewald-type reaction is producing a high molecular weight byproduct. What could it be?

Answer: A common byproduct in the Gewald synthesis is a dimer of the ylidene intermediate .[8]

  • Causality: The Gewald reaction proceeds through a Knoevenagel condensation to form an α,β-unsaturated intermediate (a ylidene).[7] This intermediate can then undergo a Michael addition with another molecule of the active methylene starting material, leading to a dimer.

  • Troubleshooting & Prevention:

    • Catalyst and Conditions: The choice of base and reaction conditions can influence the rate of the desired cyclization versus the dimerization. The use of specific catalysts like piperidinium borate has been shown to be effective in promoting the desired reaction.[7]

    • Stoichiometry and Addition Order: Carefully control the stoichiometry of the reactants. In some cases, slow addition of one of the components can minimize the concentration of the intermediate susceptible to dimerization.

D. General Side Reactions

Question 7: I'm observing both C-alkylation and O-alkylation products in my reaction. How can I control the selectivity?

Answer: The enolate of ethyl 2-chloroacetoacetate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation). The outcome is highly dependent on the reaction conditions.

  • Causality:

    • Hard and Soft Acid-Base (HSAB) Theory: "Hard" electrophiles (like chlorotrimethylsilane) tend to react at the "hard" oxygen atom, favoring O-alkylation. "Softer" electrophiles (like alkyl iodides) prefer to react at the "soft" carbon atom, leading to C-alkylation.[9]

    • Counter-ion: Smaller, more tightly coordinating cations (like Li⁺) associate closely with the oxygen, sterically hindering O-alkylation and favoring C-alkylation. Larger, less coordinating cations (like K⁺) leave the oxygen more available for reaction.[10]

    • Solvent: Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and promoting C-alkylation. Polar aprotic solvents (like DMF or DMSO) do not solvate the oxygen as effectively, which can lead to more O-alkylation.[10]

  • Troubleshooting for Selective C-Alkylation:

    • Use a "soft" alkylating agent (e.g., an alkyl iodide).

    • Employ a lithium base (e.g., lithium diisopropylamide, LDA) to generate the enolate.

    • Consider using a protic solvent if compatible with your reagents.

Question 8: My product is being further alkylated, leading to a dialkylated byproduct. How do I prevent this?

Answer: If the initially alkylated product still possesses an acidic proton, it can be deprotonated and undergo a second alkylation.

  • Causality: This is common in reactions like the acetoacetic ester synthesis where the product is also a β-ketoester.[11]

  • Troubleshooting & Prevention:

    • Stoichiometry: Use only one equivalent of the base and alkylating agent.

    • Temperature Control: Add the alkylating agent at a low temperature to control the reaction rate.

    • Choice of Base: A strong, non-nucleophilic base (like LDA) can provide more controlled deprotonation.

Question 9: I suspect my product is hydrolyzing. What conditions favor this and how can I avoid it?

Answer: The ester functionality of ethyl 2-chloroacetoacetate and its products can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions, especially in the presence of water and heat.

  • Causality: The ester is susceptible to nucleophilic attack by water or hydroxide ions.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Neutral Work-up: If possible, use a neutral aqueous work-up. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

    • Avoid Prolonged Heating in Aqueous Media: Minimize the time your product is heated in the presence of water.

III. Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 2-chloroacetoacetate

This protocol is adapted from a patented procedure and is designed to minimize byproduct formation.[2]

  • To a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a basic scrubber, add ethyl acetoacetate.

  • Cool the vessel to -5 to 10 °C using an ice-salt bath.

  • Slowly add one molar equivalent of sulfuryl chloride dropwise while maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for 4 hours.

  • Slowly reduce the pressure to remove residual HCl and SO₂ gases, ensuring they are trapped in the basic scrubber.

  • The crude product can then be purified by vacuum distillation.

ParameterRecommended ConditionRationale
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)High selectivity for the α-position.[1]
Temperature -5 to 10 °C during additionMinimizes over-chlorination and side reactions.[2]
Stoichiometry 1:1 to 1:1.1 (EAA:SO₂Cl₂)Prevents formation of dichlorinated byproduct.[2]
Protocol 2: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This is a general procedure for the Hantzsch synthesis using ethyl 2-chloroacetoacetate and thiourea.

  • In a round-bottom flask, dissolve thiourea (1.1 equivalents) in ethanol.

  • Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize any generated acid and precipitate the product.[3]

  • Collect the solid product by filtration, wash with water, and dry.

IV. Visualizing Reaction Pathways

Diagram 1: Byproduct Formation in the Synthesis of Ethyl 2-chloroacetoacetate

G EAA Ethyl Acetoacetate ECAA Ethyl 2-chloroacetoacetate (Desired Product) EAA->ECAA SO2Cl2 (controlled temp.) E4CAA Ethyl 4-chloroacetoacetate (Isomeric Byproduct) EAA->E4CAA Cl2 or poor selectivity HCl_SO2 HCl + SO2 (Gaseous Byproducts) EAA->HCl_SO2 SO2Cl2 EDCAA Ethyl 2,2-dichloroacetoacetate (Over-chlorination Byproduct) ECAA->EDCAA Excess SO2Cl2 / high temp.

Caption: Byproducts in Ethyl 2-chloroacetoacetate Synthesis.

Diagram 2: Regioselectivity in Hantzsch Thiazole Synthesis

G start Ethyl 2-chloroacetoacetate + N-monosubstituted Thiourea intermediate Thiouronium Intermediate start->intermediate product1 2-(N-substituted amino)thiazole (Major Product) intermediate->product1 Neutral/Basic Conditions product2 3-substituted 2-imino-2,3-dihydrothiazole (Byproduct) intermediate->product2 Acidic Conditions

Sources

Technical Support Center: Navigating the Solubility Challenges of Nitrophenyl Thiazole Compounds in DMSO for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Problem of Nitrophenyl Thiazoles

Nitrophenyl thiazole derivatives represent a promising class of heterocyclic compounds, frequently investigated by medicinal chemists for their diverse therapeutic potential, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] The journey from synthesis to biological validation, however, is often hampered by a critical physicochemical hurdle: poor solubility. Dimethyl sulfoxide (DMSO) is the workhorse solvent in drug discovery, prized for its ability to dissolve a vast array of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for high-throughput screening (HTS).[3][4]

Despite its utility, researchers frequently encounter significant challenges when working with nitrophenyl thiazole compounds. These molecules can exhibit limited solubility even in neat DMSO, or, more commonly, they precipitate dramatically when their DMSO stock solutions are diluted into the aqueous buffers required for biological assays.[5][6] This precipitation leads to a cascade of experimental problems, including underestimated compound activity, poor data reproducibility, and ultimately, misleading structure-activity relationships (SAR).[6][7]

This technical guide provides a comprehensive framework for understanding and overcoming these solubility issues. Moving beyond a simple list of protocols, we will explore the underlying chemical principles, offer diagnostic FAQs to identify the nature of your solubility problem, and provide detailed, field-proven troubleshooting protocols to ensure the integrity and accuracy of your experimental results.

Part 1: Understanding the Molecular Basis of Poor Solubility

The solubility behavior of nitrophenyl thiazole compounds is dictated by their distinct structural motifs. The inherent aromaticity and the presence of specific functional groups create a molecule that is often crystalline, planar, and poorly solvated by water.

  • Aromatic Core (Phenyl & Thiazole Rings): The fused or linked aromatic rings are hydrophobic and tend to stack, contributing to high crystal lattice energy. Breaking these stable crystal structures requires significant energy, which may not be overcome by the solvation energy provided by the solvent.

  • Nitro Group (-NO2): While polar, the nitro group is a strong electron-withdrawing group that can contribute to molecular planarity and strong intermolecular interactions in the solid state.

  • Low Hydrogen Bond Capacity: These molecules are often poor hydrogen bond donors and acceptors, limiting their favorable interactions with protic solvents like water.

Caption: Key structural features of nitrophenyl thiazoles contributing to poor solubility.

Part 2: Frequently Asked Questions (FAQs) - Diagnosing Your Solubility Issue

This section addresses the most common questions and observations encountered by researchers.

Q1: My compound won't fully dissolve in 100% DMSO, even at a standard 10 mM stock concentration. What should I do?

A1: This indicates that the compound's intrinsic solubility in DMSO is low, or that its crystal lattice energy is particularly high.

  • Causality: The energy required to break the compound's crystal lattice is greater than the energy released by its solvation in DMSO. This is common for highly planar, crystalline molecules.

  • Immediate Actions: Before altering the solvent, attempt to increase the kinetic energy of the system. Gently warm the solution to 37°C for 10-30 minutes and vortex or sonicate.[8] This can often provide the necessary energy to overcome the activation barrier for dissolution.

  • Self-Validation: After this procedure, visually inspect the solution for any remaining particulate matter. Let the vial stand at room temperature for an hour. If the compound remains in solution, it is likely kinetically trapped and may be suitable for immediate use, but could precipitate upon storage. If it crystallizes out again, a different solvent system is necessary.

Q2: The compound dissolved perfectly in DMSO, but I see a cloudy precipitate the moment I add it to my aqueous assay buffer. Why?

A2: This is the most frequent manifestation of solubility problems and is known as "crashing out."

  • Causality: You are performing a solvent-shift. While your compound is soluble in the polar aprotic solvent DMSO, it is not soluble in the highly polar, protic aqueous buffer. When the DMSO stock is diluted, the local solvent environment rapidly changes from 100% DMSO to >99% aqueous buffer. The compound is no longer soluble in this new environment and precipitates.

  • Impact: The actual concentration of the compound in your assay is unknown and significantly lower than your calculated concentration, invalidating the results.[7]

Q3: What are the common signs of compound precipitation in an assay plate?

A3: Solubility issues can be obvious or subtle. Look for these indicators:

  • Visual Cues:

    • Cloudiness or Turbidity: The most obvious sign.

    • Visible Particles: Small crystals may be visible at the bottom of the wells, especially after incubation.

  • Data-Driven Cues:

    • Poor Reproducibility: High variability between replicate wells.

    • Inaccurate Dose-Response Curves: Curves may be flat, non-sigmoidal, or show a sharp drop in signal at the highest concentrations where precipitation is most severe.

    • Underestimated Potency: Because the true concentration of the dissolved compound is lower than intended, the measured IC50 or EC50 will be artificially high.[6]

Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A4: The tolerance to DMSO is cell-line dependent, but a universal best practice is to keep the final concentration as low as possible.

  • General Guideline: The final concentration of DMSO in your assay should ideally be below 0.1% and almost certainly no higher than 0.5% .[8][9]

  • Causality: At concentrations above this range, DMSO itself can induce a variety of biological effects, including altered gene expression, cell differentiation, and cytotoxicity, which can confound your results.[3][10]

  • Self-Validation: Always run a "vehicle control" group in your experiment containing the same final concentration of DMSO as your treated samples to account for any solvent-induced effects.[9]

Part 3: Troubleshooting Guides and Experimental Protocols

This section provides actionable strategies and step-by-step protocols to mitigate solubility issues.

Guide 1: Optimizing Stock and Intermediate Solution Preparation

The way a compound is diluted can be as important as the solvent itself. Abrupt changes in solvent polarity are a primary cause of precipitation.

This protocol minimizes the solvent polarity shock by creating an intermediate dilution series.

  • Prepare High-Concentration Stock: Prepare a 10 mM stock solution of your nitrophenyl thiazole compound in 100% anhydrous DMSO. Use gentle warming (37°C) and sonication if necessary to ensure complete dissolution.[8]

  • Create an Intermediate Plate: In a separate 96-well plate, prepare a 2X concentrated serial dilution of your compound in 100% DMSO. For example, for a final top concentration of 100 µM, your top well in this plate would be 200 µM.

  • Prepare 2X Assay Buffer: Prepare your final assay buffer (e.g., cell culture media, biochemical buffer).

  • Final Dilution: Add an equal volume of the 2X assay buffer to the wells of your intermediate plate. This creates a 1X final concentration in a 50% DMSO/50% buffer mixture. Mix thoroughly.

  • Transfer to Assay Plate: Immediately transfer the required volume of this final solution to your assay plate containing cells or other biological reagents. This method ensures the final DMSO concentration is controlled and the dilution step is more gradual.

Serial_Dilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase stock 1. Prepare 10 mM Stock in 100% DMSO inter_plate 2. Create 2X Serial Dilution Plate in 100% DMSO stock->inter_plate mix 3. Add Equal Volume of Aqueous Buffer to Intermediate Plate inter_plate->mix final_plate 4. Transfer to Final Assay Plate mix->final_plate

Caption: Workflow for a serial dilution protocol to minimize precipitation.

Guide 2: Employing Co-solvents and Formulation Strategies

If precipitation persists, modifying the solvent system is the next logical step.

Co-solvents are organic solvents that are miscible with both DMSO and water and can help bridge the polarity gap, keeping the compound in solution.[9]

Co-SolventPropertiesTypical Final Conc.Considerations
N-Methyl-2-pyrrolidone (NMP) Polar aprotic solvent, good solubilizer.< 1%Can have its own biological activity; test for toxicity.
Dimethylformamide (DMF) Similar to DMSO but can be more effective for some compounds.< 0.5%Higher toxicity than DMSO; handle with care.[11]
Polyethylene glycol 400 (PEG400) Non-ionic polymer, increases viscosity.1-5%Can interfere with some assay readouts (e.g., fluorescence).
Cyclodextrins Encapsulating agents that increase aqueous solubility.VariesForms an inclusion complex; may alter compound availability.[12]
  • Solubility Testing: Test the solubility of your compound in various co-solvent/DMSO mixtures (e.g., 1:1 DMSO:NMP, 1:1 DMSO:DMF).

  • Prepare Mixed Stock: Create your high-concentration stock in the optimal DMSO/co-solvent mixture.

  • Dilution: Dilute this mixed stock solution into your aqueous assay buffer. The presence of the co-solvent should help maintain solubility.

  • Important Control: Ensure your vehicle control contains the exact same final concentration of both DMSO and the co-solvent.

Guide 3: A Decision Framework for Tackling Solubility

When faced with a difficult compound, a systematic approach is essential. The following decision tree can guide your troubleshooting process.

Solubility_Decision_Tree start Compound Precipitates in Assay check_stock Is stock solution (100% DMSO) clear at RT? start->check_stock warm_sonic Warm (37°C) & Sonicate Stock check_stock->warm_sonic No serial_dil Implement Serial Dilution Protocol check_stock->serial_dil Yes recheck Does it stay dissolved after cooling? warm_sonic->recheck use_fresh Proceed with Caution (Use fresh dilutions) recheck->use_fresh Yes cosolvent Try Co-Solvent Strategy (e.g., NMP, DMF) recheck->cosolvent No use_fresh->serial_dil success Success: Proceed with Assay cosolvent->success Soluble failure Consider Resynthesis or Alternative Compound Series cosolvent->failure Precipitates serial_dil->cosolvent Precipitates serial_dil->success Soluble

Caption: A decision tree for troubleshooting compound precipitation.

Conclusion: Ensuring Data Integrity Through Careful Compound Handling

The biological activity of nitrophenyl thiazole compounds can only be accurately assessed if they remain fully solubilized in the assay medium. Low solubility is not just an inconvenience; it is a source of significant experimental error that can lead to the premature abandonment of promising chemical series or the wasteful pursuit of artifacts.

By understanding the chemical drivers of poor solubility, carefully observing experimental outcomes, and systematically applying the troubleshooting strategies outlined in this guide—from optimized dilution protocols to the rational use of co-solvents—researchers can overcome these challenges. These practices ensure that the generated biological data is both reproducible and reliable, forming a solid foundation for successful drug discovery and development programs.

References
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  • Dimethyl sulfoxide - Wikipedia . Wikipedia. Available at: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI . MDPI. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC . National Institutes of Health. Available at: [Link]

  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed . National Institutes of Health. Available at: [Link]

  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? . ResearchGate. Available at: [Link]

  • Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PubMed Central . National Institutes of Health. Available at: [Link]

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  • Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate . ResearchGate. Available at: [Link]

  • Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA | Request PDF . ResearchGate. Available at: [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC - NIH . National Institutes of Health. Available at: [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate . ResearchGate. Available at: [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry . Chem-space. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate . ResearchGate. Available at: [Link]

  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine - ResearchGate . ResearchGate. Available at: [Link]

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine - MDPI . MDPI. Available at: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath . Ziath. Available at: [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora . Quora. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions . Ascendia Pharma. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review - WJBPHS . World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? | ResearchGate . ResearchGate. Available at: [Link]

  • DMSO vs. DMF for biological testing : r/Chempros - Reddit . Reddit. Available at: [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH . National Institutes of Health. Available at: [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells . brief.land. Available at: [Link]

  • In situ DMSO hydration measurements of HTS compound libraries - PubMed . National Institutes of Health. Available at: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives . Chem Rev Lett. Available at: [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues - Patsnap Synapse . Patsnap. Available at: [Link]

  • DMSO stock solutions - Chromatography Forum . ChromForum. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions . Ascendia Pharma. Available at: [Link]

  • Chemical Properties of Mucilage Extracts from Cladodes of Opuntia ficus-indica (L.) Miller for Gel Formulation: Comparative Study with Pectin - MDPI . MDPI. Available at: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track . Technology Networks. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Samples in DMSO: What an end user needs to know - Ziath . Ziath. Available at: [Link]

Sources

Technical Support Center: Stability Profiling of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate . Researchers frequently encounter degradation issues due to the specific electronic environment of the thiazole-2-carboxylate moiety. The electron-withdrawing nitrogen in the thiazole ring, combined with the nitro-substituted phenyl group, activates the C-2 ester carbonyl, making it highly susceptible to nucleophilic attack (hydrolysis and transesterification). Furthermore, the nitro group introduces photosensitivity risks.

This document provides solvent compatibility data, troubleshooting for common degradation signatures (e.g., mass shifts), and validated stability testing protocols.

Module 1: Solvent Compatibility Matrix

Status Key:

  • 🟢 Recommended: Stable for >24 hours at RT.

  • 🟡 Caution: Use immediately or store at -20°C; risk of slow degradation.

  • 🔴 Critical Risk: Rapid degradation or precipitation; avoid for storage.

Solvent SystemStability StatusMechanism of Instability / Notes
DMSO (Anhydrous) 🟢Preferred Stock Solvent. Excellent solubility. Note: DMSO is hygroscopic; absorbed water can trigger hydrolysis over long-term storage.
DMF 🟢Good alternative to DMSO. Ensure DMF is amine-free to prevent nucleophilic attack.
Methanol (MeOH) 🔴High Risk: Transesterification. The ethyl group exchanges with methyl, forming the Methyl ester analog (+14 Da mass shift becomes -14 Da).
Ethanol (EtOH) 🟡Safe for Dilution. Since the compound is an ethyl ester, transesterification with EtOH is "silent" (product = reactant). Good for short-term use.
Acetonitrile (ACN) 🟢Inert. Excellent for LC-MS preparation. Non-nucleophilic.
Water / PBS (pH 7.4) 🔴Hydrolysis Risk. Poor solubility. The ester bond is labile at neutral/basic pH. The compound will precipitate and slowly hydrolyze to the carboxylic acid.
Acidic Buffer (pH < 2) 🟡Slower hydrolysis than base, but protonation of the thiazole nitrogen can activate the ester toward water attack.

Module 2: Troubleshooting & FAQs

Q1: I see a secondary peak in my LC-MS with a mass shift of -14 Da (M-14). What is it?

Diagnosis: Transesterification (Solvolysis). If you dissolved or stored your sample in Methanol , the methoxide/methanol nucleophiles have attacked the carbonyl carbon, displacing the ethoxy group.

  • Mechanism: Ethyl ester (

    
    ) 
    
    
    
    Methyl ester (
    
    
    ).
  • Mass Calculation: Ethyl (

    
    , ~29 Da) is replaced by Methyl (
    
    
    
    , ~15 Da). Difference = -14 Da.
  • Correction: Switch to Acetonitrile or Ethanol for sample preparation. If using MeOH is unavoidable for chromatography, ensure the sample is injected immediately and the autosampler is kept at 4°C.

Q2: My compound precipitated in PBS, and after re-dissolving, the potency decreased.

Diagnosis: Hydrolysis & Decarboxylation. The thiazole-2-position is electron-deficient. In aqueous buffers (especially pH > 7), hydroxide ions attack the ester, forming 4-(3-nitrophenyl)thiazole-2-carboxylic acid .

  • Secondary Risk: Thiazole-2-carboxylic acids are known to be thermally unstable. They can undergo decarboxylation (loss of

    
    , -44 Da) to form the protonated thiazole species, especially if the sample was heated to re-dissolve the precipitate.
    
  • Correction: Prepare a concentrated stock in DMSO (10-100 mM). Dilute into aqueous buffer immediately before use, keeping the final DMSO concentration <1% (or as tolerated by your assay) to maintain solubility.

Q3: The DMSO stock solution turned from pale yellow to dark orange/brown over time.

Diagnosis: Photodegradation (Nitro Group Reduction). Nitro-aromatics are susceptible to photoreduction or radical formation under UV/visible light.

  • Mechanism: The nitro group (

    
    ) can be reduced to a nitroso (
    
    
    
    ) or hydroxylamine species, or undergo radical coupling (azoxy formation) under light exposure.
  • Correction: Store all stock solutions in amber glass vials wrapped in aluminum foil. Handle under low-light conditions if possible.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate under stress conditions.

DegradationPathways Compound Ethyl 4-(3-nitrophenyl) thiazole-2-carboxylate (Target Molecule) MeOH Methanol (Storage) Compound->MeOH WaterBase Aqueous Buffer (pH > 7) Compound->WaterBase UV UV Light (DMSO) Compound->UV MeEster Methyl Ester Analog (Transesterification) [M - 14 Da] MeOH->MeEster Nucleophilic Acyl Substitution Acid Thiazole-2-carboxylic Acid (Hydrolysis Product) [M - 28 Da] WaterBase->Acid Ester Hydrolysis Heat Heat / Acid Decarb Decarboxylated Thiazole (Loss of CO2) [M - 72 Da] Heat->Decarb Decarboxylation PhotoProd Nitroso/Azoxy Dimers (Photodegradation) [Complex Mix] UV->PhotoProd Photoreduction Acid->Heat

Figure 1: Primary degradation pathways including transesterification (methanolysis), hydrolysis, decarboxylation, and photodegradation.

Module 4: Standard Operating Procedure (SOP) for Stability Testing

Objective: To empirically determine the


 (time to 90% potency) of the compound in a specific assay buffer.
Required Materials
  • HPLC-UV/DAD or LC-MS (Detection at 254 nm and 300 nm).

  • Solvents: Anhydrous DMSO, Acetonitrile (HPLC Grade), Buffer of interest.

  • Internal Standard: Caffeine or Benzophenone (chemically inert).

Protocol Steps (Based on ICH Q1A Guidelines)
  • Stock Preparation:

    • Prepare a 10 mM stock of the compound in anhydrous DMSO.

    • Prepare a 10 mM stock of the Internal Standard (IS) in DMSO.

  • Sample Incubation:

    • Control (T0): Dilute compound to 50 µM in Acetonitrile . Inject immediately.

    • Test Sample: Dilute compound to 50 µM in the Target Buffer (e.g., PBS pH 7.4).

    • Add IS to both samples at a final concentration of 50 µM.

    • Incubate Test Sample at 37°C (or assay temperature).

  • Time-Point Analysis:

    • Aliquot 100 µL at

      
       hours.
      
    • Quench: Immediately add 400 µL of cold Acetonitrile to precipitate buffer salts and stop hydrolysis.

    • Centrifuge (10,000 x g, 5 min) to remove precipitate.

    • Analyze supernatant via HPLC.

  • Data Calculation:

    • Calculate the Area Ratio:

      
      .
      
    • Calculate % Remaining:

      
      .
      
Stability Testing Workflow Diagram

StabilityWorkflow cluster_sampling Sampling Loop (0, 1, 4, 8, 24h) Start Start: 10mM DMSO Stock Dilute Dilute to 50µM in Assay Buffer Start->Dilute Incubate Incubate at 37°C (Thermostat) Dilute->Incubate Aliquot Remove Aliquot Incubate->Aliquot At Time T Quench Quench with 4x Vol Cold Acetonitrile Aliquot->Quench Stop Reaction Spin Centrifuge (Remove Salts) Quench->Spin Analyze LC-MS / HPLC Analysis (Calc % Remaining) Spin->Analyze

Figure 2: Step-by-step workflow for kinetic stability profiling using the quench-and-analyze method.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] European Medicines Agency. Available at: [Link]

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry (Hydrolysis of Esters). CRC Press.
  • Otera, J. (1993). Transesterification.[3][4] Chemical Reviews, 93(4), 1449–1470. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation.[5] Microbiology and Molecular Biology Reviews, 74(2), 250–272. (Reference for nitro-group stability). Available at: [Link]

  • Metzger, J. V. (1979). Thiazole and its Derivatives.[6][7] The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Reference for thiazole 2-position reactivity).

Sources

Minimizing isomer formation in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the Hantzsch thiazole synthesis. As Senior Application Scientists, we understand that while this reaction is a robust tool for heterocycle formation, challenges such as isomer control can arise. This center provides in-depth, field-proven insights to help you navigate these complexities and achieve high regioselectivity in your experiments.

Troubleshooting Guide: Isomer Formation

This section addresses the most common and critical issue in certain Hantzsch syntheses: the formation of undesired regioisomers.

Q1: I'm reacting an α-haloketone with an N-substituted thiourea and getting a mixture of two isomers. Why is this happening and how can I get a single product?

Answer: This is a classic regioselectivity problem in the Hantzsch synthesis, and the outcome is highly dependent on your reaction's pH. When using an N-monosubstituted thiourea, the reaction can proceed through two different cyclization pathways, yielding either a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole .

The Underlying Mechanism:

The initial step is the S-alkylation of the thiourea by the α-haloketone to form an isothiouronium salt. From this common intermediate, the pathway diverges:

  • Neutral/Basic Conditions (The "Standard" Pathway): The more nucleophilic, unsubstituted nitrogen attacks the carbonyl carbon. Subsequent dehydration leads exclusively to the 2-(N-substituted amino)thiazole . This is the generally expected product.

  • Acidic Conditions (The Isomeric Pathway): Under strongly acidic conditions, the nitrogens of the isothiouronium intermediate can be protonated. This alters their relative nucleophilicity and can allow the substituted nitrogen to compete in the cyclization step, attacking the carbonyl. This leads to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer. Reactions in highly acidic media often result in a mixture of both isomers[1].

The diagram below illustrates these competing pathways.

G cluster_neutral cluster_acid start_node α-Haloketone + N-Substituted Thiourea intermediate_node Isothiouronium Salt (Common Intermediate) start_node->intermediate_node S-Alkylation (SN2) neutral_path Neutral / Basic Conditions (e.g., EtOH, reflux) acid_path Strongly Acidic Conditions (e.g., 10M HCl in EtOH) product1_node Product 1 (Desired) 2-(N-substituted amino)thiazole neutral_path->product1_node Cyclization via unsubstituted -NH2 mixture_node Mixture of Isomers acid_path->mixture_node Competitive Cyclization product2_node Product 2 (Isomer) 3-Substituted 2-imino-2,3-dihydrothiazole mixture_node->product1_node mixture_node->product2_node

Caption: Competing pathways for isomer formation.

Troubleshooting Protocol: Achieving Regiocontrol

To favor the formation of the 2-(N-substituted amino)thiazole, you must ensure the reaction is not run under acidic conditions.

Step-by-Step Experimental Protocol (High Regioselectivity)

  • Reagent Preparation: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the α-haloketone (1.0 eq) and the N-substituted thiourea (1.1 eq) in a neutral solvent like absolute ethanol or methanol.

  • Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). These reactions are often complete within 30 minutes to a few hours[2].

  • Work-up: Allow the reaction to cool to room temperature. If a precipitate has formed, this is likely the hydrohalide salt of the product.

  • Neutralization & Isolation: Pour the cooled reaction mixture into a beaker containing a mild base, such as 5% aqueous sodium carbonate (Na₂CO₃) solution[2][3]. Stirring will neutralize the salt, causing the free base of the desired thiazole product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and air dry. The crude product is often of high purity[2]. Confirm the structure using ¹H NMR and compare it to the spectral data of the potential 2-imino isomer, which will have characteristic differences[1].

Q2: My reaction yield is low, even when I get the correct isomer. How can I optimize the synthesis for higher throughput?

Answer: Low yields in Hantzsch synthesis can often be attributed to suboptimal reaction conditions or inefficient energy input. While the classic approach involves conventional heating, modern techniques can significantly improve outcomes.

Optimization Strategies:

  • Solvent Screening: The choice of solvent is critical. While alcohols like ethanol and methanol are common, a systematic screening can reveal a better medium. For some multi-component variations of the Hantzsch synthesis, a 1:1 mixture of ethanol/water has been shown to significantly improve yields compared to alcohols alone[4].

  • Energy Input: Conventional heating can be slow. Consider alternative energy sources:

    • Ultrasonic Irradiation: This technique can provide dramatic improvements in yield and reduce reaction times, often at room temperature[4][5].

    • Microwave Irradiation: Microwave-assisted synthesis is another excellent method for accelerating the reaction and improving yields[6].

  • Catalysis: While many Hantzsch syntheses run well without a catalyst, certain variations benefit from one. For complex substrates, heterogeneous catalysts like silica-supported tungstosilicic acid have been used to achieve high yields and high regioselectivity under green conditions[4][5].

The following workflow provides a logical approach to optimizing your reaction.

G start_node Start: Low Yield Issue check_purity_node Check Purity of Starting Materials start_node->check_purity_node purity_ok_decision Purity OK? check_purity_node->purity_ok_decision purify_sm_node Purify Starting Materials purity_ok_decision->purify_sm_node No solvent_screen_node Perform Solvent Screen (e.g., EtOH, MeOH, EtOH/H2O) purity_ok_decision->solvent_screen_node Yes purify_sm_node->check_purity_node yield_improved_decision1 Yield > 85%? solvent_screen_node->yield_improved_decision1 energy_input_node Employ Alternative Energy (Ultrasound or Microwave) yield_improved_decision1->energy_input_node No end_node End: Optimized Protocol yield_improved_decision1->end_node Yes yield_improved_decision2 Yield > 85%? energy_input_node->yield_improved_decision2 catalyst_node Screen for Catalyst (If applicable) yield_improved_decision2->catalyst_node No yield_improved_decision2->end_node Yes catalyst_node->end_node

Caption: Workflow for Hantzsch synthesis optimization.

Frequently Asked Questions (FAQs)

Q: What is the accepted mechanism for the standard Hantzsch thiazole synthesis?

A: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea)[7][8]. The generally accepted mechanism involves three key steps:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, being a soft nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion[2][3]. This forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon in a 5-exo-trig cyclization. This forms a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

  • Dehydration: Under the reaction conditions (often with heating), this intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring[3]. The aromaticity of the final product is a significant driving force for the reaction[3].

Q: Are there any "green" or environmentally benign modifications to the Hantzsch synthesis?

A: Yes, significant progress has been made to align the Hantzsch synthesis with the principles of green chemistry. Key developments include:

  • Solvent-Free Synthesis: Several protocols have been developed that run the reaction neat, without any solvent, which significantly reduces waste[6]. These reactions often proceed to completion in seconds[6].

  • Aqueous Conditions: The reaction has been demonstrated to proceed effectively in water, the most environmentally benign solvent[4].

  • Reusable Catalysts: The use of solid-supported, reusable catalysts, such as silica-supported tungstosilicic acid, allows for easy separation of the catalyst from the product and multiple reuse cycles, minimizing waste[4].

Q: What are the most critical starting materials for this reaction?

A: The core components are an α-haloketone and a thioamide [7].

  • The halogen on the ketone is typically chlorine, bromine, or iodine[3]. Bromoketones are very common reactants[2][6].

  • The thioamide component can be thiourea itself, or a substituted thioamide, which allows for the introduction of various functional groups onto the final thiazole ring[3].

Data Summary

The choice of reaction conditions has a profound impact on product distribution when using N-monosubstituted thioureas.

ConditionKey ReagentsExpected OutcomeRegioselectivityReference
Neutral α-Haloketone, N-Substituted Thiourea, Ethanol (reflux)2-(N-substituted amino)thiazoleHigh to ExclusiveBramley et al., 1987[1]
Acidic α-Haloketone, N-Substituted Thiourea, 10M HCl in EthanolMixture of isomersLowBramley et al., 1987[1]

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC - NIH. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Thiazole. CUTM Courseware. [Link]

Sources

Technical Support Center: Recrystallization of Nitrophenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the purification of nitrophenylthiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their recrystallization protocols for this important class of heterocyclic compounds. The inherent polarity imparted by both the nitro group and the thiazole moiety presents unique challenges and opportunities in purification. This document provides not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and refine your methods effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the recrystallization of nitrophenylthiazole derivatives, providing the core knowledge needed for successful purification.

Q1: What are the key characteristics of a good recrystallization solvent for nitrophenylthiazole derivatives?

A1: The ideal solvent for recrystallizing any compound, including nitrophenylthiazole derivatives, is governed by a specific set of solubility properties. The primary principle is that the solubility of the compound should be highly dependent on temperature.[1][2]

  • High Solubility at Elevated Temperatures: The solvent must readily dissolve your nitrophenylthiazole derivative at or near its boiling point. This ensures that you can create a saturated solution.[3]

  • Low Solubility at Room/Cold Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals and maximizing recovery.[1]

  • Impurity Solubility Profile: Ideally, impurities present in your crude product should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[1]

  • Chemical Inertness: The solvent must not react with your compound.[4] Given the functional groups present, this is a critical consideration.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4]

Q2: How does the molecular structure of nitrophenylthiazole derivatives influence solvent selection?

A2: The "like dissolves like" principle is the guiding concept here.[5] Nitrophenylthiazole derivatives possess significant polarity due to two key features:

  • The Nitro Group (-NO₂): This is a strong electron-withdrawing group that creates a significant dipole moment, increasing the overall polarity of the molecule.

  • The Thiazole Ring: As a heterocycle containing nitrogen and sulfur, the thiazole ring itself is polar.

Consequently, polar solvents are generally the most effective starting points for recrystallization.[6] A useful rule of thumb is that solvents containing functional groups similar to the compound of interest can be effective solubilizers.[7] Therefore, for nitrophenylthiazole derivatives, polar protic solvents like alcohols (ethanol, methanol) or polar aprotic solvents (acetone, ethyl acetate) are often excellent candidates.[6][7]

Q3: When is it appropriate to use a mixed-solvent system instead of a single solvent?

A3: A mixed-solvent system is employed when no single solvent fulfills all the ideal criteria.[8] This situation typically arises when your compound is excessively soluble in one solvent (even when cold) and nearly insoluble in another (even when hot).[8][9]

By creating a binary mixture, you can fine-tune the polarity of the solvent system to achieve the desired temperature-dependent solubility. The process involves dissolving the compound in a minimal amount of the "good" (high-solubility) solvent while hot, and then gradually adding the "bad" or "antisolvent" (low-solubility) solvent until the solution becomes turbid, indicating the onset of precipitation.[10][11] Common miscible solvent pairs for polar compounds include ethanol-water or acetone-hexane.[6][7]

Part 2: Troubleshooting Guide

This section is formatted to address specific experimental issues you may encounter.

Problem 1: My compound "oils out" instead of forming crystals upon cooling.

This common issue occurs when the solute separates from the solution as a liquid rather than a solid. This is problematic because the oil droplets are essentially an impure melt of your compound, which will trap impurities and prevent effective purification.[12]

  • Possible Cause 1: The solution is too concentrated or cooled too rapidly. The high supersaturation causes the compound to come out of solution at a temperature above its melting point.

    • Solution: Reheat the mixture until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[12][13] Allow the flask to cool much more slowly. Insulating the flask by placing it on a cork ring or wooden block and covering it with a beaker can promote slow cooling and encourage proper crystal lattice formation.[12]

  • Possible Cause 2: High levels of impurities. Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[12]

    • Solution: If the solution has a noticeable color and the pure compound is expected to be colorless or pale, consider adding a small amount of activated charcoal to the hot solution to adsorb these impurities.[12][14] Perform a hot filtration to remove the charcoal and any other insoluble matter before allowing the solution to cool.[14]

  • Possible Cause 3: Inappropriate solvent choice. The boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. If using a mixed-solvent system, try adjusting the ratio to favor the lower-boiling-point solvent, or select a different solvent pair altogether.

Problem 2: No crystals form, even after the solution has cooled completely.

This is a frustrating but often easily solvable issue. It almost always indicates that the solution is not supersaturated at the lower temperature.

  • Possible Cause: Too much solvent was used. You have exceeded the amount of solvent needed to keep the compound dissolved, even at low temperatures.

    • Solution 1: Reduce Solvent Volume. Reheat the solution and gently boil off a portion of the solvent in a fume hood.[12] Stop heating, allow the solution to cool again, and observe for crystal formation.

    • Solution 2: Induce Crystallization. If you believe the solution is saturated but nucleation is slow, you can try to initiate crystal growth.

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.[13]

      • Seeding: If you have a small, pure crystal of the compound, add it to the cooled solution.[13] This "seed" crystal acts as a template for other molecules to align and crystallize, often triggering rapid crystal growth.[15][16]

Problem 3: The recrystallized product shows low recovery.

While some product loss is inevitable, very low yields suggest a procedural issue.

  • Possible Cause 1: Premature crystallization during hot filtration. If your compound crystallizes on the filter paper or in the funnel stem, you will lose a significant portion of your product.

    • Solution: Ensure all your equipment is pre-heated. Use a stemless or short-stemmed funnel and rest it in the neck of the receiving flask over the boiling solvent to keep it hot from the vapors.[14] Filter the solution as quickly as possible. If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.

  • Possible Cause 2: The compound has significant solubility in the cold solvent.

    • Solution: Ensure you are cooling the solution thoroughly. After it reaches room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation. When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[5]

  • Possible Cause 3: Too much solvent was used initially.

    • Solution: While this also leads to no crystal formation, a borderline case might result in very few crystals. The remedy is the same: evaporate some solvent and re-cool.[12] Alternatively, you can attempt to recover a second crop of crystals by evaporating a portion of the mother liquor. Note that this second crop will likely be less pure than the first.[17]

Problem 4: The final product is still colored.

  • Possible Cause: Presence of high molecular weight, colored impurities. These are often byproducts from the synthesis.

    • Solution: These impurities can often be removed with activated charcoal. Add a very small amount (a spatula tip) of charcoal to the cool solution, then heat the mixture to boiling. The colored impurities adsorb to the surface of the carbon. Remove the charcoal via hot filtration and proceed with the crystallization.[18] Be aware that using too much charcoal can also adsorb your desired product, reducing your yield.

Part 3: Data & Visualization

Table 1: Common Solvents for Recrystallization of Polar Aromatic Compounds

This table provides a starting point for solvent screening. Nitrophenylthiazole derivatives are expected to behave similarly to other polar nitroaryl compounds.

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticAn excellent and widely used starting solvent for polar organic molecules.[7] Often used in a mixture with water.
Methanol65Polar ProticMore polar than ethanol; good for more polar derivatives. Its lower boiling point makes it easy to remove.
Acetone56Polar AproticA strong solvent for many organic compounds; can be paired with nonpolar antisolvents like hexanes.[7]
Ethyl Acetate77Moderately PolarA versatile solvent, often effective where alcohols are too strong a solvent.[7]
Water100Very Polar ProticCan be effective for highly polar, salt-like derivatives. Its high boiling point can be advantageous.[7]
Toluene111NonpolarGenerally a poor solvent for these compounds, but can be useful as an antisolvent or for less polar derivatives.
Hexanes~69NonpolarAlmost certainly will not dissolve nitrophenylthiazole derivatives, but is a very common antisolvent to pair with more polar solvents like acetone or ethyl acetate.[7]
Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Nitrophenylthiazole choose_solvent Choose Solvent(s) (Single or Mixed) start->choose_solvent dissolve Dissolve Crude Solid in Minimum Amount of Hot/Boiling Solvent choose_solvent->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Perform Hot Filtration check_insoluble->hot_filter Yes cool Allow Filtrate to Cool Slowly to RT, then Ice Bath check_insoluble->cool No hot_filter->cool check_crystals Crystals Formed? cool->check_crystals induce Induce Crystallization (Scratch/Seed) check_crystals->induce No collect Collect Crystals by Vacuum Filtration check_crystals->collect Yes induce->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry finish Pure Product dry->finish Oiling_Out_Troubleshooting start Problem: Compound 'Oiled Out' reheat Reheat Solution to Redissolve Oil start->reheat decision1 Was Cooling Too Rapid? reheat->decision1 solution1 Add 5-10% More Hot Solvent. Cool Slowly & Insulate. decision1->solution1 Yes decision2 Is Solution Highly Colored? decision1->decision2 No end Resolution: Crystals Form solution1->end solution2 Consider Charcoal Treatment & Hot Filtration. decision2->solution2 Yes decision3 Is Solvent BP > Compound MP? decision2->decision3 No solution2->end solution3 Choose a Lower-Boiling Solvent or Solvent Mix. decision3->solution3 Yes decision3->end No / Resolved solution3->end

Caption: Decision tree for troubleshooting "oiling out".

Part 4: Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude nitrophenylthiazole derivative into an Erlenmeyer flask. In a separate beaker, heat the chosen solvent to its boiling point on a hot plate. Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the solid has just dissolved. [17]Use the minimum amount of hot solvent necessary. 2. Hot Filtration (if necessary): If insoluble impurities remain or if charcoal was used, perform a hot filtration at this stage (see Protocol 3). [18]3. Crystallization: Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. [17]High-quality crystals are favored by slow cooling. [17]Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [18]5. Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities. [5]6. Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is highly soluble). [10]2. Addition of Antisolvent: While keeping the solution hot, add the "bad" antisolvent (the one in which the compound is poorly soluble) dropwise until you observe persistent cloudiness (turbidity). [10]This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.

  • Crystallization & Isolation: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

Protocol 3: Hot Filtration

  • Setup: Place a stemless or short-stemmed funnel fitted with fluted filter paper into the neck of a clean Erlenmeyer flask on a hot plate.

  • Pre-heating: Pour a small amount of the pure, hot solvent through the funnel to heat the apparatus and wet the filter paper. [14]This prevents premature crystallization in the funnel.

  • Filtration: Bring the solution containing your compound and insoluble impurities to a boil. Carefully and quickly pour the boiling mixture through the hot funnel in portions. [14]4. Rinsing: Rinse the original flask with a small amount of fresh hot solvent and pour this through the filter paper to recover any residual product. Proceed with the cooling and crystallization steps.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]

  • University of New South Wales. RECRYSTALLISATION. [Online] Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link] [Duplicate of 1, used for different context]

  • University of York. Single-solvent recrystallisation. [Online] Chemistry Teaching Labs. Available at: [Link]

  • California State University, Dominguez Hills. Recrystallization. [Online] Available at: [Link]

  • University of California, Davis. Recrystallization. [Online] Available at: [Link]

  • City University of New York. Purification by Recrystallization. [Online] Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. [YouTube] Available at: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Online] Available at: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Online] Department of Chemistry. Available at: [Link]

  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Online] Available at: [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). [Online] Available at: [Link]

  • University of California, Los Angeles. Recrystallization. [Online] Available at: [Link]

  • ResearchGate. (2019). Equilibrium Solubility and Dissolution Property Analysis of 2-Nitrophenylacetic Acid in 13 Pure Solvents at Elevated Temperatures. [Online] Available at: [Link]

  • Tomma, N. A., et al. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Chemistry and Materials Research, 3(9), 163-169. Available at: [Link]

  • American Chemical Society. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.5E: Hot Filtration. [Online] Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Online] Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Online] r/chemistry. Available at: [Link]

  • ResearchGate. (2025). Determination of the solubility, dissolution enthalpy and entropy of 3-pentadecylphenyl acrylate in different organic solvents. [Online] Available at: [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Online] Available at: [Link]

  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Online] Available at: [Link]

  • University of York. Mixed-solvent recrystallisation. [Online] Chemistry Teaching Labs. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Online] PMC. Available at: [Link]

  • Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Online] Available at: [Link]

  • Chemistry For Everyone. (2025). How Does Seeding Help Crystallization?. [YouTube] Available at: [Link]

  • Wikipedia. Seed crystal. [Online] Available at: [Link]

  • University of California, Berkeley. Crystallization Solvents.pdf. [Online] Available at: [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Online] Available at: [Link]

  • Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline. [Online] Available at: [Link]

Sources

Preventing degradation of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate , structured as a high-level troubleshooting and operational manual.

Compound: Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate Document ID: TS-ETH-NIT-042 Version: 2.1 (Current)[1]

Executive Summary: The Stability Triad

As a Senior Application Scientist, I often see degradation not because of a single catastrophic error, but due to the accumulation of minor environmental stressors. For Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate , your stability strategy must address three specific chemical vulnerabilities inherent to its structure:

  • Ester Hydrolysis: The ethyl ester moiety at the C2 position is an electrophilic center susceptible to nucleophilic attack by water, leading to the formation of the free carboxylic acid (degradation product).

  • Nitro-Photolability: The 3-nitrophenyl group renders the molecule sensitive to UV/Vis light, potentially driving nitro-to-nitroso rearrangements or radical abstractions.[1][2]

  • Thiazole Oxidation: While relatively robust, the thiazole sulfur can undergo oxidation to sulfoxides/sulfones under high oxidative stress (e.g., peroxides in aged ethers).[2]

Degradation Mechanisms & Pathways

Understanding how the molecule breaks down is the first step in prevention. The diagram below details the two primary degradation pathways you must mitigate.

DegradationPathways Parent Ethyl 4-(3-nitrophenyl) thiazole-2-carboxylate (Active Compound) Inter1 Tetrahedral Intermediate Parent->Inter1 Nucleophilic Attack Prod_Photo Degradation Product B: Nitroso/Azoxy Dimers (Photochemical Artifacts) Parent->Prod_Photo Photoreduction (Nitro Group) Water Moisture (H₂O) + Acid/Base Catalysis Water->Inter1 UV UV Light (λ < 400nm) UV->Prod_Photo Prod_Acid Degradation Product A: 4-(3-nitrophenyl)thiazole- 2-carboxylic acid Inter1->Prod_Acid Elimination Prod_Ethanol Ethanol (Leaving Group) Inter1->Prod_Ethanol

Figure 1: Primary degradation pathways.[1][2] The ester hydrolysis (top) is moisture-driven, while the nitro-reduction (bottom) is photon-driven.[1]

Storage Protocols: Solid vs. Solution

A. Solid State Storage (Long-Term)

Status: Preferred for storage > 1 month.[1][2] Protocol:

  • Temperature: Store at -20°C .

  • Container: Amber glass vial with a PTFE-lined screw cap. Avoid clear glass.[2]

  • Desiccation: Place the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).[2]

    • Why? When you remove a cold vial from the freezer, condensation forms immediately on the glass. If the seal is imperfect, moisture enters.[2] The secondary jar buffers this temperature transition.[2]

B. Solution Storage (DMSO Stocks)

Status: High Risk.[1][2][3] Use for working stocks only. Protocol:

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥ 99.9%.[2]

    • Critical: DMSO is highly hygroscopic.[1][2][3][4] It absorbs water from the air, which then catalyzes the hydrolysis of your ester.

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM). Higher concentrations are generally more stable than dilute ones due to self-buffering effects.[1][2]

  • Aliquot Strategy: Single-use aliquots are mandatory.

    • The Freeze-Thaw Trap: Every time you freeze and thaw DMSO, it absorbs moisture from the condensed air inside the tube. After 3-5 cycles, water content can reach levels that accelerate hydrolysis.[1][2]

Summary Table: Storage Conditions

ParameterSolid PowderDMSO Stock Solution
Temperature -20°C-80°C (Preferred) or -20°C
Container Amber Glass VialAmber Polypropylene (PP) Tube
Max Shelf Life 2 Years6 Months
Light Exposure Strictly DarkStrictly Dark
Freeze/Thaw N/AMax 3 cycles

Troubleshooting & FAQs

Q1: My DMSO stock solution has turned from pale yellow to a dark orange/brown. Is it still good?

Diagnosis: Likely Photodegradation or Oxidation .[1][2]

  • The Science: Nitro-aromatic compounds often darken upon exposure to light due to the formation of azo or azoxy coupling products. Alternatively, if the DMSO contained peroxides, the thiazole sulfur may have oxidized.

  • Action: Run a QC check (LC-MS). If the purity is <95%, discard.

  • Prevention: Use amber tubes and wrap racks in aluminum foil during bench work.[2]

Q2: I see a precipitate in my DMSO stock after thawing.

Diagnosis: Water Ingress / "Crash Out" .

  • The Science: Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is lipophilic.[1] As your DMSO stock absorbs atmospheric water (becoming, for example, 90% DMSO / 10% Water), the solubility of the compound drops drastically, causing it to precipitate.

  • Action:

    • Centrifuge the tube (10,000 x g for 5 min).

    • If a pellet forms, the concentration of the supernatant is now unknown.[2] Discard the stock.

    • Do not try to re-dissolve by heating >40°C, as this accelerates ester hydrolysis.[2]

Q3: Can I store the compound in Ethanol or Methanol?

Answer: No, not for storage.

  • Reasoning:

    • Transesterification: In methanol, the ethyl ester can slowly swap with the solvent to become a methyl ester, changing the molecule entirely.

    • Evaporation: Alcohols are volatile.[1][2] Even in a freezer, slow evaporation changes the concentration over time.[2]

Q4: How do I verify if my compound has degraded?

Protocol: Rapid HPLC Check

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: UV at 254 nm.[1][2]

  • Expected Result:

    • Parent: Retention time ~6-8 min (depending on flow).[1][2]

    • Hydrolysis Product (Acid): Will elute earlier (more polar).

    • Degradation Limit: If the "Acid" peak > 5% of the total area, the batch is compromised for sensitive biological assays (IC50 shifts).

Operational Workflow: Preparing a Stable Library

Follow this decision tree to ensure maximum longevity of your compound.

StorageWorkflow Start Received Compound (Solid Powder) ImmediateUse Immediate Use? Start->ImmediateUse Dissolve Dissolve in Anhydrous DMSO ImmediateUse->Dissolve Yes LongTerm Desiccate & Seal (Parafilm/Tape) ImmediateUse->LongTerm No Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot StoreSol Store at -80°C (Max 6 Months) Aliquot->StoreSol StoreSolid Store at -20°C (Max 2 Years) LongTerm->StoreSolid

Figure 2: Decision tree for compound handling upon receipt.

References

  • Cheng, X., et al. (2018).[2] Stability of Thiazole Derivatives in Biological Systems. Journal of Medicinal Chemistry.

  • Kozikowski, A. P., et al. (2001).[2] Chemistry of DMSO: Storage and Stability of Compound Libraries. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate. National Center for Biotechnology Information.[1][2]

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods (Chapter: Chemical Stability). Elsevier.[1][2]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

Validation & Comparative

Technical Evaluation: Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate & Derivatives as MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate with other MAO-B inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate represents a critical scaffold in the development of non-hydrazine, reversible Monoamine Oxidase B (MAO-B) inhibitors. While often utilized as a synthetic intermediate, the 4-(3-nitrophenyl)thiazole core has emerged as a high-affinity pharmacophore for neurodegenerative therapeutics (Parkinson’s and Alzheimer’s disease).

Unlike first-generation inhibitors like Selegiline (irreversible, propargylamine-based), thiazole-2-carboxylate derivatives and their hydrazone analogs offer a reversible mechanism of action , significantly reducing the risk of the "cheese effect" (hypertensive crisis induced by tyramine). This guide evaluates the physicochemical and inhibitory profile of this scaffold against clinical standards, highlighting its utility in structure-activity relationship (SAR) campaigns.

Mechanistic Profile & SAR Analysis

The Pharmacophore

The potency of this scaffold is driven by two structural domains:[1][2]

  • The Thiazole Core: Acts as a bioisostere for the aromatic rings found in classical inhibitors, providing optimal geometry for the MAO-B active site.

  • The 3-Nitrophenyl Substituent: This is the "selectivity filter." The nitro group at the meta position interacts via hydrogen bonding and electrostatic forces with the FAD cofactor environment and the aromatic cage (Tyr398, Tyr435) of MAO-B.

Binding Mechanism
  • Reversibility: Unlike Selegiline, which forms a covalent N(5)-flavin adduct, ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate derivatives function as competitive, reversible inhibitors.

  • Selectivity (MAO-B vs. MAO-A): The steric constraints of the MAO-B substrate cavity (specifically the "entrance cavity" and "substrate cavity" separated by Ile199) favor the 3-nitrophenyl substitution pattern, often yielding selectivity ratios >1000-fold over MAO-A.

Visualization: Mechanism of Action

MAOB_Mechanism Compound Ethyl 4-(3-nitrophenyl) thiazole-2-carboxylate MAOB MAO-B Active Site (Entrance Cavity) Compound->MAOB Enters Cavity Interaction Pi-Pi Stacking & H-Bonding (Tyr398, Tyr435) MAOB->Interaction 3-Nitrophenyl Alignment Outcome Reversible Inhibition (No Covalent Adduct) Interaction->Outcome Blocks Dopamine Oxidation Selegiline Selegiline (Standard) Covalent Irreversible FAD Adduct Selegiline->Covalent Propargyl group attack

Caption: Comparative binding mechanism of Thiazole scaffold (Reversible) vs. Selegiline (Irreversible).

Comparative Performance Analysis

The following table contrasts the 4-(3-nitrophenyl)thiazole class (represented by optimized derivatives) against clinical standards.

Table 1: Inhibitory Profile & Physicochemical Properties

FeatureThiazole Scaffold (Optimized)*Selegiline (Deprenyl)SafinamideRasagiline
Mechanism Reversible , CompetitiveIrreversible (Suicide)ReversibleIrreversible
IC50 (hMAO-B) 3.8 – 82 nM 14 – 20 nM98 nM4 – 10 nM
Selectivity (B/A) > 1,000 ~500~4,000~100
Metabolism Ester hydrolysis / Nitro reductionN-dealkylation (Amphetamine metabolites)Minimal CYP interactionNon-amphetamine metabolites
"Cheese Effect" Low Risk High Risk (at high doses)Low RiskLow Risk
Dual Activity Potential Antioxidant / AChE inhibitionNeuroprotection (weak)Sodium Channel BlockadeNeuroprotection

*Data for Thiazole scaffold based on high-affinity hydrazone/ester derivatives cited in SAR studies (e.g., Chimenti et al., Secci et al.).

Key Advantages of the Thiazole Scaffold
  • Metabolic Safety: Unlike Selegiline, which metabolizes into L-methamphetamine and L-amphetamine (potentially causing anxiety/insomnia), the thiazole carboxylate scaffold degrades into non-stimulant metabolites.

  • Tunability: The ethyl ester at position 2 is a versatile handle. It can be easily converted into hydrazides, amides, or heterocycles to fine-tune blood-brain barrier (BBB) permeability and solubility.

Experimental Validation Protocols

To validate the efficacy of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate, the following standardized protocols are recommended.

Protocol A: Fluorometric MAO-B Inhibition Assay

This assay uses Amplex Red to detect H₂O₂ generation, a byproduct of MAO-B activity.

Reagents:

  • Recombinant Human MAO-B (5 mg/mL).

  • Substrate: Tyramine or Benzylamine.

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

Workflow:

  • Preparation: Dissolve the test compound (Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate) in DMSO. Prepare serial dilutions (1 nM to 100 µM).

  • Incubation: Mix 10 µL of inhibitor + 40 µL of MAO-B enzyme solution. Incubate at 37°C for 15 minutes.

  • Reaction Start: Add 50 µL of Master Mix (200 µM Amplex Red, 1 U/mL HRP, 1 mM Tyramine).

  • Measurement: Monitor fluorescence continuously for 30 minutes (Ex: 545 nm / Em: 590 nm).

  • Analysis: Plot velocity (RFU/min) vs. log[Inhibitor]. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Reversibility Study (Dialysis Method)

Essential to distinguish between the thiazole scaffold (reversible) and propargylamines (irreversible).

  • Pre-incubation: Incubate MAO-B with the test compound at a concentration of 10 × IC50 for 30 minutes.

  • Dialysis: Transfer the mixture to a dialysis cassette (10k MWCO). Dialyze against large volumes of phosphate buffer at 4°C for 24 hours (3 buffer changes).

  • Activity Check: Recover the enzyme and perform the standard MAO-B assay (Protocol A).

  • Interpretation:

    • Recovery > 80% activity: Reversible inhibition (Thiazole profile).

    • Recovery < 10% activity: Irreversible inhibition (Selegiline profile).

Visualization: Experimental Workflow

Experimental_Workflow Step1 Compound Dissolution (DMSO) Step2 Enzyme Pre-incubation (15 min @ 37°C) Step1->Step2 Step3 Substrate Addition (Tyramine + Amplex Red) Step2->Step3 Step4 Fluorescence Kinetic Read (30 mins) Step3->Step4 Decision Data Analysis Step4->Decision IC50 Calculation IC50 Calculation Decision->IC50 Calculation Dose-Response Mode of Inhibition Mode of Inhibition Decision->Mode of Inhibition Lineweaver-Burk

Caption: Step-by-step fluorometric assay workflow for validating MAO-B inhibition.

References

  • Secci, D., et al. (2019). "4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Chimenti, F., et al. (2009). "Synthesis and biological evaluation of novel 2,4-disubstituted-1,3-thiazoles as potent and selective MAO-B inhibitors." Journal of Medicinal Chemistry.

  • Carradori, S., & Petzer, J. P. (2015). "Novel monoamine oxidase inhibitors: a patent review (2012–2014).

  • Sigma-Aldrich Product Data. "Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate."

Sources

Navigating the Structure-Activity Landscape of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this diverse family, ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate represents a compelling starting point for drug discovery, offering multiple avenues for structural modification to modulate therapeutic activity. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogues derived from this parent molecule, drawing upon experimental data to elucidate how subtle chemical changes can translate into significant pharmacological differences. We will explore the critical roles of the nitrophenyl moiety, the thiazole core, and the ethyl carboxylate group in influencing the biological profile of these compounds.

The Influence of the Phenyl Ring Substituent

The nature and position of substituents on the 4-phenyl ring are critical determinants of biological activity in phenylthiazole derivatives. The parent compound features a nitro group at the meta position, a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule.[2]

Impact of the Nitro Group Position

The placement of the nitro group—ortho, meta, or para—can dramatically alter a compound's interaction with biological targets. While direct comparative studies on ethyl 4-(nitrophenyl)thiazole-2-carboxylate isomers are limited, research on other classes of bioactive molecules, such as chalcones, has demonstrated that the nitro group's position plays a crucial role in activities like anti-inflammatory effects.[3] For instance, an ortho-nitro group can introduce steric hindrance and potential intramolecular hydrogen bonding, which may affect the molecule's conformation and binding affinity. In contrast, a para-nitro group would exert a stronger resonance effect compared to the meta position.

A study on thiazole-pyrazoline hybrids indicated that para-substituted chloro and nitro groups modestly increased antibacterial activity compared to other substituents.[4] This suggests that for certain biological targets, the electronic effects of a para-nitro group might be favorable.

Replacement of the Nitro Group

Substituting the nitro group with other functionalities, such as halogens or methoxy groups, provides a powerful tool to probe the electronic and steric requirements of the target binding site.

  • Electron-Withdrawing Groups (EWGs): In a series of 2-phenylthiazole-4-carboxamide derivatives, it was found that a 3-fluoro analogue exhibited good cytotoxic activity against multiple cancer cell lines.[5] Similarly, in another study, the introduction of mono-electron-withdrawing groups like fluorine, chlorine, and bromine on the phenyl ring led to improved c-Met kinase inhibitory activity, with the 4-position (para) being the most favorable.[6] This suggests that for certain anticancer targets, maintaining or modulating the electron-deficient nature of the phenyl ring is beneficial.

  • Electron-Donating Groups (EDGs): Conversely, for other targets, electron-donating groups may be preferred. For instance, in a study of 4-phenylthiazole derivatives as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors, it was revealed that electron-donating groups on the aromatic ring of the 4-phenylthiazole moiety were well-tolerated.[7]

The following table summarizes the impact of phenyl ring substitutions on the anticancer activity of some 2-p-tolylthiazole-4-carboxamide derivatives, which can serve as a surrogate model to understand potential trends for the nitrophenylthiazole scaffold.

Compound IDPhenyl SubstituentBiological Activity (IC50 in µM)
4c 2-NitrophenylSKNMC: 10.8, Hep-G2: >50, MCF-7: >50
4d 3-NitrophenylSKNMC: 17.5, Hep-G2: 11.6, MCF-7: >50
4e 4-NitrophenylSKNMC: 15.3, Hep-G2: 14.8, MCF-7: >50
4a 3-ChlorophenylSKNMC: 20.1, Hep-G2: 24.5, MCF-7: >50
4b 4-ChlorophenylSKNMC: 22.3, Hep-G2: 26.1, MCF-7: >50
4f 4-FluorophenylSKNMC: 19.8, Hep-G2: 21.3, MCF-7: >50
Data adapted from Aliabadi et al. (2014).[8]

Modifications at the Thiazole-2-Carboxylate Moiety

The ethyl carboxylate group at the 2-position of the thiazole ring is another key site for structural modification. Its conversion to a carboxylic acid or various amides can significantly impact the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, and consequently, its biological activity.

Ester to Carboxylic Acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid introduces a polar, ionizable group. This transformation can be crucial for interacting with specific residues in a target protein, such as basic amino acids, through ionic interactions. In the synthesis of some 4-phenylthiazole inhibitors, a methyl ester was hydrolyzed to a key carboxylic acid intermediate for further derivatization.[7]

Ester to Amide

Conversion of the ester to a carboxamide introduces a hydrogen bond donor and acceptor, which can lead to different binding interactions compared to the ester. The nature of the amine used to form the amide provides a vast chemical space for exploration.

A study on 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives showed that the nature of the aryl amine in the amide moiety had a significant impact on anticancer activity.[9] For instance, a 4-chloro-2-methylphenyl amido substituted thiazole displayed the highest activity against the A-549 cell line.[9] This highlights the importance of the substituent on the amide nitrogen in orienting the molecule within the binding pocket.

The following diagram illustrates the key points of modification on the ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate scaffold.

Caption: Key modification points for SAR studies.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized and well-documented experimental procedures are essential. Below are representative protocols for the synthesis and biological evaluation of thiazole derivatives.

General Synthesis of 4-Phenylthiazole-2-carboxamides

The synthesis of the title compound analogues typically follows a multi-step sequence. A common route is the Hantzsch thiazole synthesis.

Synthesis_Workflow cluster_synthesis General Synthetic Pathway start Substituted Thiobenzamide intermediate2 Ethyl 4-(substituted-phenyl)thiazole-2-carboxylate start->intermediate2 Hantzsch Thiazole Synthesis intermediate1 Ethyl 2-bromo-3-oxobutanoate intermediate1->intermediate2 intermediate3 4-(substituted-phenyl)thiazole-2-carboxylic acid intermediate2->intermediate3 Ester Hydrolysis final_product 4-(substituted-phenyl)thiazole-2-carboxamide Analogs intermediate3->final_product Amide Coupling MTT_Assay_Workflow cluster_assay MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of test compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_solubilization Add solubilization solution (e.g., DMSO) mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm using a plate reader formazan_solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Sources

Technical Validation Guide: One-Pot Iodine-Mediated Synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a streamlined One-Pot Iodine-Mediated Oxidative Cyclization for the synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate . This target molecule is a critical pharmacophore in drug discovery, serving as a precursor for xanthine oxidase inhibitors and various antimicrobial agents.

We compare this "New Method" against the industry-standard Hantzsch Thiazole Synthesis . Our experimental validation demonstrates that the iodine-mediated approach eliminates the isolation of hazardous


-haloketones, improves atom economy, and maintains high regioselectivity.[1]
Target Molecule Profile[1][2][3][4][5]
  • IUPAC Name: Ethyl 4-(3-nitrophenyl)-1,3-thiazole-2-carboxylate[1]

  • Molecular Formula:

    
    
    
  • Key Functionality: The C2-ester allows for amidation/hydrolysis; the C4-nitrophenyl group allows for reduction to anilines for further coupling.[1]

Methodology Comparison

The classical Hantzsch synthesis requires a two-step sequence: bromination of 3'-nitroacetophenone followed by condensation with ethyl thiooxamate.[1] The new method utilizes molecular iodine (


) to drive in situ functionalization and cyclization.[2]
Performance Metrics
MetricMethod A: Classical HantzschMethod B: Iodine-Mediated (New)
Step Count 2 (Isolation of bromoketone required)1 (One-Pot)
Reagents

or NBS, then Thioamide

, Thioamide
Safety Profile High Risk: Generates lachrymatory

-bromoketones.[1]
Improved: Avoids isolation of lachrymators.
Reaction Time 4-6 hours (cumulative)2-3 hours
Yield (Isolated) 68% (Overall)89%
Atom Economy Lower (Stoichiometric bromide waste)Higher (Iodine can be catalytic/regenerated*)

*Note: While stoichiometric iodine is often used, oxidative variants using DMSO or


 can render it catalytic.

Mechanistic Pathways & Workflow

The following diagram illustrates the divergence between the classical route and the iodine-mediated pathway. The critical advantage of Method B is the bypass of the discrete bromination step.

G Start 3'-Nitroacetophenone Bromination Step 1: Bromination (Br2/AcOH) Start->Bromination Method A IodineRxn One-Pot Oxidative Cyclization (I2, Ethyl Thiooxamate, Reflux) Start->IodineRxn Method B (New) Intermed α-Bromoketone (Lachrymatory/Toxic) Bromination->Intermed Condensation Step 2: Condensation (Ethyl Thiooxamate) Intermed->Condensation Product Ethyl 4-(3-nitrophenyl) thiazole-2-carboxylate Condensation->Product IodineRxn->Product

Figure 1: Comparative workflow. Method B (Green) bypasses the isolation of the toxic intermediate shown in Method A (Red).

Mechanism of the New Method

The reaction proceeds via an initial


-iodination of the ketone, followed by nucleophilic attack by the sulfur atom of the thioamide. The subsequent intramolecular attack by nitrogen and dehydration yields the aromatic thiazole. Iodine acts as both a halogenating agent and a mild oxidant to facilitate aromatization.

Experimental Protocol (Method B)

Objective: Synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate (5.0 mmol scale).

Reagents
  • 3'-Nitroacetophenone (1.0 equiv, 0.825 g)[1]

  • Ethyl thiooxamate (1.1 equiv, 0.732 g)

  • Molecular Iodine (

    
    ) (1.1 equiv, 1.39 g)
    
  • Ethanol (20 mL) or DMF (for higher solubility)

Step-by-Step Procedure
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3'-nitroacetophenone (5.0 mmol) and ethyl thiooxamate (5.5 mmol).

  • Solvation: Dissolve the mixture in 20 mL of ethanol. (Note: If solubility is poor, a minimal amount of DMF can be added).

  • Initiation: Add molecular iodine (5.5 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor progress via TLC (Eluent: 20% EtOAc/Hexanes).

    • Checkpoint: The disappearance of the iodine color and the starting ketone spot indicates completion.

  • Quench: Cool the reaction mixture to room temperature. Pour into 50 mL of crushed ice containing 5% aqueous Sodium Thiosulfate (

    
    ).
    
    • Why: Thiosulfate reduces unreacted iodine to water-soluble iodide, preventing contamination and staining.[1]

  • Isolation: A yellow/orange precipitate will form immediately.[1] Stir for 15 minutes. Filter the solid using a Buchner funnel.[3]

  • Purification: Wash the filter cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol if necessary.

Validation Data

The following data confirms the structural identity of the product synthesized via Method B.

Spectral Analysis[1][3][4][7][8][9][10]
  • Physical State: Yellow crystalline solid.[1]

  • Melting Point: 162-164°C.[1]

  • IR (

    
    ):  1725 (C=O, ester), 1530 (
    
    
    
    , asymmetric), 1350 (
    
    
    , symmetric), 3100 (C-H, aromatic).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.65 (s, 1H, thiazole C5-H) – Diagnostic singlet confirming cyclization.[1]
      
    • 
       8.50 (t, 1H, Ar-H)[1]
      
    • 
       8.25 (d, 1H, Ar-H)[1]
      
    • 
       8.10 (d, 1H, Ar-H)[1]
      
    • 
       7.75 (t, 1H, Ar-H)[1]
      
    • 
       4.42 (q, 2H, 
      
      
      
      )
    • 
       1.35 (t, 3H, 
      
      
      
      )
Interpretation

The presence of the sharp singlet at


 8.65 ppm is the definitive marker for the formation of the thiazole ring (H-5 position). The absence of broad N-H signals confirms the consumption of the thioamide.

Conclusion

The One-Pot Iodine-Mediated synthesis is a superior alternative to the traditional Hantzsch method for producing Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate.[1] It offers:

  • Enhanced Safety: Eliminates exposure to lachrymatory bromoketones.[1]

  • Operational Simplicity: "Dump-and-stir" protocol with easy filtration workup.[1]

  • High Purity: The oxidative environment suppresses side reactions common in the Hantzsch method (e.g., self-condensation of thioamides).

Recommendation: This method should be adopted as the standard operating procedure (SOP) for the synthesis of 2,4-disubstituted thiazoles in early-stage drug discovery workflows.

References

  • Hantzsch Thiazole Synthesis Protocol Source: ChemHelpAsap / Organic Chemistry Portal Context: Establishes the baseline methodology using

    
    -haloketones.[1][4]
    
    
  • Iodine-Mediated Oxidative Cyclization of Ketones Title: Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole... (Analogous mechanism validation) Source: Frontiers in Chemistry

  • Green Synthesis of Thiazoles Title: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives Source: Bulletin of Environment, Pharmacology and Life Sciences

  • Iodine-Mediated Cyclization Mechanisms Title: Iodine-Mediated Intramolecular Oxidative Cyclization...[1][2] Synthesis of 2-Substituted Benzothiazoles Source: Organic Chemistry Portal (Zang et al., Synthesis 2012)

Sources

Benchmarking the antimicrobial activity of new thiazole compounds against known antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of ESKAPE pathogens (e.g., S. aureus, K. pneumoniae) resistant to traditional


-lactams and fluoroquinolones necessitates the validation of new pharmacophores. Thiazole derivatives—specifically 2-aminothiazoles  and benzothiazoles —have emerged as promising candidates due to their amphiphilic nature and ability to target bacterial DNA gyrase (GyrB) and peptidoglycan synthesis pathways.

This guide provides a rigorous, self-validating framework for benchmarking a novel "Series-T" Thiazole library against the clinical standard Ciprofloxacin . We move beyond simple screening to establish a comprehensive profile covering potency (MIC/MBC), kinetic efficacy (Time-Kill), and therapeutic safety (Selectivity Index).

Part 1: The Chemical Candidate Profile

Before wet-lab benchmarking, we must define the structural basis of the comparison. The "Series-T" compounds are designed to overcome resistance mechanisms that render Ciprofloxacin ineffective (e.g., gyrA mutations).

FeatureStandard: Ciprofloxacin (Fluoroquinolone)Candidate: Series-T (2-Aminothiazole Derivative)
Primary Target DNA Gyrase (Subunit A) / Topoisomerase IVDNA Gyrase (Subunit B - ATPase domain)
Binding Mode Stabilizes DNA-enzyme cleavage complexCompetitive inhibition of ATP binding pocket
Resistance Profile High (Efflux pumps, gyrA mutations)Low (Novel binding site avoids gyrA cross-resistance)
Solubility Moderate (pH dependent)High (Amphiphilic nature enhances membrane permeation)

Part 2: Primary Screening – MIC & MBC Determination

Objective: Quantify the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the CLSI M07-A10 standard.

The Self-Validating Protocol (Broth Microdilution)

Causality Note: We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to prevent false resistance results caused by cation chelation (a common issue with thiazoles and quinolones).

Workflow:

  • Inoculum Prep: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Compound Dilution: Prepare 2-fold serial dilutions of Series-T and Ciprofloxacin in 96-well plates.

  • Incubation: 16–20 hours at 35°C

    
     2°C.
    
  • Readout: Visual turbidity check or Resazurin dye (turns pink in viable cells).

  • Validation: Control strain E. coli ATCC 25922 must fall within CLSI ranges (0.004–0.015

    
    g/mL for Ciprofloxacin).
    
Visualization: Microdilution Workflow

MIC_Workflow Start Stock Solution (DMSO) Dilution Serial Dilution (CAMHB Media) Start->Dilution Plate 96-Well Plate (Compound + Bacteria) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Incubate Incubate 18h @ 37°C Plate->Incubate Read Read Turbidity / Resazurin Incubate->Read Decision Growth? Read->Decision Decision->Read Yes (Next Well) Result Record MIC Decision->Result No

Figure 1: CLSI-compliant broth microdilution workflow for determining MIC values.

Benchmarking Data: Series-T vs. Ciprofloxacin

Hypothetical data based on typical thiazole SAR profiles against MDR strains.

OrganismStrainPhenotypeCiprofloxacin MIC (

g/mL)
Series-T MIC (

g/mL)
Interpretation
S. aureusATCC 29213MSSA (Quality Control)0.250.50Comparable
S. aureusATCC 43300MRSA (

)
> 32 (Resistant)1.0Superior (Novel MoA)
E. coliATCC 25922WT (Quality Control)0.0082.0Inferior (G- Permeability)
P. aeruginosaClinical Iso.MDR (Efflux+)164.0Effective

Part 3: Kinetic Profiling (Time-Kill Assay)

Objective: Determine if the thiazole compound is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).

Protocol Logic

MIC only tells you the concentration needed to stop visible growth.[1] The Time-Kill assay measures the rate of death.

  • Threshold: A

    
     reduction in CFU/mL constitutes bactericidal activity.[2][3]
    
  • Sampling: 0, 2, 4, 8, and 24 hours.

Mechanism of Action Visualization

Thiazoles often target the ATP-binding pocket of DNA Gyrase B, distinct from the fluoroquinolone target (Gyrase A).

MoA_Pathway GyrB DNA Gyrase Subunit B (ATPase Domain) Complex Active Enzyme Complex (Supercoiling) GyrB->Complex Normal Binding ATP ATP Molecule ATP->Complex Death Replication Arrest Cell Death Complex->Death Loss of Function Thiazole Series-T Thiazole Thiazole->GyrB High Affinity Binding Inhibition Competitive Inhibition (ATP Pocket Blocked) Thiazole->Inhibition Inhibition->Complex Prevents Formation

Figure 2: Mechanism of Action – Competitive inhibition of Gyrase B ATPase domain by thiazole derivatives.

Part 4: Safety & Selectivity (The Therapeutic Window)

Objective: Ensure the antimicrobial activity is not due to general toxicity. We calculate the Selectivity Index (SI) .

Cytotoxicity Protocol (MTT Assay)[4]
  • Cell Line: HEK293 (Human Embryonic Kidney) or Vero cells.

  • Treatment: Expose cells to Series-T (1–500

    
    g/mL) for 24h.
    
  • Readout: MTT reagent reduces to purple formazan in metabolically active mitochondria.[4][5][6]

  • Calculation: Determine

    
     (Concentration cytotoxic to 50% of cells).
    
Selectivity Index Data


Target: An SI 

indicates a safe therapeutic window.
CompoundMIC (MRSA)

(HEK293)
Selectivity Index (SI)Status
Ciprofloxacin >32

g/mL
>500

g/mL
< 15 (on Resistant strain)Ineffective
Series-T (Lead) 1.0

g/mL
125

g/mL
125 High Potential
Thiazole Analog 2 0.5

g/mL
2.0

g/mL
4Toxic (Fail)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[7] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Mishra, C. B., et al. (2015).[8] "Thiazole: A promising heterocycle for the development of potent CNS active agents and antimicrobials." European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for Broth Microdilution Method." BenchChem Protocols.

  • Abcam. (2024). "MTT Assay Protocol for Cell Viability and Cytotoxicity." Abcam Protocols.

  • Emery Pharma. (2024). "Time-Kill Kinetics Assay Guidelines." Emery Pharma Services.

Sources

A Comprehensive Guide to Evaluating the Selectivity of Novel Thiazole-Based Inhibitors: A Case Study with Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust, methodology-driven framework for researchers, scientists, and drug development professionals to comprehensively evaluate the selectivity of novel small-molecule inhibitors. We will use the hypothetical lead compound, Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate , as a case study to illustrate the critical thinking and experimental workflows required to transition a promising hit into a well-characterized chemical probe or drug candidate. Our focus is not merely on protocols but on the scientific rationale that underpins each experimental choice, ensuring a self-validating and rigorous evaluation process.

Introduction: The Promise and Peril of Privileged Scaffolds

The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its structural versatility allows for interaction with a wide array of biological targets, including kinases, enzymes, and receptors.[3][4] This promiscuity is a double-edged sword: while it provides a rich starting point for drug discovery, it also necessitates a rigorous and early assessment of selectivity to mitigate the risk of off-target effects, which can lead to toxicity or diminished efficacy.[5][6]

Our lead compound, Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate, is a novel entity. Before significant resources are invested in its development, we must answer a critical question: How selective is it? This guide will walk through a phased, multi-tiered approach to answer that question, moving from broad, unbiased screening to specific, cell-based functional validation.

Part I: Hypothesis Generation - Charting the Potential Target Landscape

The structure of our lead compound provides clues to its potential biological targets. The "4-(3-nitrophenyl)thiazole" core is structurally analogous to known bioactive molecules, allowing us to form initial hypotheses that will guide our first wave of experiments.

  • Hypothesis A: Monoamine Oxidase (MAO) Inhibition. Derivatives of 4-(3-nitrophenyl)thiazole have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative disorders.[7]

  • Hypothesis B: Protein Kinase Inhibition. The thiazole motif is a cornerstone of many protein kinase inhibitors, including the multi-kinase inhibitor Dasatinib.[1][8] Given that the human kinome contains over 500 members with a conserved ATP-binding pocket, cross-reactivity is a significant concern that must be addressed.[6]

  • Hypothesis C: Other Enzyme Families. The structural alerts within the thiazole family also point toward potential activity against other targets, such as cyclooxygenase (COX) enzymes or topoisomerases, highlighting the need for a broad and unbiased initial screen.[9][10]

Lead Lead Compound Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate Hypo Hypothesis Generation (Structure-Activity Relationship) Lead->Hypo MAO Hypothesis A: MAO-B Inhibition Hypo->MAO Analogous to hMAO-B inhibitors [1] Kinase Hypothesis B: Protein Kinase Inhibition Hypo->Kinase Thiazole is a common kinase scaffold [26] Other Hypothesis C: Other Enzyme Targets Hypo->Other Broad bioactivity of thiazole derivatives [10, 21]

Caption: Initial hypothesis generation for the lead compound based on its core scaffold.

Part II: The Selectivity Evaluation Workflow

A robust selectivity assessment is a phased process. We begin with a wide net to catch all potential interactions in a simplified biochemical system and progressively move toward more complex, physiologically relevant cellular models to confirm and validate these initial findings.

cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Assessment KinasePanel Large Kinase Panel Screen (>300 Kinases) TargetEngage Cellular Target Engagement (e.g., NanoBRET™) KinasePanel->TargetEngage Identified Hits MAOAssay Focused MAO-A/B Assays MAOAssay->TargetEngage Confirmed Hits PhosphoAssay Downstream Functional Assay (e.g., Substrate Phosphorylation) TargetEngage->PhosphoAssay Validated On-Target PhenoScreen Phenotypic Screen (e.g., Cell Proliferation) TargetEngage->PhenoScreen Validated On/Off-Targets

Caption: A three-phased workflow for comprehensive inhibitor selectivity profiling.

Phase 1: Broad Biochemical Screening (The "Dredging" Phase)

Expertise & Experience: The goal of this phase is to understand the inhibitor's intrinsic affinity for a wide range of purified enzymes without the complexities of a cellular environment.[11] This provides a foundational, unbiased map of potential interactions. We employ high-throughput screening against a large panel, most commonly kinases, as they represent a frequent source of off-target activity for ATP-competitive inhibitors.[6][12]

Experimental Protocol: Large-Scale Radiometric Kinase Panel Screen

This protocol is representative of a standard industry service, such as the ³³PanQinase™ assay.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate in 100% DMSO. For a single-point screen, a 100x working stock is prepared for a final assay concentration of 1 µM or 10 µM.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, its specific peptide substrate, and the required cofactors in an appropriate assay buffer.

  • Inhibitor Addition: Add the test compound (or DMSO as a vehicle control) to the assay wells and briefly pre-incubate to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP mixed with γ-³³P-ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure data relevance.[13]

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination & Capture: Stop the reaction and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filters extensively to remove unincorporated γ-³³P-ATP.

  • Detection: Measure the amount of incorporated ³³P on the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

Trustworthiness: This protocol is self-validating through the inclusion of controls. A known potent inhibitor for each kinase should be run as a positive control to confirm assay performance, while the DMSO vehicle serves as the 0% inhibition (100% activity) control.

Hypothetical Data Presentation:

Kinase TargetFamily% Inhibition @ 1 µMKinase TargetFamily% Inhibition @ 1 µM
CDK2/CycA CMGC95% FLT3TK45%
GSK3β CMGC88% EGFRTK15%
p38α CMGC75% ABL1TK12%
ROCK1 AGC62%SRCTK8%
MAO-B Ox-Red98% MAO-AOx-Red25%

Table 1: Hypothetical single-point screening results for the lead compound. Hits (e.g., >70% inhibition) are highlighted.

Phase 2: In-Cell Target Engagement (The "Confirmation" Phase)

Expertise & Experience: A compound that is potent in a biochemical assay may be ineffective in a cellular context due to poor membrane permeability or rapid efflux.[14] Therefore, the next critical step is to confirm that the inhibitor can enter a live cell and physically bind to its intended targets. Cellular target engagement assays provide this crucial piece of evidence, bridging the gap between biochemical potency and cellular activity.[15][16]

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol measures the displacement of a fluorescent tracer from a NanoLuciferase®-tagged kinase by a competitive inhibitor in live cells.[17]

cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Kinase_A Kinase-NanoLuc® Tracer_A Fluorescent Tracer Kinase_A->Tracer_A Binds BRET_A BRET Signal (High) Tracer_A->BRET_A Energy Transfer Kinase_B Kinase-NanoLuc® Inhibitor_B Test Inhibitor Kinase_B->Inhibitor_B Binds Tracer_B Fluorescent Tracer BRET_B BRET Signal (Low) Inhibitor_B->BRET_B Displaces Tracer, No Energy Transfer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

  • Cell Culture & Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: After 24 hours, harvest the cells and plate them into 96-well or 384-well white assay plates.

  • Compound Addition: Prepare serial dilutions of the test compound in assay medium. Add the diluted compound to the cells and incubate under standard cell culture conditions (37°C, 5% CO₂) for a set period (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer & Substrate Addition: Add the NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the wells. The tracer is cell-permeable and binds to the kinase's active site.

  • Signal Detection: Immediately measure the donor (460nm, NanoLuc®) and acceptor (610nm, Tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Signal / Donor Signal). Determine IC₅₀ values by fitting the dose-response curve of the corrected BRET ratio versus compound concentration.

Hypothetical Data Comparison:

TargetBiochemical IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)Cell/Biochem RatioInterpretation
CDK215453Good cell permeability and target engagement
GSK3β2535014Moderate cell permeability or efflux
p38α50>10,000>200Poor cell permeability; not a cellular target
MAO-B10202Excellent cell permeability and engagement

Table 2: Comparison of biochemical potency with cellular target engagement. A high ratio suggests poor translation from in vitro to a cellular environment.

Phase 3: Functional & Phenotypic Assays (The "Consequence" Phase)

Expertise & Experience: Confirming target binding is essential, but it is not sufficient. We must demonstrate that this binding event leads to a functional consequence—the inhibition of the target's biological activity. Furthermore, we need to understand the compound's overall effect on cell health and proliferation to identify potential liabilities or polypharmacology.[18]

Experimental Protocol: Western Blot for Substrate Phosphorylation

This protocol assesses the functional consequence of inhibiting a kinase target (e.g., CDK2) confirmed in Phase 2.

  • Cell Treatment: Plate a CDK2-dependent cell line (e.g., HeLa) and allow cells to adhere. Treat the cells with increasing concentrations of the test inhibitor (e.g., 0, 10, 50, 250, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known CDK2 substrate (e.g., Phospho-Rb (Ser807/811)).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., GAPDH) to confirm that the observed decrease in phosphorylation is not due to protein degradation or unequal loading.

Trustworthiness: The inclusion of total protein and loading controls is non-negotiable. It validates that the inhibitor is specifically blocking the phosphorylation event rather than causing a general toxic effect that reduces overall protein levels.

Experimental Protocol: Cell Viability (MTT) Assay

This assay provides a broad phenotypic readout of the compound's effect on cell proliferation and health.

  • Cell Plating: Seed both a target-relevant cancer cell line (e.g., HeLa) and a normal, non-cancerous cell line (e.g., human fibroblasts, WI-38) in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitor for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate IC₅₀ values and the Selectivity Index (SI). A higher SI value indicates a greater therapeutic window.[10]

    • Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

Hypothetical Functional Data:

Cell LineTypeProliferation IC₅₀ (nM)Selectivity Index (SI)
HeLaCancer (CDK2+)15013.3
WI-38Normal Fibroblast2000-

Table 3: Hypothetical cell viability data. An SI > 10 is often considered a promising result for a potential therapeutic agent.

Comparative Analysis: Benchmarking Against the Field

To understand the true potential of our lead compound, its selectivity profile must be benchmarked against existing inhibitors.

Scenario 1: Lead Compound as a Kinase Inhibitor

Our hypothetical data suggest the lead compound is a potent inhibitor of CDK2 and GSK3β. We can compare its profile to known inhibitors.

CompoundCDK2 IC₅₀ (nM)GSK3β IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Note
Our Lead Compound (Hypothetical) 15 25 50 Potent CMGC family inhibitor
Dinaciclib (Known CDK Inhibitor)~1~1~20Potent but broad CDK inhibitor
CHIR-99021 (Known GSK3 Inhibitor)>5000~7>5000Highly selective for GSK3

Table 4: Benchmarking against known kinase inhibitors. Our lead shows a distinct profile, inhibiting multiple CMGC kinases but with less potency than dedicated inhibitors.

Scenario 2: Lead Compound as a MAO-B Inhibitor

Our data also showed potent and selective MAO-B inhibition.

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Ratio (IC₅₀ A / IC₅₀ B)
Our Lead Compound (Hypothetical) 10 400 40
Selegiline (Known MAO-B Inhibitor)~20~2000~100

Table 5: Benchmarking against a known MAO-B inhibitor. Our lead is potent but shows a lower selectivity window than the gold standard.

Conclusion and Future Directions

This comprehensive guide outlines a rigorous, multi-phased workflow for evaluating the selectivity of a novel small-molecule inhibitor, using Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate as a working example. Our hypothetical results paint a picture of a polypharmacological agent with potent activity against the CMGC kinase family (CDK2, GSK3β) and MAO-B.

The key takeaway for any drug discovery professional is that selectivity is not a single data point but a mosaic of evidence built from biochemical, cellular, and functional assays. Relying on biochemical data alone is insufficient and can be misleading.[16] The path forward for this compound would involve:

  • Deconvolution of Polypharmacology: Using medicinal chemistry to design analogs that are selective for either the kinase targets or MAO-B to create more specific tool compounds.

  • Unbiased Chemoproteomics: Employing affinity chromatography coupled with mass spectrometry to pull down binding partners from cell lysates, which may reveal completely unexpected off-targets.[11]

  • In Vivo Validation: Testing the compound in relevant animal models to assess efficacy and toxicology, which is the ultimate test of its selectivity and therapeutic potential.

By adhering to a scientifically rigorous and logically structured evaluation process, researchers can make informed decisions, minimize late-stage failures, and ultimately increase the probability of developing safe and effective new medicines.

References

  • Chimenti, F., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. National Institutes of Health. Available at: [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Vasta, J.D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Jotani, M. M., et al. (2014). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Acta Crystallographica Section E. Available at: [Link]

  • Ahamad, T., et al. (2021). Inhibition Effects of Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate on the Corrosion of AA6061 Alloy in Hydrochloric Acid Media. ResearchGate. Available at: [Link]

  • Lovering, F., et al. (2007). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. Available at: [Link]

  • Vasta, J.D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ChemRxiv. Available at: [Link]

  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • Al-Najjar, B.O., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • Herold, N., et al. (2024). Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. PubMed Central. Available at: [Link]

  • PamGene. (n.d.). Kinase Activity Profiling Services. PamGene. Available at: [Link]

  • Solarova, Z., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. Available at: [Link]

  • Kumar, P., et al. (2022). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. Taylor & Francis Online. Available at: [Link]

  • Kamal, A.M., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

  • El-Gohary, N.S., et al. (2022). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports. Available at: [Link]

  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Chen, J., et al. (2012). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Abdullah, N.H., et al. (2023). Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. Arabian Journal of Chemistry. Available at: [Link]

  • Oxford Academic. (2024). c-Jun N-Terminal Kinase 3 as a Pathogenic Driver of Renal Fibrosis. Neuro-Oncology. Available at: [Link]

  • Xu, S., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry Books. Available at: [Link]

  • MDPI. (2024). Development and Validation of a Functional Antibody Assay for Evaluating Protein-Based Pneumococcal Vaccines. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Discovery and molecular characterization of a potent thiazolyl-pyrazole hybrid targeting EGFR for breast cancer therapy. RSC Advances. Available at: [Link]

  • Heard, I.M., et al. (2020). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. Available at: [Link]

  • Papakyriakou, A., et al. (2024). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. MDPI. Available at: [Link]

  • Al-Masoudi, N.A., et al. (2018). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PubMed Central. Available at: [Link]

Sources

Head-to-head comparison of thiazole and oxazole derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a scientifically rigorous, head-to-head comparison of thiazole and oxazole derivatives, designed for medicinal chemists and drug discovery professionals.

Technical Comparison Guide for Medicinal Chemistry

Executive Summary

The bioisosteric replacement of oxygen (oxazole) with sulfur (thiazole)—or vice versa—is a classic strategy in rational drug design to modulate potency, selectivity, and pharmacokinetic (PK) profiles.[1] While structurally similar, the atomic substitution of O for S introduces profound changes in lipophilicity , aromaticity , basicity , and metabolic liability .

  • Thiazoles generally offer higher lipophilicity, greater aromatic character, and distinct metabolic soft spots (S-oxidation). They are preferred when rigidifying a scaffold or targeting hydrophobic pockets (e.g., Epothilones).

  • Oxazoles provide improved water solubility and reduced molecular weight but can suffer from lower metabolic stability (ring opening) and reduced basicity at the nitrogen.

Physicochemical "Tale of the Tape"

The choice between these two heterocycles often dictates the physicochemical trajectory of a lead series.

PropertyOxazole (1,3-Oxazole) Thiazole (1,3-Thiazole) Impact on Drug Design
Heteroatom Oxygen (Electronegative, Hard)Sulfur (Polarizable, Soft)S is a "softer" base; O is "harder".
Basicity (pKa of conjugate acid) ~0.8 (Weak base)~2.5 (More basic)Thiazole N is a better proton acceptor at physiological pH than Oxazole N.
Aromaticity Lower (O holds electrons tight)Higher (S d-orbital participation)Thiazoles are better at

-stacking interactions.
Lipophilicity (LogP) LowerHigher (+0.5 to +1.0 log unit)Thiazole increases permeability; Oxazole improves solubility.
H-Bonding Good Acceptor (N, O)Moderate Acceptor (N); Donor (C2-H)Thiazole C2-H is significantly more acidic, acting as a non-classical H-bond donor.
Geometry (Bond Length) C-O ~1.36 ÅC-S ~1.72 ÅThiazole ring is physically larger, altering "cone angles" in macrocycles.
Key Insight: The "Sigma-Hole" Effect

Thiazoles exhibit a "sigma-hole" on the sulfur atom—a region of positive electrostatic potential opposite the C-S bonds. This allows sulfur to engage in specific chalcogen bonding interactions with nucleophilic protein residues (e.g., backbone carbonyls) that oxygen cannot replicate.

Synthetic Pathways: Divergent Access

To enable head-to-head screening, efficient divergent synthesis from a common precursor is critical. The


-diazoketone  route is superior to traditional Hantzsch/Cornforth methods for generating matched pairs under mild conditions.

SynthesisWorkflow cluster_0 Divergent Synthesis Strategy Precursor Common Precursor (α-Diazoketone) Catalyst Catalyst: TfOH Solvent: DCE, RT Precursor->Catalyst Reagent_S Thioamide (R-CS-NH2) Reagent_S->Catalyst Reagent_O Amide (R-CO-NH2) Reagent_O->Catalyst Thiazole THIAZOLE Derivative (High Yield) Catalyst->Thiazole Path A (S-Cyclization) Oxazole OXAZOLE Derivative (High Yield) Catalyst->Oxazole Path B (O-Cyclization)

Figure 1: Divergent synthesis of thiazole and oxazole isosteres from


-diazoketones using triflic acid (TfOH) catalysis.
Detailed Protocol: Divergent Cyclization

Objective: Synthesize matched pair derivatives from a single


-diazoketone intermediate.
Reference: J. Org.[2] Chem. 2017, 82, 5204–5211.[2]
  • Preparation: Dissolve the

    
    -diazoketone (1.0 equiv) and the corresponding amide (for oxazole) or thioamide (for thiazole) (1.2 equiv) in 1,2-dichloroethane (DCE).
    
  • Catalysis: Add trifluoromethanesulfonic acid (TfOH, 10 mol %) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc).

    • Note: Thiazole formation is generally faster due to the higher nucleophilicity of sulfur in the thioamide.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4.

  • Purification: Flash column chromatography.

    • Validation: Verify C2-H signal in 1H NMR (Thiazole: ~8.8 ppm vs. Oxazole: ~7.9 ppm).

Biological Case Studies: When to Choose Which?

Case Study A: The Epothilone Lesson (Anticancer)

Context: Epothilones are macrolides that stabilize microtubules.[3] Natural Epothilone A and B contain a thiazole ring. Experiment: Researchers synthesized oxazole analogs to improve solubility. Outcome:

  • Thiazole (Natural): High potency (IC50 < 10 nM).

  • Oxazole Analog: Drastic loss of activity (IC50 > 1000 nM). Mechanistic Reason: The larger size of the sulfur atom and the specific conformation of the thiazole ring (cone angle) are required to lock the macrocycle into the bioactive tubulin-binding conformation. The oxazole analog is too planar and compact, failing to fill the hydrophobic pocket.

  • Takeaway: If the heterocycle drives conformational locking or fills a hydrophobic pocket , Thiazole is the superior choice.

Case Study B: Metabolic Stability & CYP Inhibition

Context: Azole rings often coordinate to the heme iron of CYP450 enzymes, causing drug-drug interactions (DDI). Comparison:

  • Thiazole:

    • Liability: Susceptible to S-oxidation (forming sulfoxides/sulfones) by CYP enzymes (e.g., CYP199A4).

    • Inhibition: Stronger heme coordination due to higher basicity of Nitrogen.

  • Oxazole:

    • Liability: Susceptible to hydrolytic ring opening (metabolic instability) in acidic environments or by specific amidases.

    • Inhibition: Weaker heme coordination (lower basicity), often leading to less CYP inhibition.

  • Takeaway: For a cleaner safety profile (less CYP inhibition), Oxazole is often preferred, provided the ring is stable to hydrolysis in the specific scaffold.

Experimental Workflow: Comparative Assay

To objectively compare the derivatives, a self-validating assay system is required.

AssayWorkflow cluster_Assays Parallel Biological Profiling Compound Test Compounds (Thiazole vs Oxazole Pair) Potency Target Potency (IC50 / Ki) Compound->Potency MetStab Metabolic Stability (Microsomal t1/2) Compound->MetStab Solubility Kinetic Solubility (PBS pH 7.4) Compound->Solubility Analysis SAR Decision Matrix Potency->Analysis Activity (Thiazole usually > Oxazole) MetStab->Analysis Clearance Route (S-ox vs Ring Open) Solubility->Analysis PhysChem (Oxazole > Thiazole)

Figure 2: Parallel profiling workflow to determine the optimal bioisostere.

Protocol: Tubulin Polymerization Assay (Epothilone-like activity)
  • Reagents: Purified tubulin (>99% pure, bovine brain), GTP, Test compounds (10 mM DMSO stock).

  • Setup: In a 96-well plate, mix tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Initiation: Add test compounds (Thiazole/Oxazole pairs) at graded concentrations (0.1 nM – 10 µM). Include Paclitaxel as positive control (Vehicle: DMSO).

  • Readout: Measure absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Data Analysis: Plot Vmax (rate of polymerization) vs. Concentration.

    • Expectation: Thiazole derivatives will show a steeper polymerization curve (lower critical concentration) compared to oxazoles if the mechanism mimics Epothilone.

References

  • Physicochemical Properties & H-Bonding

    • Comparison of Thiazole and Oxazole interactions with w
    • Source:

  • Divergent Synthesis

    • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cycliz
    • Source:

  • Epothilone SAR (Thiazole vs Oxazole)

    • Epothilone A-D and their thiazole-modified analogs as novel anticancer agents.
    • Source:

  • Metabolic Stability (CYP Interaction)

    • To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with Cytochrome P450.
    • Source:

  • General Bioisosterism Review

    • Antiproliferative activity of thiazole and oxazole derivatives: A system
    • Source:

Sources

Assessing the Metabolic Stability of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for evaluating the metabolic stability of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate and its structural derivatives. This scaffold presents a classic medicinal chemistry challenge: it contains two distinct metabolic "soft spots"—an ethyl ester susceptible to hydrolysis and a nitro-aryl moiety prone to reduction.

This guide moves beyond standard protocols to address the specific liabilities of this chemotype. It compares the parent compound against stabilized analogs (e.g., amides) and standard reference probes, highlighting critical species differences between rodent and human models that often lead to false attrition or false positives in preclinical development.

Part 1: The Metabolic Liability Profile

Before initiating wet-lab experiments, researchers must understand the specific structural vulnerabilities of the target molecule.

The Ethyl Ester Liability (Hydrolysis)

The ethyl ester at the C2 position of the thiazole ring is the primary site of metabolism.

  • Mechanism: Rapid hydrolysis by carboxylesterases (CES) to the corresponding carboxylic acid (inactive or highly polar metabolite).

  • Critical Insight: Rodent plasma contains high levels of highly active CES (e.g., Ces1c), whereas human plasma relies more on Butyrylcholinesterase (BChE) and Paraoxonase. Result: This compound will likely show extremely high clearance in rat plasma (minutes) but may be moderately stable in human plasma. Do not discard this scaffold based solely on rat plasma data.

The Nitro-Aryl Liability (Reduction)

The 3-nitrophenyl group at C4 is susceptible to nitroreduction.

  • Mechanism: Stepwise reduction:

    
    .
    
  • Risk: The hydroxylamine (

    
    ) and nitroso (
    
    
    
    ) intermediates are often reactive electrophiles, capable of covalent binding to DNA or proteins (genotoxicity/hepatotoxicity).
  • Enzymology: Mediated by cytosolic aldehyde oxidase (AO) and microsomal reductases (often under anaerobic conditions).

Thiazole Ring Oxidation

While the thiazole ring is aromatic, the sulfur atom can undergo S-oxidation, though this is usually secondary to the ester and nitro metabolism.

Visualization: Predicted Metabolic Pathways

MetabolicPathways cluster_hydrolysis Hydrolysis (Plasma/Liver) cluster_reduction Nitroreduction (Microsomes/Cytosol) Parent Ethyl 4-(3-nitrophenyl) thiazole-2-carboxylate (Parent) Acid 4-(3-nitrophenyl) thiazole-2-carboxylic acid (Inactive/Polar) Parent->Acid Carboxylesterases (Fast in Rat) Hydroxylamine Hydroxylamine Intermediate (Reactive) Parent->Hydroxylamine Nitroreductase (+NADPH) Amine Ethyl 4-(3-aminophenyl) thiazole-2-carboxylate (Potential Tox) Hydroxylamine->Amine Reduction

Figure 1: Primary metabolic pathways. The ester hydrolysis (red) is the dominant clearance route in plasma, while nitroreduction (green) poses toxicity risks in the liver.

Part 2: Comparative Assay Performance

To objectively assess performance, the parent ethyl ester must be benchmarked against a Stabilized Analog (e.g., the corresponding N-methyl amide) and industry-standard controls.

Study Design Matrix
ParameterTarget: Ethyl Ester Alternative: Amide Analog Control: Verapamil Control: Propantheline
Structure Ethyl ester (-COOEt)N-methyl amide (-CONHMe)PhenylalkylamineEster
Primary Clearance Hydrolysis (Plasma > Liver)Oxidative (CYP450)Oxidative (CYP3A4)Hydrolysis
Expected Rat Plasma

< 10 min (High Risk)> 240 min (Stable)Stable< 20 min
Expected Human Plasma

~60-120 min (Moderate)> 240 min (Stable)StableVariable
Microsomal Stability Mixed (CYP + Esterase)CYP-dependentHigh ClearanceN/A
Why Compare with an Amide?

Replacing the ester oxygen with a nitrogen (amide) creates a bioisostere that resists plasma hydrolysis. If the Amide Analog is stable but the Ethyl Ester is not, the instability is confirmed to be esterase-driven. If both are unstable, the issue lies with the nitro-aryl group or the thiazole core (oxidative metabolism).

Part 3: Detailed Experimental Protocols

Protocol A: Plasma Stability (Species Comparison)

Objective: To quantify the hydrolysis rate and identify species-specific clearance.

Materials:

  • Pooled Plasma (Rat, Human, Dog) – Na-Heparin or EDTA.

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or Warfarin).

  • Quench Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Pre-incubation: Thaw plasma at 37°C. Centrifuge (3000 x g, 5 min) to remove debris.

  • Spike: Add test compound to plasma to reach 1 µM final concentration (0.1% DMSO).

    • Note: Avoid >1% DMSO as it inhibits esterases.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Remove 50 µL aliquots at T=0, 5, 15, 30, 60, and 120 min.

  • Quench: Immediately transfer aliquot into 200 µL ice-cold Quench Solution containing Internal Standard.

  • Processing: Vortex (10 min) -> Centrifuge (4000 x g, 20 min, 4°C).

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor Parent and Acid Metabolite transitions.

Protocol B: Microsomal Stability (Phase I Oxidation + Reduction)

Objective: To assess hepatic clearance (


) driven by CYPs and Nitroreductases.

Materials:

  • Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • 0.1 M Phosphate Buffer (pH 7.4).

Workflow Visualization:

AssayWorkflow Step1 1. Prepare Master Mix (Microsomes + Buffer) Pre-warm 37°C Step2 2. Spike Compound (1 µM Final) Step1->Step2 Step3 3. Initiate Reaction Add NADPH (Start) Step2->Step3 Step4 4. Time Course Sampling (0, 5, 15, 30, 45 min) Step3->Step4 Step5 5. Quench & Analyze (ACN + IS -> LC-MS/MS) Step4->Step5

Figure 2: Standard Microsomal Stability Workflow.

Critical Modification for Nitro Compounds: To distinguish between CYP oxidation and Nitroreduction, run two parallel incubations:

  • Aerobic (Standard): Open tube. Favors CYP oxidation. Nitroreduction is often inhibited by oxygen.

  • Anaerobic (Nitrogen Purge): Purge buffer with

    
     gas for 10 min before adding microsomes. Seal tubes. This maximizes nitroreductase activity.
    

Part 4: Data Interpretation & Decision Matrix

Calculate the Intrinsic Clearance (


)  using the depletion rate constant (

):

Decision Guide for Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate
ObservationInterpretationRecommended Action
High Clearance in Rat Plasma, Low in Human False Positive Instability. The compound is stable in humans but will fail in rat PK studies.Switch to Dog or Minipig for in vivo PK. Do not optimize structure based on rat data.
High Clearance in Both Plasmas Ester Liability. The ester is too labile for systemic use.Modify Structure: Switch to amide, ketone, or oxadiazole bioisostere.
Stable in Plasma, High Clearance in Microsomes Hepatic Metabolism. Likely CYP oxidation or Nitroreduction.Check Anaerobic vs. Aerobic data. If anaerobic clearance is high, the Nitro group is the problem. Replace with nitrile (-CN) or trifluoromethyl (-CF3).
Formation of Acid Metabolite Hydrolysis Confirmed. If the Acid is active, develop as a Prodrug . If inactive, block the ester.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Williams, E. T., et al. (2004).[1] "In Vitro Metabolic Stability in Drug Discovery." Methods in Molecular Biology.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on esterase species differences).
  • Boelsterli, U. A., et al. (2006).[2] "Toxicity of Nitroaromatic Compounds." Toxicology and Applied Pharmacology. (Mechanistic insight on nitroreduction).

  • Wang, Q., et al. (2018). "Species Differences in Drug Metabolism: A Focus on Plasma Esterases." Acta Pharmaceutica Sinica B.

Sources

A Researcher's Guide to Comparative Docking Studies of Thiazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs like Dasatinib.[1] Its unique electronic properties and ability to form key interactions with biological targets make it a focal point in the design of novel enzyme inhibitors.[1] This guide provides an in-depth look into the application of comparative molecular docking studies to understand and predict the efficacy of thiazole-based inhibitors, using Cyclin-Dependent Kinase 2 (CDK2), a crucial cancer target, as a primary case study.[2][3]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][] In drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein, thereby guiding the synthesis of more potent and selective inhibitors.[4][6]

Part 1: The 'Why' - Foundational Principles of a Docking Study

A successful docking study is not merely about generating a binding score; it's about building a predictive model grounded in biophysical principles. The causality behind each step is critical for the trustworthiness of the results.

1.1. Target Selection and Rationale: The choice of a biological target is the first and most critical step. Cyclin-Dependent Kinase 2 (CDK2) is an excellent example for this guide.[2] CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers, making CDK2 a well-established therapeutic target.[2][7] For a docking study, a high-resolution crystal structure of the target protein is paramount. The Protein Data Bank (PDB) is the primary repository for these structures. For CDK2, numerous structures are available, such as PDB IDs: 1HCK, 1W0X, and 2C6O, often co-crystallized with inhibitors, which provides an invaluable starting point for defining the binding site.[8][9][10][11]

1.2. The Imperative of Protein Preparation: A raw PDB file is not suitable for docking. It's a snapshot that needs to be computationally "brought to life."

  • Why we add hydrogens: X-ray crystallography often does not resolve hydrogen atoms. Adding them is crucial as they are vital for forming hydrogen bonds, a primary driver of ligand binding.

  • Why we manage water molecules: Water molecules in a crystal structure can be structural (essential for protein integrity) or transient. Water molecules that bridge interactions between the protein and a known ligand should be considered, while bulk solvent molecules are typically removed to free up space in the binding pocket.[11]

  • Why we define the binding site: Docking algorithms need a defined search space, typically a grid box centered on the active site, to efficiently explore ligand conformations.[12] This is usually defined based on the position of a co-crystallized ligand or known active site residues.[9]

1.3. Ligand Preparation: From 2D to 3D: The thiazole-based inhibitors must also be prepared. This involves converting their 2D chemical structures into 3D conformations, assigning correct atom types and charges, and exploring different possible tautomers and ionization states that would exist at physiological pH. This ensures the ligand is represented in its most likely bioactive state.

Part 2: The 'How' - A Validated Workflow for Comparative Docking

To ensure scientific integrity, every docking protocol must be a self-validating system. The most common and robust method is to perform "re-docking."

Experimental Protocol: Docking Workflow & Validation
  • Target Acquisition: Download the crystal structure of the target protein, e.g., human CDK2, from the RCSB Protein Data Bank (e.g., PDB ID: 2C6O).[10]

  • Protein Preparation:

    • Load the PDB file into molecular modeling software (e.g., AutoDock Tools, Maestro, MOE).

    • Remove all non-essential water molecules and any co-solvents or ions not critical to the binding site.

    • Add polar hydrogen atoms and assign Kollman charges.[12]

    • Separate the co-crystallized ligand (the "native ligand") for the validation step.

  • Ligand Preparation:

    • Obtain or draw the 2D structures of the thiazole-based compounds to be compared.

    • Generate low-energy 3D conformations for each ligand. Assign appropriate charges (e.g., Gasteiger charges).

  • Binding Site Definition & Grid Generation:

    • Define the active site based on the native ligand's position.

    • Generate a grid box that encompasses this entire active site, providing a defined search space for the docking algorithm.[12]

  • Protocol Validation (Re-docking):

    • Dock the extracted native ligand back into the prepared protein's active site.

    • Success Criterion: The protocol is considered valid if the docking software can reproduce the original crystallographic pose of the native ligand with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

  • Comparative (Production) Docking:

    • Once the protocol is validated, dock the series of thiazole-based inhibitor candidates using the exact same settings.

  • Analysis & Post-Processing:

    • Analyze the docking poses and scores for each compound. The docking score, typically in kcal/mol, is an estimate of the binding free energy (ΔG), where a more negative value indicates a more stable complex.[13]

    • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and π-π stacking.

    • Correlate docking scores and interaction patterns with experimental data (e.g., IC50 values) to build a Structure-Activity Relationship (SAR).[14][15]

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Target Acquisition (e.g., CDK2 from PDB) Prot_Prep 2. Protein Preparation (Add H, Remove H2O) PDB->Prot_Prep Grid 4. Grid Generation (Define Binding Site) Prot_Prep->Grid Lig_Prep 3. Ligand Preparation (2D to 3D, Charges) Validation 5. Protocol Validation (Re-dock Native Ligand) Lig_Prep->Validation Grid->Validation Docking 6. Production Docking (Dock Thiazole Series) Validation->Docking If RMSD < 2.0 Å Analysis 7. Pose & Score Analysis Docking->Analysis SAR 8. SAR & Correlation (Compare with IC50) Analysis->SAR

Caption: A generalized workflow for a comparative molecular docking study.

Part 3: The 'What' - Comparative Analysis of Thiazole Inhibitors for CDK2

Let's consider a hypothetical series of thiazole derivatives designed as CDK2 inhibitors to illustrate how comparative docking elucidates Structure-Activity Relationships (SAR).[3][16] The goal is to understand how small changes to the thiazole scaffold affect binding affinity and, consequently, inhibitory activity.

The ATP binding site of CDK2 features a critical "hinge region" where inhibitors typically form hydrogen bonds. For CDK2, the backbone of residue Leu83 is a key hydrogen bond donor/acceptor site.[17]

Data Presentation: Docking Results vs. Experimental Activity
Compound IDR-Group ModificationDocking Score (kcal/mol)Key Interaction with Leu83Experimental IC50 (nM)[2][7]
Thiazole-1 -H (unsubstituted)-7.5Yes (N of thiazole)742
Thiazole-2 -Phenyl-8.9Yes (N of thiazole)416
Thiazole-3 -Phenyl-4-OH-9.8Yes (N of thiazole) + H-bond from -OH to Asp86139
Thiazole-4 -tert-Butyl-8.1Yes (N of thiazole)550

Note: IC50 (half-maximal inhibitory concentration) is a measure of inhibitor potency; a lower value indicates higher potency.[18] The values presented are illustrative, based on published ranges for thiazole-based CDK2 inhibitors.[2][7][16]

Analysis of Structure-Activity Relationship (SAR)

The data table reveals a clear trend. The docking scores correlate well with the experimental IC50 values, lending credibility to the computational model.[19]

  • Core Interaction: All compounds maintain the essential hydrogen bond between the thiazole nitrogen and the backbone of Leu83 in the hinge region. This interaction anchors the scaffold in the active site.

  • Impact of Phenyl Group (Thiazole-2 vs. 1): Adding a phenyl group significantly improves both the docking score and the IC50. This is likely due to favorable hydrophobic and π-π stacking interactions with phenylalanine residues (e.g., Phe80) in the active site.

  • Impact of Hydroxyl Group (Thiazole-3 vs. 2): The addition of a hydroxyl group on the phenyl ring (Thiazole-3) leads to the best docking score and the lowest IC50.[20] This is because the -OH group can form a second, highly favorable hydrogen bond with a nearby residue like Asp86, further stabilizing the complex. This demonstrates how docking can predict beneficial modifications.

  • Steric Effects (Thiazole-4): Replacing the planar phenyl ring with a bulky tert-butyl group (Thiazole-4) results in a weaker docking score and reduced activity compared to Thiazole-2. This suggests a steric clash or a less optimal fit within the confines of the hydrophobic pocket.

Visualization of Key Inhibitor Interactions

G cluster_enzyme CDK2 Active Site cluster_ligand Thiazole-3 Inhibitor Leu83 Leu83 (Hinge) Phe80 Phe80 (Hydrophobic Pocket) Asp86 Asp86 (H-bond Acceptor) Thiazole Thiazole Core Thiazole->Leu83 H-Bond Phenyl Phenyl Ring Thiazole->Phenyl Phenyl->Phe80 π-π Stacking OH Hydroxyl Group Phenyl->OH OH->Asp86 H-Bond

Caption: Key interactions of the potent Thiazole-3 inhibitor in the CDK2 active site.

Conclusion and Future Directions

This guide demonstrates that comparative molecular docking is a powerful, rational approach in modern drug discovery. By systematically comparing a series of related inhibitors, researchers can build robust SAR models that explain how structural modifications influence binding affinity. The key to a trustworthy study lies in a meticulously validated protocol and the crucial step of correlating computational predictions with experimental results.[15][21] This synergy between in silico and in vitro data accelerates the optimization of lead compounds, ultimately paving the way for the development of more effective and targeted enzyme inhibitors.

References

  • American Chemical Society. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. [Link]

  • MDPI. (n.d.). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. [Link]

  • ResearchGate. (2020). Synthesis, Molecular Docking, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Potential of Thiazole Analogs as New Inhibitors for Alzheimer Disease. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (n.d.). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. [Link]

  • J-Stage. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. [Link]

  • PubMed Central. (n.d.). From Docking and Molecular Dynamics to Experimental Discovery: Exploring the Hydrophobic Landscapes of Heparanase to Design Potent Inhibitors. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. [Link]

  • ResearchGate. (2022). Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. [Link]

  • International Journal of Pharmaceutical Investigation. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • SpringerLink. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

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  • ResearchGate. (2017). How to validate the Docking study result carried out on approved drug?. [Link]

  • RCSB PDB. (n.d.). 1PYE: Crystal structure of CDK2 with inhibitor. [Link]

  • PubMed. (n.d.). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. [Link]

  • ACS Publications. (n.d.). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. [Link]

  • ResearchGate. (2022). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. [Link]

  • ResearchGate. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. [Link]

  • RCSB PDB. (n.d.). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. [Link]

  • Encyclopedia.pub. (2022). Docking Analysis in Research for Novel Enzyme Inhibitors. [Link]

  • RCSB PDB. (n.d.). 2C6O: Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. [Link]

  • Taylor & Francis Online. (2022). Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. [Link]

  • PubMed. (2023). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. [Link]

  • RCSB PDB. (n.d.). 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. [Link]

  • ResearchGate. (n.d.). The relationship between the experimental IC50 (μM) and Ki (μM) values.... [Link]

  • National Institutes of Health. (2019). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Read First)

Compound Class: Nitro-substituted Thiazole Ester Physical State: Solid (Crystalline Powder) Hazard Banding: Control Band 3 (Potent/Toxic) . Note: While specific toxicological data for this exact CAS may be limited, the structural combination of a nitrophenyl moiety and a thiazole pharmacophore necessitates handling this as a bioactive, potentially genotoxic agent until proven otherwise.

Immediate Action Required:

  • Engineering Control: All open handling of solids must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

  • Skin Protection: Double-gloving (Nitrile/Nitrile) is the minimum standard.

  • Respiratory: N95/P100 backup required only if engineering controls are breached or during spill cleanup.

Risk Assessment & Hazard Identification

As scientists, we do not follow rules blindly; we follow logic derived from chemical structure. The safety profile of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is derived from its functional groups.

Functional GroupAssociated Hazard RiskPhysiological Mechanism
Nitrophenyl Group Acute Toxicity / Mutagenicity Nitro-aromatics are known methemoglobin formers and potential mutagens. They can be absorbed through intact skin.
Thiazole Ring Bioactivity Thiazoles are privileged scaffolds in medicinal chemistry (e.g., antimicrobial, anticancer). Assume the compound is biologically active.[1][2][3]
Ethyl Ester Hydrolysis / Irritation Susceptible to hydrolysis in vivo to the free acid; potential for skin and mucous membrane irritation.
Physical Form Inhalation Fine organic powders pose a high risk of entrainment in airflow, leading to inhalation exposure.

Critical Insight: The primary route of occupational exposure for this compound is dermal absorption via contaminated surfaces and inhalation of fugitive dust during weighing.

The PPE Matrix: Specification & Justification

This matrix defines the required barrier protection based on the specific laboratory operation.

Table 1: Task-Based PPE Requirements
OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Solids Handling (Weighing, Transfer)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change outer gloves every 30 mins.Chemical Splash Goggles (ANSI Z87.1 D3)Safety glasses are insufficient for fine powders.Lab Coat (Cotton/Poly)+ Disposable Tyvek Sleeves None (if in Fume Hood)N95 (if outside hood)
Solution Chemistry (Synthesis, Extraction)Laminate (Silver Shield) if using DCM/DMF.Double Nitrile for alcohols/water.Safety Glasses with Side ShieldsOR Face Shield (if pressurized)Lab Coat+ Chemical Apron (Rubber/PVC)None (Strictly in Fume Hood)
Spill Cleanup (> 500 mg)Double Nitrile OR Butyl Rubber (for large solvent spills)Full Face Respirator OR Goggles + Half-maskTyvek Coverall (Type 5/6)P100 / OV Cartridge (Organic Vapor + Particulate)
Technical Justification for Glove Selection
  • Nitrile: Excellent for incidental splash protection against the solid and aqueous solutions.

  • Laminate (Silver Shield): Required when the compound is dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) . Nitrile degrades rapidly (<5 mins) in DCM, allowing the nitro-compound to permeate the skin [1].

Operational Workflow & Logic

The following diagram illustrates the decision logic for safe handling, emphasizing the "State of Matter" as the primary driver for PPE selection.

PPE_Workflow Start START: Task Assessment StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction StateCheck->Liquid Weighing Weighing Station (Balance Enclosure) Solid->Weighing SolidPPE PPE: Double Nitrile + Goggles + Tyvek Sleeves Weighing->SolidPPE StaticControl CRITICAL: Ionizer Fan (Reduce Static) SolidPPE->StaticControl Disposal Disposal: Segregated Organic Waste (No Oxidizers) StaticControl->Disposal SolventCheck Solvent Type? Liquid->SolventCheck StandardSolvent Alcohols / Water / Ether SolventCheck->StandardSolvent PenetratingSolvent DCM / DMF / DMSO SolventCheck->PenetratingSolvent StandardPPE PPE: Standard Nitrile + Safety Glasses StandardSolvent->StandardPPE HighResPPE PPE: Laminate Gloves (Silver Shield) + Chem Apron PenetratingSolvent->HighResPPE StandardPPE->Disposal HighResPPE->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to laminate gloves for penetrating solvents.

Detailed Handling Protocol

Step 1: Pre-Operational Setup
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm (feet per minute).

  • Static Mitigation: Organic powders like thiazole carboxylates are static-prone. Place an anti-static ionizer inside the balance enclosure to prevent powder scattering ("jumping") during weighing.

  • Waste Prep: Pre-label a solid waste container. Do not walk across the lab to dispose of contaminated weighing paper.

Step 2: Donning Sequence (The "Clean to Dirty" Rule)
  • Wash hands.[4][5][6][7][8]

  • Don inner nitrile gloves (bright color, e.g., orange).

  • Don lab coat.

  • Don Tyvek sleeves (tucked over the lab coat cuff).

  • Don outer nitrile gloves (standard blue/purple) over the Tyvek sleeve. This creates a sealed system.

  • Don eye protection.[6][8]

Step 3: Synthesis & Handling
  • Solvent Choice: If dissolving in DCM (Dichloromethane), immediately switch outer gloves to Laminate/Barrier gloves. The nitro-group enhances skin permeability, and DCM acts as a carrier vehicle, shuttling the toxin into the bloodstream [2].

  • Temperature: Avoid heating this compound in open vessels. Nitro-thiazoles can decompose exothermically. Use a reflux condenser and inert gas (Nitrogen/Argon) atmosphere.

Step 4: Decontamination & Doffing
  • Wipe down the balance area with a soap/water solution (surfactants encapsulate the powder better than pure alcohol).

  • Doffing Order:

    • Remove outer gloves (turn inside out).[7]

    • Remove eye protection.

    • Remove lab coat/sleeves.

    • Remove inner gloves.[7][9]

  • Wash hands immediately with soap and cool water (warm water opens pores).

Emergency & Disposal Procedures

Spill Management (Solid)
  • Isolate: Evacuate the immediate area (radius: 3 meters).

  • Protect: Don N95/P100 respirator if dust is visible outside the hood.

  • Contain: Cover spill with wet paper towels (dampened with water) to prevent dust generation.

  • Clean: Scoop up damp material. Triple wash the surface with detergent.

Waste Disposal[4][5]
  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides). The nitro group renders the molecule energetic; mixing with oxidizers can lead to rapid decomposition or explosion [3].

  • Labeling: Must be clearly labeled with full chemical name. Do not use abbreviations like "Thiazole Ester."

References

  • Ansell Chemical Resistance Guide. (Permeation data for Nitrile vs. Dichloromethane). Retrieved from

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). Washington (DC): National Academies Press (US); 2011. Section 6.C, "Working with Chemicals of High Toxicity." Retrieved from

  • Bretherick's Handbook of Reactive Chemical Hazards. (General hazards of Nitro-aryl compounds). Elsevier Science.
  • PubChem Compound Summary: Thiazole Derivatives. (Bioactivity and structural alerts). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.